INO5042
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZUTFFMNSTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
INO-5401: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INO-5401 is an investigational DNA-based immunotherapy designed to elicit a robust and targeted T-cell response against tumor-associated antigens (TAAs). Administered intramuscularly with co-encoded immune activators and delivered via in vivo electroporation, INO-5401 represents a promising modality in the treatment of cancers such as glioblastoma (GBM). This technical guide provides an in-depth overview of the core mechanism of action of INO-5401, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action
INO-5401 is a synthetic DNA plasmid-based immunotherapy. Its mechanism of action is centered on the in vivo production of specific tumor-associated antigens to trigger a targeted cell-mediated immune response.
1.1. Components of INO-5401 and INO-9012:
INO-5401 is comprised of three separate synthetic DNA plasmids, each encoding a specific tumor-associated antigen:
-
Human Telomerase Reverse Transcriptase (hTERT): An enzyme that is overexpressed in the majority of cancer cells and contributes to their immortalization.
-
Wilms' Tumor 1 (WT1): A transcription factor that is highly expressed in various solid and hematological malignancies and plays a role in cell proliferation and differentiation.[1]
-
Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1]
INO-5401 is frequently co-administered with INO-9012 , a synthetic DNA plasmid encoding for the human Interleukin-12 (IL-12) protein.[2][3] IL-12 is a potent cytokine that acts as a key immune activator, enhancing the generation and function of T-helper 1 (Th1) cells and cytotoxic T-lymphocytes (CTLs).[2]
1.2. Delivery via Electroporation:
The DNA plasmids are delivered into the patient's cells via intramuscular injection followed by electroporation using the CELLECTRA® device . This process involves the application of brief, controlled electrical pulses at the injection site, which transiently increase the permeability of cell membranes, facilitating the uptake of the DNA plasmids by muscle cells. This method has been shown to significantly enhance gene expression compared to injection alone.
1.3. Antigen Presentation and T-Cell Activation:
Once inside the muscle cells, the DNA plasmids are transcribed and translated into their respective TAA proteins (hTERT, WT1, and PSMA) and the IL-12 cytokine. These newly synthesized antigens are then processed by the host's cellular machinery and presented on the cell surface by Major Histocompatibility Complex (MHC) class I and class II molecules.
Antigen-presenting cells (APCs), such as dendritic cells, at the site of injection can also take up the DNA plasmids or the expressed antigens. These APCs then migrate to the lymph nodes to present the antigens to naive T-cells. This process, potentiated by the co-expression of IL-12, leads to the activation and proliferation of T-cells that are specifically targeted against the hTERT, WT1, and PSMA antigens.
1.4. Tumor Cell Recognition and Elimination:
The activated, antigen-specific cytotoxic T-lymphocytes (CD8+ T-cells) then circulate throughout the body. When they encounter tumor cells expressing the target antigens (hTERT, WT1, or PSMA), they recognize and bind to them. This binding triggers the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the cancer cells. The accompanying activation of CD4+ helper T-cells further orchestrates the anti-tumor immune response.
Quantitative Data from Clinical Trials
The clinical development of INO-5401, particularly in the context of glioblastoma (GBM) in the NCT03491683 trial, has yielded significant quantitative data on its clinical efficacy and immunogenicity.
| Metric | Cohort | Value | Source |
| Overall Survival at 12 Months | MGMT Promoter Unmethylated | 84.4% (27 of 32 patients) | |
| MGMT Promoter Methylated | 85% (17 of 20 patients) | ||
| Overall Survival at 18 Months | MGMT Promoter Unmethylated | 50% | |
| MGMT Promoter Methylated | 70% | ||
| Median Overall Survival | MGMT Promoter Unmethylated | 17.9 months | |
| MGMT Promoter Methylated | 32.5 months | ||
| Progression-Free Survival at 6 Months | MGMT Promoter Unmethylated | 75% (24 of 32 patients) | |
| MGMT Promoter Methylated | 80% (16 of 20 patients) | ||
| IFN-gamma T-cell Response (Increase over Baseline) | MGMT Promoter Unmethylated | 86% (19 of 22 patients) | |
| MGMT Promoter Methylated | 94% (16 of 17 patients) | ||
| Risk Reduction of Death at 18 Months (associated with 0.1% T-cell frequency change) | Activated CD4+CD69+PD1+ T-cells | 23% (HR < 1.0, p < 0.05) | |
| Activated CD8+CD69+PD1+ T-cells with lytic potential | 28% (HR < 1.0, p < 0.05) |
Experimental Protocols
The immunogenicity of INO-5401 is primarily assessed through Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assays and multiparameter flow cytometry.
3.1. IFN-γ ELISpot Assay:
This assay is used to quantify the frequency of antigen-specific T-cells that secrete IFN-γ upon stimulation.
-
Plate Coating: 96-well PVDF membrane plates are pre-wet with 35% ethanol, washed with sterile PBS, and coated with a capture antibody specific for human IFN-γ overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the antibody-coated wells.
-
Antigen Stimulation: The cells are stimulated with peptide pools corresponding to the INO-5401 antigens (hTERT, WT1, and PSMA). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a "spot" at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million PBMCs.
3.2. Flow Cytometry for T-cell Phenotyping and Function:
Flow cytometry is employed to identify and characterize antigen-specific T-cell populations based on the expression of cell surface and intracellular markers.
-
Cell Stimulation: PBMCs are stimulated with the INO-5401 peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines.
-
Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, PD-1).
-
Fixation and Permeabilization: The cells are then fixed and permeabilized to allow for the subsequent staining of intracellular proteins.
-
Intracellular Staining: A cocktail of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., perforin, granzyme A) is added.
-
Data Acquisition: The stained cells are analyzed on a multicolor flow cytometer, which measures the fluorescence of each cell as it passes through a laser beam.
-
Data Analysis: A gating strategy is applied to the data to identify specific cell populations of interest, such as activated (CD69+PD1+) CD4+ and CD8+ T-cells, and to quantify the percentage of these cells that produce specific cytokines or cytotoxic molecules. A "dump channel" containing antibodies against markers of non-T-cells (e.g., CD14, CD19) is often used to exclude these cells from the analysis.
Visualizations
4.1. Signaling Pathways and Experimental Workflows
Figure 1: Overall mechanism of action of INO-5401 from delivery to tumor cell killing.
Figure 2: Simplified IL-12 signaling pathway leading to T-cell activation and differentiation.
Figure 3: General experimental workflow for assessing the immunogenicity of INO-5401.
References
INO-5042: A Technical Overview of a Preclinical Venoconstrictor Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-5042 was a preclinical drug candidate under development by Innothera in the late 1990s for the treatment of venous insufficiency. Preclinical studies demonstrated its potential as a venoconstrictor and anti-inflammatory agent. This technical guide synthesizes the available information on INO-5042, including its proposed mechanism of action, preclinical efficacy data, and the associated experimental models. It should be noted that detailed information regarding the chemical structure and physicochemical properties of INO-5042 is not publicly available.
Chemical Structure and Properties
Extensive searches of scientific literature, patent databases, and chemical registries did not yield the specific chemical structure or detailed physicochemical properties of INO-5042. This information was likely proprietary to the developing company, Innothera, and was not disclosed in the available public domain literature.
Mechanism of Action
Preclinical evidence suggests that INO-5042 exerts its therapeutic effects through the modulation of the cyclooxygenase (COX) pathway.[1] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and vascular tone. The precise interaction of INO-5042 with the COX pathway, whether through direct inhibition or other modulatory effects, has not been fully elucidated in the available literature.
Proposed Signaling Pathway
Caption: Proposed mechanism of action of INO-5042 via modulation of the cyclooxygenase pathway.
Preclinical Efficacy
INO-5042 demonstrated notable efficacy in various animal models of venous insufficiency and inflammation.[1] The available quantitative data from these studies are summarized below.
In Vivo Efficacy Data
| Model | Species | Endpoint | Treatment | Dose | Route | Result | Reference |
| Histamine-induced venule dilation | Hamster | Inhibition of venule diameter increase | INO-5042 | 0.028-28 µg/kg | i.v. | Significant inhibition | [1] |
| Histamine-induced venule dilation | Hamster | Inhibition of venule diameter increase | INO-5042 | 0.01-50 mg/kg | p.o. | Significant inhibition | [1] |
| Neurogenic inflammation (edema) | Rat | Inhibition of edema | INO-5042 | 0.028-2800 ng/kg | i.v. | ED50: 0.28 ng/kg | [1] |
| Neurogenic inflammation (edema) | Rat | Inhibition of edema | INO-5042 | 0.5-5 mg/kg | p.o. | ED50: 1 mg/kg | |
| Carrageenan-induced paw edema | Rat | Inhibition of paw edema | INO-5042 | 5 mg/kg | p.o. | 18% inhibition | |
| Zymosan-induced extravasation | Rat | Inhibition of extravasation | INO-5042 | 5 mg/kg | p.o. | 30% inhibition (2h), 24% (4h & 6h) | |
| Venous hyperpressure-induced edema | Rat | Inhibition of edema | INO-5042 | 5 mg/kg | p.o. | 38% inhibition | |
| Venous hyperpressure-induced edema | Rat | Inhibition of edema | Diosmin | 100 mg/kg | p.o. | Ineffective |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of INO-5042 are not available in the public domain. The following descriptions are based on the information provided in the 1999 report from The Pharma Letter.
Histamine-Induced Venule Dilation in Hamsters
-
Objective: To assess the effect of INO-5042 on histamine-induced increases in venule diameter.
-
Animal Model: Conscious hamsters.
-
Methodology: The microcirculation of the hamsters was observed. Histamine was administered to induce an increase in venule diameter. INO-5042 was administered either intravenously (i.v.) or orally (p.o.) to evaluate its inhibitory effect on the histamine-induced dilation.
-
Diagrammatic Workflow:
Caption: Workflow for the hamster venule dilation experiment.
Neurogenic Inflammation in Rats
-
Objective: To evaluate the anti-inflammatory effects of INO-5042 in a model of neurogenic inflammation.
-
Animal Model: Rats.
-
Methodology: Neurogenic inflammation was induced by electrical stimulation of the saphenous nerve, leading to edema formation. INO-5042 was administered either intravenously (i.v.) or orally (p.o.) prior to the electrical stimulation. The degree of edema inhibition was measured to determine the efficacy of INO-5042.
-
Diagrammatic Workflow:
Caption: Workflow for the rat neurogenic inflammation experiment.
Summary and Conclusion
INO-5042 was a promising preclinical candidate for the treatment of venous insufficiency, demonstrating significant venoconstrictor and anti-inflammatory effects in animal models. Its mechanism of action appears to be linked to the cyclooxygenase pathway. However, the lack of publicly available information on its chemical structure and the cessation of its reported development after 1999 suggest that it did not advance to clinical trials. This technical guide provides a comprehensive summary of the known information about INO-5042, highlighting both its potential and the limitations of the available data. Further research into compounds with similar mechanisms of action may still hold value for the development of new therapies for venous disorders.
References
Unraveling INO-5401: A Technical Overview of a DNA-Based Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
INO-5401 is an investigational DNA-based immunotherapy designed to treat newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2] Developed by Inovio Pharmaceuticals, this therapeutic candidate represents a novel approach to cancer treatment by leveraging the patient's own immune system to target and destroy tumor cells. This technical guide provides an in-depth look at the composition, manufacturing principles, and mechanism of action of INO-5401, based on publicly available information.
Core Composition of INO-5401
INO-5401 is not a conventional small-molecule drug but a combination of three synthetic DNA plasmids.[3][4] These plasmids are small, circular pieces of double-stranded DNA engineered to encode for three specific tumor-associated antigens (TAAs) that are commonly over-expressed in GBM and other cancers:[2]
-
Human Telomerase Reverse Transcriptase (hTERT): An enzyme crucial for uncontrolled cell proliferation, a hallmark of cancer.
-
Wilms' Tumor Gene-1 (WT1): A protein involved in cell development that is often mutated and over-expressed in various cancers.
-
Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed on glioblastoma cells.
This multi-antigen approach is designed to elicit a broad and robust immune response against the tumor. INO-5401 is often co-administered with INO-9012, another synthetic DNA plasmid that encodes for Interleukin-12 (IL-12), a potent immune-stimulating cytokine that enhances T-cell activation.
Synthesis Pathway: A Biotechnological Approach
The "synthesis" of a DNA medicine like INO-5401 is a biotechnological process, distinct from traditional chemical synthesis. The precise, proprietary details of Inovio's manufacturing process are not publicly disclosed. However, the general workflow for producing therapeutic-grade DNA plasmids is a well-established multi-step process.
The production of these DNA plasmids involves advanced biological and engineering techniques. They are described as being "synthesized or reorganized by a computer sequencing technology," which points to a process of gene synthesis followed by large-scale biological production.
Caption: Generalized workflow for the production of therapeutic DNA plasmids.
Experimental Protocols: General Principles
While specific protocols for INO-5401 are proprietary, the key stages illustrated above generally involve the following methodologies:
-
Plasmid Design and Cloning: The DNA sequences for hTERT, WT1, and PSMA are optimized for expression in human cells and synthesized. These sequences are then inserted into a bacterial plasmid vector using standard molecular biology techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).
-
Transformation and Cell Banking: The engineered plasmids are introduced into a suitable strain of E. coli. A single, verified colony is selected to create a Master Cell Bank (MCB) and a Working Cell Bank (WCB), which are cryopreserved to ensure a consistent source for all subsequent manufacturing runs.
-
Fermentation: E. coli from the WCB are grown in large-scale, controlled bioreactors. The fermentation process is optimized for high-density cell growth and maximum plasmid DNA yield.
-
Harvest and Lysis: The bacterial cells are collected from the fermentation broth (harvested) and then broken open (lysed) using chemical, enzymatic, or physical methods to release the plasmid DNA.
-
Purification: This is a critical multi-step process to separate the plasmid DNA from host cell components like genomic DNA, RNA, proteins, and endotoxins. It typically involves several chromatography steps (e.g., ion exchange, hydrophobic interaction, or size exclusion chromatography) to achieve the high purity required for a human therapeutic.
-
Formulation and Fill/Finish: The purified plasmid DNA is concentrated and transferred into the final buffer formulation. This final drug substance is then sterile-filtered and aseptically filled into vials to create the final drug product. Rigorous Quality Control (QC) testing is performed at all stages.
Mechanism of Action: Activating an Anti-Tumor T-Cell Response
INO-5401 is designed to function as a therapeutic vaccine, training the immune system to recognize and attack GBM cells. The delivery technology is a crucial component of its action.
The plasmids are delivered directly into cells intramuscularly using Inovio's proprietary CELLECTRA® smart device. This device utilizes electroporation—brief, controlled electrical pulses that temporarily open small pores in the cell membrane, allowing the DNA plasmids to enter the cells. This method overcomes a key limitation of other DNA-based therapies by ensuring efficient delivery into the body's cells.
Once inside the host cells (e.g., muscle cells), the cellular machinery transcribes the plasmid DNA into messenger RNA (mRNA) and then translates the mRNA into the hTERT, WT1, and PSMA protein antigens. These foreign antigens are then processed and presented on the cell surface by antigen-presenting cells (APCs), such as dendritic cells. This presentation activates the immune system, specifically cytotoxic T-lymphocytes (CTLs or "killer T-cells"), which are trained to recognize and destroy any cells in the body that express these target antigens, such as the patient's glioblastoma tumor cells.
Caption: The proposed mechanism of action for INO-5401 immunotherapy.
Quantitative Data and Conclusion
As INO-5401 is an investigational product currently in clinical trials, detailed quantitative data regarding manufacturing yields, purity specifications, and release criteria are proprietary and not available in the public domain. Clinical trial data has been presented at scientific conferences, with one study showing that 85% of newly diagnosed GBM patients who received INO-5401 in combination with INO-9012 and the checkpoint inhibitor cemiplimab were alive for at least 12 months following treatment.
References
- 1. ajmc.com [ajmc.com]
- 2. Inovio Pharmaceuticals, Inc. - INOVIO's INO-5401 in Combination with PD-1 Inhibitor Libtayo® (cemiplimab) Demonstrates 85% of Newly Diagnosed Glioblastoma Patients Are Alive 12 Months Following Treatment [ir.inovio.com]
- 3. INO-5401 by Inovio Pharmaceuticals for Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to INO-5401: Discovery, Mechanism, and Clinical Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "INO5042" did not yield specific results. The following guide is based on the extensive publicly available information for INO-5401 , a closely related and well-documented investigational DNA immunotherapy from Inovio Pharmaceuticals. It is presumed that "this compound" was a typographical error.
Executive Summary
INO-5401 is an investigational DNA medicine designed to function as a cancer immunotherapy. It is composed of synthetic DNA plasmids that encode for three distinct tumor-associated antigens (TAAs): human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA).[1][2] Developed by Inovio Pharmaceuticals, INO-5401 is administered intramuscularly followed by electroporation using the proprietary CELLECTRA® smart device to facilitate cellular uptake of the DNA plasmids.[1][3] The core therapeutic strategy is to train the patient's immune system to recognize and attack cancer cells that over-express these target antigens. INO-5401 has been most prominently studied in newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer, in combination with INO-9012 (an IL-12 immune activator) and a PD-1 checkpoint inhibitor.[1]
Discovery and Development History
Inovio Pharmaceuticals has focused on developing DNA-based medicines for cancers and infectious diseases. Their approach utilizes optimized DNA plasmids (SynCon® technology) delivered directly into cells, enabling the body to produce specific antigens and trigger a targeted immune response.
The development of INO-5401 is rooted in the identification of hTERT, WT1, and PSMA as high-priority targets for cancer immunotherapy by institutions like the National Cancer Institute. These antigens are known to be over-expressed in a variety of cancers, including glioblastoma.
Key Milestones:
-
Preclinical Development: Leveraging the SynCon® platform, INO-5401 was designed to elicit robust T-cell responses against its three encoded antigens.
-
Clinical Trial Initiation (NCT03491683): A Phase 1/2, open-label, multi-center trial was initiated to evaluate the safety, immunogenicity, and preliminary efficacy of INO-5401 and the IL-12 immune activator INO-9012, in combination with the PD-1 inhibitor cemiplimab (Libtayo®), for newly diagnosed GBM patients.
-
November 2019: Inovio announced positive interim data from the Phase 2 study, showing high rates of progression-free survival at six months (PFS6).
-
May 2020: Further data revealed an 85% overall survival rate at 12 months (OS12) for patients receiving the combination therapy.
-
May 2022: Updated results presented at the ASCO Annual Meeting showed encouraging median overall survival (mOS) data, particularly for patients with MGMT promoter methylated tumors.
Core Technology and Mechanism of Action
The therapeutic effect of INO-5401 is based on a multi-pronged approach to activate the patient's immune system against their tumor.
3.1 DNA Plasmid Technology and Delivery INO-5401 consists of three synthetic DNA plasmids, each encoding for a specific tumor-associated antigen (hTERT, WT1, or PSMA). These plasmids are delivered intramuscularly, followed by in vivo electroporation using Inovio's CELLECTRA® device. The device applies brief electrical pulses that transiently increase the permeability of cell membranes, allowing the DNA plasmids to enter muscle cells.
3.2 Antigen Presentation and T-Cell Activation Once inside the host cells, the DNA plasmids are transcribed and translated, leading to the production of the hTERT, WT1, and PSMA protein antigens. These antigens are then processed by antigen-presenting cells (APCs), such as dendritic cells. The APCs present fragments of the antigens on their surface via MHC class I and II molecules, leading to the activation of antigen-specific CD8+ (cytotoxic) and CD4+ (helper) T cells.
3.3 Immune Adjuvant and Checkpoint Blockade Synergy The treatment regimen includes two additional components to enhance the immune response:
-
INO-9012: This is a separate DNA plasmid encoding for Interleukin-12 (IL-12), a potent cytokine that acts as a T-cell immune activator. IL-12 promotes the proliferation and function of cytotoxic T cells, driving a stronger anti-tumor response.
-
PD-1 Inhibitor (Cemiplimab): Glioblastoma is known to create an immunosuppressive tumor microenvironment. PD-1 inhibitors block the interaction between the PD-1 receptor on T cells and its ligand (PD-L1) on tumor cells. This action "releases the brakes" on the immune system, allowing the newly activated, tumor-targeting T cells generated by INO-5401 to effectively attack the cancer.
Signaling Pathway Diagram
References
- 1. Inovio Pharmaceuticals, Inc. - INOVIO's INO-5401 in Combination with PD-1 Inhibitor Libtayo® (cemiplimab) Demonstrates 85% of Newly Diagnosed Glioblastoma Patients Are Alive 12 Months Following Treatment [ir.inovio.com]
- 2. Inovio Demonstrates 80% 6-Month Progression-Free Survival In Phase 2 Glioblastoma Multiforme (GBM) Study with INO-5401 In Combination with PD-1 Inhibitor Libtayo® (cemiplimab) [prnewswire.com]
- 3. INOVIO Pharmaceuticals [inovio.com]
INO-5042: An Investigative Compound with Putative Cyclooxygenase Pathway Activity
Disclaimer: The following information is based on a single, dated preclinical report from 1999. Independent verification or more recent research data on INO-5042 is not publicly available. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be interpreted with caution given the limited nature of the source material.
Introduction
INO-5042 was identified as a novel venoconstrictor with potential anti-inflammatory properties in preclinical studies presented in 1999. The available data suggests that INO-5042 may exert its effects through the cyclooxygenase (COX) pathway, an important enzymatic cascade in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The initial findings indicated that INO-5042's activity profile was comparable to that of known cyclooxygenase inhibitors.
Putative Mechanism of Action
Based on early preclinical evidence, INO-5042 is suggested to act on the cyclooxygenase pathway. This was inferred from studies where its effects mirrored those of the COX inhibitors mefenamic acid and indomethacin. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes. By potentially inhibiting this pathway, INO-5042 may reduce the production of pro-inflammatory prostaglandins, leading to its observed anti-inflammatory and venoconstrictor effects.
Preclinical Data
The available preclinical data for INO-5042 is derived from studies in hamster and rat models. These studies evaluated the compound's effect on histamine-induced changes in venule diameter and carrageenan-induced paw edema.
Quantitative Data Summary
| Model | Compound | Dose | Route of Administration | Effect | Reference |
| Histamine-induced increase in venule diameter (Hamster) | INO-5042 | 0.028-28 mcg/kg | i.v. | Significant inhibition of the histamine-induced increase in venule diameter | [1] |
| INO-5042 | 0.01-50 mg/kg | p.o. | Significant inhibition of the histamine-induced increase in venule diameter | [1] | |
| Mefenamic acid | 1 mg/kg | i.v. | Similar effects to INO-5042 | [1] | |
| Indomethacin | 0.1 mg/kg | i.v. | Similar effects to INO-5042 | [1] | |
| Neurogenic inflammation (Rat) | INO-5042 | 0.028-2800 ng/kg | i.v. | Dose-dependent inhibition of edema (ED50: 0.28 ng/kg) | [1] |
| INO-5042 | 0.5-5 mg/kg | p.o. | Dose-dependent inhibition of edema (ED50: 1 mg/kg) | ||
| Carrageenan-induced paw edema (Rat) | INO-5042 | 5 mg/kg | p.o. | 18% inhibition of paw edema | |
| Edema induced by venous hyperpressure (Rat) | INO-5042 | 5 mg/kg | p.o. | 38% inhibition of edema | |
| Diosmin | 100 mg/kg | p.o. | Ineffective | ||
| Zymosan-induced extravasation (Rat) | INO-5042 | 5 mg/kg | p.o. | 30% inhibition at 2 hours, 24% at 4 and 6 hours |
Experimental Protocols
Details on the experimental protocols are limited in the source material. The following is a summary of the methodologies described.
Histamine-Induced Increase in Venule Diameter in Hamsters
This in vivo study assessed the effect of INO-5042 on the microcirculation of conscious hamsters.
-
Animal Model: Conscious hamsters.
-
Induction of Response: Histamine was administered to induce an increase in venule diameter.
-
Treatment: INO-5042 was administered intravenously (0.028-28 mcg/kg) or orally (0.01-50 mg/kg).
-
Control: The effect of INO-5042 was compared to the known cyclooxygenase inhibitors mefenamic acid (1 mg/kg i.v.) and indomethacin (0.1 mg/kg i.v.).
-
Measurement: Changes in venule diameter were measured.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Rats.
-
Induction of Inflammation: Carrageenan was injected into the paw to induce edema.
-
Treatment: INO-5042 was administered orally (5 mg/kg) one hour prior to the carrageenan injection.
-
Measurement: The volume of the paw was measured to determine the extent of edema and the percentage of inhibition by the test compound.
Visualizations
Signaling Pathway
Experimental Workflow
References
An In-depth Technical Guide on the Interaction of INO-5042 and Substance P
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding INO-5042 is limited to a single preclinical study presented in 1999. This guide provides a comprehensive overview of the available data on INO-5042 and contextualizes its potential mechanism of action within the broader, well-established framework of substance P and its antagonists.
Introduction
INO-5042 is a compound that was investigated by Innothera for its potential therapeutic effects in venous insufficiency and neurogenic inflammation. Preclinical data suggests that its mechanism of action involves the inhibition of the neuropeptide substance P.[1] Substance P is a key mediator in pain transmission, inflammation, and vascular permeability.[2][3][4] This technical guide will delve into the known information about INO-5042, the substance P signaling pathway, and the standard experimental protocols used to characterize the interaction between substance P antagonists and their targets.
The Substance P Signaling Pathway
Substance P, an eleven-amino acid neuropeptide, is a member of the tachykinin family.[4] It exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The activation of NK1R by substance P initiates a cascade of intracellular signaling events that are crucial for various physiological and pathophysiological processes, including neurogenic inflammation.
Upon binding of substance P to the NK1R, the receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. In some cell types, substance P can also stimulate the production of cyclic adenosine monophosphate (cAMP).
INO-5042: Preclinical Evidence and Mechanism of Action
The primary data available for INO-5042 comes from a preclinical study investigating its anti-inflammatory effects in a rat model of neurogenic inflammation. In this model, electrical stimulation of the saphenous nerve triggers the release of substance P, leading to venular plasma extravasation (edema).
The study demonstrated that INO-5042 dose-dependently inhibited edema formation, suggesting it interferes with the action of substance P.
| Compound | Route of Administration | ED₅₀ | Model |
| INO-5042 | Intravenous (i.v.) | 0.28 ng/kg | Rat Neurogenic Inflammation |
| INO-5042 | Oral (p.o.) | 1 mg/kg | Rat Neurogenic Inflammation |
Table 1: Efficacy of INO-5042 in a Rat Model of Neurogenic Inflammation.
The authors of the study concluded that these effects were likely due to the inhibition of substance P's action rather than preventing its release. This points towards INO-5042 acting as a substance P antagonist, presumably at the NK1 receptor.
The experimental protocol for the neurogenic inflammation model, as inferred from the study description, is outlined below.
Standard Methodologies for Characterizing Substance P Antagonists
To fully characterize a compound like INO-5042 as a substance P antagonist, a series of in vitro and in vivo experiments are typically performed. These assays are designed to determine the compound's binding affinity, functional potency, and efficacy in relevant disease models.
-
Radioligand Binding Assays:
-
Objective: To determine the affinity of the test compound for the NK1 receptor.
-
Methodology: Cell membranes expressing the NK1 receptor are incubated with a radiolabeled ligand (e.g., [³H]-Substance P or a high-affinity radiolabeled antagonist) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).
-
-
Functional Assays (Calcium Mobilization):
-
Objective: To measure the functional potency of the antagonist in blocking substance P-induced cellular responses.
-
Methodology: Cells stably expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye. The cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a fixed concentration of substance P. The resulting change in intracellular calcium concentration is measured using a fluorometric plate reader. The concentration of the antagonist that inhibits 50% of the substance P-induced calcium response is determined as the IC₅₀ value.
-
The discovery and preclinical development of a substance P antagonist generally follows a structured workflow.
Conclusion
The available preclinical evidence strongly suggests that INO-5042 functions as an inhibitor of the substance P signaling pathway, likely through antagonism of the NK1 receptor. Its potent, dose-dependent inhibition of neurogenic inflammation in a validated animal model highlights its potential as a therapeutic agent for inflammatory conditions. While detailed molecular binding and functional data for INO-5042 are not publicly available, its pharmacological profile aligns with that of other characterized substance P antagonists. Further investigation using standard in vitro and in vivo methodologies would be required to fully elucidate its precise mechanism of action and therapeutic potential. The study of the substance P/NK1R system continues to be a promising area for the development of novel treatments for a variety of disorders, including inflammation, pain, and emesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Pharmacological Profile of INO-5042
As of November 2025, publicly available scientific literature does not contain direct studies investigating the specific effect of INO-5042 on PGE2-mediated vasorelaxation. Research has focused on the independent mechanisms of PGE2-induced vasorelaxation and the pharmacological profile of INO-5042, which is primarily characterized as a venoconstrictor and anti-inflammatory agent. This document synthesizes the available information on both topics to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
INO-5042 has been evaluated for its effects on the vasculature, particularly in the context of venous insufficiency and inflammation. Preclinical studies suggest its mechanism of action involves the cyclooxygenase (COX) pathway.
Quantitative Data on INO-5042's Effects
| Model | Effect Measured | Dose | Result | Reference |
| Conscious Hamsters (Histamine-induced venule dilation) | Inhibition of venule diameter increase | 0.028-28 mcg/kg i.v. | Significant inhibition, especially during the first phase | [1] |
| Conscious Hamsters (Histamine-induced venule dilation) | Inhibition of venule diameter increase | 0.01-50 mg/kg p.o. | Significant inhibition, especially during the first phase | [1] |
| Rat Model (Neurogenic inflammation) | Inhibition of edema | 0.028-2800 ng/kg i.v. | Dose-dependent inhibition (ED50: 0.28 ng/kg) | [1] |
| Rat Model (Neurogenic inflammation) | Inhibition of edema | 0.5-5 mg/kg p.o. | Dose-dependent inhibition (ED50: 1 mg/kg) | [1] |
| Rat Model (Zymosan-induced extravasation) | Inhibition of extravasation | 5 mg/kg p.o. | 30% inhibition at 2 hrs, 24% at 4 and 6 hrs | [1] |
| Rat Model (Carrageenan-induced paw edema) | Inhibition of paw edema | 5 mg/kg p.o. | 18% inhibition | |
| Rat Model (Venous hyperpressure-induced edema) | Inhibition of edema | 5 mg/kg p.o. | 38% inhibition |
Experimental Protocols for INO-5042 Evaluation
Histamine-Induced Venule Dilation in Hamsters
-
Animal Model : Conscious hamsters.
-
Procedure : Induce an increase in venule diameter using histamine.
-
Intervention : Administer INO-5042 intravenously (0.028-28 mcg/kg) or orally (0.01-50 mg/kg).
-
Measurement : Assess the changes in venule diameter, particularly during the first phase of the histamine response.
Neurogenic Inflammation in Rats
-
Animal Model : Rats.
-
Procedure : Induce neurogenic inflammation via electrical stimulation of the saphenous nerve, leading to arteriolar dilatation and edema.
-
Intervention : Pre-treat with INO-5042 intravenously (0.028-2800 ng/kg) or orally (0.5-5 mg/kg) prior to electrical stimulation.
-
Measurement : Quantify the inhibition of edema formation.
Part 2: PGE2-Mediated Vasorelaxation
Prostaglandin E2 (PGE2) is a key lipid signaling molecule that can induce vasodilation through its interaction with specific E-prostanoid (EP) receptors on vascular endothelial and smooth muscle cells.
Signaling Pathway of PGE2-Mediated Vasorelaxation
PGE2-induced vasorelaxation is primarily mediated by the activation of EP2 and EP4 receptors. In many vascular beds, the EP4 receptor plays a dominant role. The signaling cascade involves the following key steps:
-
Receptor Binding : PGE2 binds to EP4 receptors on endothelial cells.
-
Adenylate Cyclase Activation : This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
PKA Activation : Elevated cAMP levels activate Protein Kinase A (PKA).
-
eNOS Activation : PKA-mediated signaling leads to the dephosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495, which activates the enzyme.
-
Nitric Oxide Production : Activated eNOS synthesizes nitric oxide (NO) from L-arginine.
-
Guanylyl Cyclase Activation : NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC).
-
cGMP Increase : sGC activation leads to an increase in cyclic guanosine monophosphate (cGMP) in the smooth muscle cells.
-
Vasorelaxation : Elevated cGMP levels ultimately cause vasorelaxation.
Quantitative Data on PGE2-Induced Vasorelaxation
| Preparation | Parameter | Value | Reference |
| Mouse Aortic Rings (Phenylephrine-constricted) | EC50 for PGE2-induced relaxation | 5 x 10-8 mol/L | |
| Mouse Aortic Rings (Phenylephrine-constricted) | Maximal relaxation at 10-6 mol/L PGE2 | 69 ± 7.5% | |
| Mouse Aortic Rings (Phenylephrine-constricted) | Relaxation at 10-7 mol/L PGE2 | 45.5 ± 6.3% | |
| Human Pulmonary Vein | pEC50 for PGE2-induced vasodilation | >7.22 ± 0.20 |
General Experimental Protocol for Assessing Vasorelaxation
This protocol describes a general method for studying the effects of a test compound on PGE2-mediated vasorelaxation in isolated aortic rings.
-
Tissue Preparation :
-
Euthanize a laboratory animal (e.g., mouse or rat) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Organ Bath Setup :
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 g.
-
-
Viability and Contraction :
-
Assess the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
After washing, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 10-6 mol/L).
-
-
Vasorelaxation Assay :
-
Once a stable contraction plateau is reached, add cumulative concentrations of PGE2 to the organ bath to generate a concentration-response curve for vasorelaxation.
-
To test the effect of a compound like INO-5042, pre-incubate a separate set of aortic rings with the compound for a specified period (e.g., 30 minutes) before adding the vasoconstrictor and then generating the PGE2 concentration-response curve.
-
-
Data Analysis :
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 (concentration of agonist that produces 50% of the maximal response) for PGE2 in the presence and absence of the test compound.
-
Statistically compare the concentration-response curves to determine if the test compound significantly alters PGE2-mediated vasorelaxation.
-
References
Preclinical Efficacy and Mechanism of Action of INO-5401: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the preclinical research findings for INO-5401, a novel DNA vaccine candidate for the treatment of glioblastoma. The following sections detail the quantitative data from animal studies, comprehensive experimental protocols, and visualizations of the underlying biological pathways and experimental designs. This document is intended for researchers, scientists, and drug development professionals.
Core Preclinical Findings
INO-5401 is a combination of three synthetic DNA plasmids encoding for the tumor-associated antigens human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA). These antigens are over-expressed in a majority of human cancers, including glioblastoma, making them prime targets for immunotherapy.[1][2] The vaccine is co-administered with INO-9012, a DNA plasmid encoding for the immune-activator Interleukin-12 (IL-12), to enhance the T cell response.[1][2]
Preclinical studies in animal models, including mice and non-human primates, have demonstrated that Inovio's DNA vaccine platform can break the immune system's tolerance to these self-antigens, inducing robust and broad T-cell responses with a tumor-killing function.[3] These studies have shown that vaccination leads to delayed tumor growth and increased overall survival in tumor challenge models.
The mechanism of action is centered on the in vivo production of the target antigens following the introduction of the DNA plasmids into the host's cells, facilitated by electroporation. This leads to the activation of both CD4+ and CD8+ T cells, which can then recognize and eliminate tumor cells expressing hTERT, WT1, and PSMA.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of DNA vaccines targeting the components of INO-5401.
Table 1: Immunogenicity of hTERT DNA Vaccine in Non-Human Primates
| Parameter | Result | Reference |
| Average IFN-γ Response | 1,834 SFU / 10⁶ PBMC | |
| Antigen-Specific Perforin Release | 332 SFU / 10⁶ PBMC | |
| Comparative T-cell Response | >18-fold higher than previous best results |
Table 2: Efficacy of hTERT DNA Vaccine in Mouse Tumor Models
| Study Type | Outcome | Reference |
| Prophylactic | Delayed tumor growth and longer overall survival | |
| Therapeutic | Killing of hTERT-expressing cancer cells, smaller tumors, and longer overall survival |
Table 3: Immunogenicity and Efficacy of WT1 DNA Vaccine in Animal Models
| Animal Model | Key Findings | Reference |
| Mice | Broke tolerance to WT1, generated robust neo-antigen-like T cells, resulted in smaller tumors and prolonged survival. | |
| Rhesus Monkeys | Broke tolerance and generated neo-antigen-like T cell immune responses. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below, based on published studies of Inovio's DNA vaccine platform.
Animal Models
-
Mice: C57BL/6J and DBA/2J female mice were used for immunogenicity and tumor challenge studies. All procedures were conducted in accordance with the guidelines from the relevant Institutional Animal Care and Use Committee.
-
Non-Human Primates (NHPs): Rhesus monkeys were used to evaluate the vaccine's ability to overcome tolerance to self-antigens due to the high homology between human and macaque TERT (96%).
DNA Vaccine Administration and Electroporation
-
Vaccine Preparation: Plasmid DNA encoding the target antigen(s) (e.g., hTERT, WT1, PSMA) and, where applicable, IL-12, were suspended in sterile water or saline.
-
Intramuscular Injection: A total of 2 µg to 10 µg of the DNA plasmid solution (in a volume of 30 µL) was injected into the tibialis anterior muscle of the mice.
-
Electroporation: Immediately following the injection, electroporation was performed using the CELLECTRA®-3P device. This involved the application of two 0.1 Amp constant current square-wave pulses to enhance the uptake of the DNA plasmids by the muscle cells.
Tumor Challenge Studies
-
Prophylactic Model: Mice were vaccinated with the DNA vaccine. After a set period to allow for the development of an immune response, the mice were challenged with a subcutaneous injection of tumor cells expressing the target antigen. Tumor growth and survival were monitored over time.
-
Therapeutic Model: Mice were first challenged with tumor cells. Once tumors were established, the mice were treated with the DNA vaccine. Tumor growth and survival were then monitored.
Immunological Assays
-
IFN-γ ELISpot Assay: To quantify the number of antigen-specific T cells, splenocytes from vaccinated mice were isolated and stimulated with peptides corresponding to the target antigen. The number of IFN-γ secreting cells was then measured using an ELISpot assay.
-
Flow Cytometry: To characterize the phenotype and function of the induced T cells, flow cytometry was used to measure the expression of activation markers (e.g., CD38) and cytotoxic molecules (e.g., perforin, granzymes) in CD4+ and CD8+ T cell populations following antigen-specific stimulation.
-
In Vivo Cytotoxicity Assay: To confirm the tumor-killing ability of the vaccine-induced T cells, target cells pulsed with the specific antigen were labeled with a fluorescent dye and injected into vaccinated mice. The clearance of these target cells was then measured to determine the level of cytotoxic T lymphocyte (CTL) activity.
Visualizations
The following diagrams illustrate the mechanism of action of INO-5401 and a typical experimental workflow for its preclinical evaluation.
References
- 1. Anticancer DNA vaccine based on human telomerase reverse transcriptase generates a strong and specific T cell immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inovio Pharmaceuticals, Inc. - INOVIO Announces New Data at Scientific Conferences for Lead Candidate, INO-3107, as a Potential Treatment for RRP [ir.inovio.com]
- 3. Inovio Pharmaceuticals, Inc. - Inovio Pharmaceuticals' Potent hTERT DNA Cancer Vaccine Shows Potential to Reduce Tumors and Prevent Tumor Recurrence [ir.inovio.com]
INO-5042: A Potential Therapeutic Avenue for Chronic Venous Insufficiency - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to INO-5042 and its Target
INO-5042 is a naphthoquinone derivative that has been investigated for its potential in treating venous insufficiency.[1] Early research suggested its involvement in the cyclooxygenase pathway. More specifically, INO-5042 has been identified as an antagonist of the EP4 receptor, a G-protein coupled receptor for PGE2.[1] The EP4 receptor is a key player in various physiological and pathological processes, including inflammation, vasodilation, and pain perception.[2][3] Its role in the vasculature makes it a compelling target for therapeutic intervention in CVI.
Preclinical Efficacy of INO-5042 in Venous Insufficiency Models
Preclinical studies conducted in the late 1990s provided the initial evidence for the potential of INO-5042 in venous insufficiency. These studies, primarily in rodent models, demonstrated its ability to counteract key pathological features of the condition.
Data Presentation: Summary of Preclinical Data
The following tables summarize the key quantitative findings from preclinical investigations of INO-5042.
| Model | Parameter Measured | Treatment | Dosage | Route | Inhibition (%) | Reference |
| Zymosan-induced extravasation in rats | Extravasation | INO-5042 | 5 mg/kg | p.o. | 30% (at 2h), 24% (at 4h), 24% (at 6h) | |
| Carrageenan-induced paw edema in rats | Paw Edema | INO-5042 | 5 mg/kg | p.o. | 18% | |
| Venous hyperpressure-induced edema in rats | Edema | INO-5042 | 5 mg/kg | p.o. | 38% | |
| Histamine-induced increase in venule diameter in hamsters | Venule Diameter | INO-5042 | 0.028-28 mcg/kg | i.v. | Significant inhibition | |
| Histamine-induced increase in venule diameter in hamsters | Venule Diameter | INO-5042 | 0.01-50 mg/kg | p.o. | Significant inhibition | |
| Neurogenic inflammation (saphenous nerve stimulation) in rats | Edema | INO-5042 | 0.028-2800 ng/kg | i.v. | Dose-dependent (ED50: 0.28 ng/kg) | |
| Neurogenic inflammation (saphenous nerve stimulation) in rats | Edema | INO-5042 | 0.5-5 mg/kg | p.o. | Dose-dependent (ED50: 1 mg/kg) |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not publicly available, the following methodologies can be inferred from the published abstracts and are standard in the field.
Zymosan-Induced Extravasation in Rats
This model is used to assess the anti-inflammatory effects of a compound by measuring its ability to inhibit plasma protein extravasation.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are anesthetized.
-
Zymosan is injected intraperitoneally to induce an inflammatory response.
-
INO-5042 or vehicle is administered orally at specified time points before or after zymosan injection.
-
A dye (e.g., Evans Blue) is injected intravenously to label plasma proteins.
-
After a set period, the animals are euthanized, and the peritoneal cavity is lavaged.
-
The amount of dye in the peritoneal lavage fluid is quantified spectrophotometrically to determine the extent of plasma extravasation.
-
The percentage inhibition by the test compound is calculated by comparing with the vehicle-treated group.
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation and edema.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
The basal volume of the rat's hind paw is measured using a plethysmometer.
-
INO-5042 or vehicle is administered orally.
-
After a defined period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the paw to induce inflammation and edema.
-
Paw volume is measured at various time points after carrageenan injection.
-
The increase in paw volume (edema) is calculated, and the percentage inhibition by the test compound is determined relative to the vehicle control group.
-
Proposed Mechanism of Action and Signaling Pathways
As an EP4 receptor antagonist, INO-5042 is proposed to exert its therapeutic effects by blocking the downstream signaling cascades initiated by PGE2 binding to the EP4 receptor on vascular endothelial and immune cells.
The Role of PGE2 and the EP4 Receptor in Venous Insufficiency
In the context of venous insufficiency, inflammation and endothelial dysfunction are key pathological drivers. PGE2, a major product of cyclooxygenase enzymes, is a potent inflammatory mediator. Its binding to the EP4 receptor on endothelial cells can lead to vasodilation and increased vascular permeability, contributing to edema. On immune cells, EP4 activation can modulate the release of pro-inflammatory cytokines.
Signaling Pathway of EP4 Receptor Activation
The EP4 receptor primarily couples to the Gαs G-protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets. Additionally, EP4 receptor activation can also trigger other signaling pathways, including the PI3K/Akt and ERK pathways.
Caption: Proposed signaling pathway of the EP4 receptor and the inhibitory action of INO-5042.
Experimental Workflow: Investigating INO-5042's Effect on Endothelial Permeability
To further elucidate the mechanism of INO-5042, a common in vitro experiment would be to assess its effect on endothelial permeability.
Caption: Workflow for an in vitro endothelial permeability assay to test INO-5042 efficacy.
Conclusion and Future Directions
The available preclinical data, though dated, suggests that INO-5042 holds promise as a therapeutic agent for venous insufficiency. Its identification as an EP4 receptor antagonist provides a strong mechanistic rationale for its observed effects on edema and inflammation. Future research should focus on:
-
Confirmation of EP4 antagonism: Conducting modern, robust receptor binding and functional assays to definitively characterize the interaction of INO-5042 with the EP4 receptor.
-
In-depth preclinical studies: Utilizing contemporary animal models of CVI to further investigate the efficacy and safety of INO-5042.
-
Translational studies: Exploring the pharmacokinetic and pharmacodynamic profile of INO-5042 in larger animal models to pave the way for potential clinical development.
This technical guide provides a foundational understanding of INO-5042 for the scientific community. Further investigation into this compound and the broader role of EP4 antagonism in venous disease is warranted and could lead to novel therapeutic options for patients with CVI.
References
INO-5042: A Technical Overview of a Novel Venoconstrictor Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-5042 is a novel investigational compound that has demonstrated significant potential as a venoconstrictor and anti-inflammatory agent in preclinical studies.[1] This technical guide provides a comprehensive overview of the available data on INO-5042, including its proposed mechanism of action, quantitative efficacy data from various animal models, and detailed experimental protocols relevant to its preclinical evaluation. The information is intended to serve as a resource for researchers and professionals in the field of vascular pharmacology and drug development.
Core Mechanism of Action
Preclinical evidence strongly suggests that INO-5042 exerts its pharmacological effects through the cyclooxygenase (COX) pathway.[1] In studies, its effects were comparable to those of known cyclooxygenase inhibitors such as mefenamic acid and indomethacin.[1] The COX pathway is a critical signaling cascade in the body's inflammatory response, leading to the production of prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and vascular tone. By modulating this pathway, INO-5042 appears to inhibit key processes involved in venous insufficiency and inflammation.
Proposed Signaling Pathway of INO-5042
Caption: Proposed mechanism of INO-5042 via inhibition of the cyclooxygenase pathway.
Preclinical Efficacy Data
INO-5042 has been evaluated in several animal models to determine its venoconstrictor and anti-inflammatory properties. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of INO-5042 on Histamine-Induced Venule Dilation in Hamsters
| Administration Route | Dose Range | Effect |
| Intravenous (i.v.) | 0.028 - 28 mcg/kg | Significant inhibition of histamine-induced increase in venule diameter.[1] |
| Oral (p.o.) | 0.01 - 50 mg/kg | Significant inhibition of histamine-induced increase in venule diameter.[1] |
Notably, INO-5042 did not affect non-stimulated venule diameter, suggesting a targeted action on pathological vasodilation.
Table 2: Anti-inflammatory Effects of INO-5042 in Rat Models
| Model | Administration Route | Dose | ED50 | Inhibition of Edema |
| Neurogenic Inflammation | Intravenous (i.v.) | 0.028 - 2800 ng/kg | 0.28 ng/kg | Dose-dependent inhibition. |
| Neurogenic Inflammation | Oral (p.o.) | 0.5 - 5 mg/kg | 1 mg/kg | Dose-dependent inhibition. |
| Carrageenan-Induced Paw Edema | Oral (p.o.) | 5 mg/kg | - | 18% |
| Venous Hyperpressure-Induced Edema | Oral (p.o.) | 5 mg/kg | - | 38% |
| Zymosan-Induced Extravasation | Oral (p.o.) | 5 mg/kg | - | 30% (at 2 hrs), 24% (at 4 & 6 hrs) |
Table 3: Comparative Efficacy of INO-5042
| Model | INO-5042 | Comparator | Comparator Efficacy |
| Venous Hyperpressure-Induced Edema | 38% inhibition (5 mg/kg p.o.) | Diosmin (100 mg/kg p.o.) | Ineffective. |
| Zymosan-Induced Extravasation | More effective and potent | Diosmin, Naftazone, Calcium Dobesylate | Less effective/potent. |
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to evaluate the efficacy of INO-5042.
Hamster Cheek Pouch Microcirculation Model
Objective: To assess the effect of INO-5042 on venule diameter in response to an inflammatory stimulus.
Methodology:
-
Animal Preparation: Male golden hamsters are anesthetized, and the cheek pouch is everted and prepared for microscopic observation.
-
Baseline Measurement: The microcirculation is allowed to stabilize, and baseline diameters of selected venules are recorded using video microscopy.
-
Drug Administration: INO-5042 or vehicle is administered either intravenously (i.v.) via a cannulated femoral vein or orally (p.o.) by gavage.
-
Inflammatory Challenge: Histamine is applied topically to the cheek pouch preparation to induce venular dilation.
-
Data Acquisition: Venule diameters are continuously monitored and recorded for a specified period following histamine application.
-
Analysis: The percentage inhibition of histamine-induced venodilation by INO-5042 is calculated by comparing the change in venule diameter in treated versus vehicle-control groups.
Rat Model of Neurogenic Inflammation
Objective: To evaluate the inhibitory effect of INO-5042 on edema formation induced by neurogenic inflammation.
Methodology:
-
Animal Preparation: Rats are anesthetized, and the saphenous nerve is carefully isolated.
-
Drug Administration: INO-5042 or vehicle is administered (i.v. or p.o.) prior to nerve stimulation.
-
Induction of Inflammation: The distal end of the saphenous nerve is electrically stimulated, leading to the release of substance P and subsequent plasma extravasation and edema in the paw.
-
Quantification of Edema: Edema is quantified by measuring the amount of extravasated Evans Blue dye in the paw tissue or by measuring paw volume using a plethysmometer.
-
Analysis: The dose-dependent inhibition of edema by INO-5042 is determined, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the general anti-inflammatory activity of INO-5042.
Methodology:
-
Animal Preparation: Baseline paw volume of rats is measured.
-
Drug Administration: INO-5042 (5 mg/kg) or vehicle is administered orally one hour prior to the inflammatory insult.
-
Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection.
-
Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the INO-5042-treated group to the vehicle-treated group.
Preclinical Evaluation Workflow
Caption: A typical preclinical workflow for evaluating a venoconstrictor agent like INO-5042.
Conclusion and Future Directions
The available preclinical data indicate that INO-5042 is a potent venoconstrictor and anti-inflammatory agent with a mechanism of action likely involving the inhibition of the cyclooxygenase pathway. It has demonstrated superior efficacy compared to some existing therapies in animal models of venous insufficiency and inflammation.
Further research would be required to fully elucidate the specific COX isoenzyme selectivity of INO-5042 and to translate these promising preclinical findings into a clinical setting. Comprehensive pharmacokinetic and toxicology studies would be essential next steps in the development of INO-5042 as a potential therapeutic for venous disorders and inflammatory conditions. The lack of more recent public data may suggest that its development was not pursued, but the foundational preclinical work provides valuable insights into the potential of targeting the COX pathway for venoconstriction.
References
INO-5042: An Examination of its Anti-Inflammatory Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on the anti-inflammatory properties of INO-5042 is compiled from limited publicly available information. The primary source is a single abstract from a 1999 pharmacology conference. As such, detailed experimental protocols and comprehensive datasets are not available. The information presented herein should be considered a summary of preliminary findings and not a complete technical whitepaper.
Core Findings on INO-5042's Anti-Inflammatory Activity
INO-5042, a compound developed by Innothera, has demonstrated anti-inflammatory and venoconstrictor effects in preclinical animal models. The available data suggests that its mechanism of action may involve the cyclooxygenase pathway and inhibition of substance P-induced effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of INO-5042 as reported in the available preclinical abstract.
| Model | Species | Administration | Dosage | Effect | Metric | Inhibition (%) | ED50 | Comparator(s) |
| Neurogenic Inflammation (Edema) | Rat | Intravenous (i.v.) | 0.028-2800 ng/kg | Inhibition of edema | - | Dose-dependent | 0.28 ng/kg | Indomethacin (5 mg/kg i.v.) - ineffective; MK-886 (50 mcg/kg i.v.) - significant inhibition |
| Neurogenic Inflammation (Edema) | Rat | Oral (p.o.) | 0.5-5 mg/kg | Inhibition of edema | - | Dose-dependent | 1 mg/kg | - |
| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 5 mg/kg | Inhibition of paw edema | Paw Volume | 18% | - | - |
| Zymosan-Induced Extravasation | Rat | Oral (p.o.) | 5 mg/kg | Inhibition of extravasation | - | 30% (2h), 24% (4h), 24% (6h) | - | More effective and potent than diosmin, naftazone, and calcium dobesylate |
| Venous Hyperpressure-Induced Edema | Rat | Oral (p.o.) | 5 mg/kg | Inhibition of edema | - | 38% | - | Diosmin (100 mg/kg p.o.) - ineffective |
| Histamine-Induced Increase in Venule Diameter | Hamster | Intravenous (i.v.) | 0.028-28 mcg/kg | Inhibition of venule diameter increase | Venule Diameter | Significant | - | Mefenamic acid (1 mg/kg i.v.) and indomethacin (0.1 mg/kg i.v.) - similar effects |
| Histamine-Induced Increase in Venule Diameter | Hamster | Oral (p.o.) | 0.01-50 mg/kg | Inhibition of venule diameter increase | Venule Diameter | Significant | - | - |
Postulated Mechanism of Action & Signaling Pathways
The preclinical data suggests that INO-5042's anti-inflammatory effects may be mediated through two primary pathways: modulation of the cyclooxygenase (COX) pathway and inhibition of substance P-induced neurogenic inflammation.
The similarity of its effects to cyclooxygenase inhibitors like mefenamic acid and indomethacin in the histamine-induced venule diameter model points towards an interaction with the arachidonic acid cascade.[1] Furthermore, its efficacy in a neurogenic inflammation model where indomethacin was ineffective suggests a mechanism distinct from or supplementary to COX inhibition, likely involving the inhibition of substance P's action.[1]
Experimental Protocols (Based on Abstract Descriptions)
Detailed experimental protocols were not available in the source material. The following are high-level descriptions of the methodologies inferred from the abstract.
Neurogenic Inflammation Model
-
Species: Rat
-
Method: Electrical stimulation of the saphenous nerve was used to induce arteriolar dilatation (mediated by CGRP) and edema formation in the hindlimb skin (mediated by substance P).
-
Treatment: INO-5042 was administered intravenously or orally prior to electrical stimulation.
-
Endpoint: Measurement of edema inhibition.
Carrageenan-Induced Paw Edema Model
-
Species: Rat
-
Method: Carrageenan was injected into the paw to induce a localized inflammatory response and edema.
-
Treatment: INO-5042 was administered orally one hour before the carrageenan injection.
-
Endpoint: Measurement of paw edema inhibition.
Zymosan-Induced Extravasation Model
-
Species: Rat
-
Method: Zymosan was used to induce plasma extravasation.
-
Treatment: INO-5042 was administered orally.
-
Endpoint: Measurement of the inhibition of extravasation at 2, 4, and 6 hours post-treatment.
Venous Hyperpressure-Induced Edema Model
-
Species: Rat
-
Method: Edema was induced by creating venous hyperpressure.
-
Treatment: INO-5042 was administered orally.
-
Endpoint: Measurement of edema inhibition.
Histamine-Induced Increase in Venule Diameter Model
-
Species: Conscious Hamster
-
Method: The microcirculation was observed, and histamine was used to induce an increase in venule diameter.
-
Treatment: INO-5042 was administered intravenously or orally.
-
Endpoint: Measurement of the inhibition of the histamine-induced increase in venule diameter.
Conclusion
The preliminary preclinical data for INO-5042 indicates that it possesses anti-inflammatory properties in various animal models of inflammation and edema.[1] Its potential dual mechanism of action, possibly involving the cyclooxygenase pathway and inhibition of substance P, suggests a broad-spectrum anti-inflammatory potential. However, the lack of detailed, peer-reviewed publications necessitates further research to fully elucidate its pharmacological profile, confirm its mechanism of action, and establish its safety and efficacy. Researchers interested in this compound are encouraged to seek more detailed information from the original developing company, Innothera.
References
INO-5042 in Vascular Biology: An Overview of Preclinical Findings
Limited public information is available on INO-5042, with the most detailed research dating back to a 1999 European Congress of Pharmacology. The information that is available from this congress suggests that INO-5042 was investigated as a venoconstrictor and anti-inflammatory agent with potential applications in treating venous insufficiency.
Preclinical Pharmacodynamics
Preclinical studies presented in 1999 indicated that INO-5042 demonstrated activity in various animal models, suggesting a potential role in managing conditions related to vascular function and inflammation. The primary mechanism of action appeared to be related to the cyclooxygenase pathway.[1]
Effects on Venous Tone and Inflammation
In a study using conscious hamsters, INO-5042 was shown to inhibit the increase in venule diameter induced by histamine.[1] This effect was observed with both intravenous and oral administration of the compound. Notably, INO-5042 did not appear to affect non-stimulated venule diameter.[1]
Further investigations in a rat model of neurogenic inflammation showed that INO-5042 could dose-dependently inhibit edema formation.[1] This effect was attributed to the inhibition of substance P's action rather than preventing its release.[1] The compound also demonstrated anti-inflammatory activity against carrageenan-induced paw edema and zymosan-induced extravasation in rats. When compared to other existing compounds at the time, such as diosmin, naftazone, and calcium dobesylate, INO-5042 was reported to be more effective and potent in certain models of edema.
Quantitative Data from Preclinical Studies
The following tables summarize the available quantitative data from the preclinical studies on INO-5042 presented in 1999.
| Model | Parameter Measured | Treatment | Dose | Effect | Reference |
| Histamine-induced increase in venule diameter (conscious hamsters) | Venule Diameter | INO-5042 (i.v.) | 0.028-28 mcg/kg | Significant inhibition | |
| INO-5042 (p.o.) | 0.01-50 mg/kg | Significant inhibition | |||
| Neurogenic inflammation (rat) | Edema | INO-5042 (i.v.) | 0.028-2800 ng/kg | Dose-dependent inhibition (ED50: 0.28 ng/kg) | |
| INO-5042 (p.o.) | 0.5-5 mg/kg | Dose-dependent inhibition (ED50: 1 mg/kg) | |||
| Carrageenan-induced paw edema (rat) | Paw Edema | INO-5042 (p.o.) | 5 mg/kg | 18% inhibition | |
| Zymosan-induced extravasation (rat) | Extravasation | INO-5042 (p.o.) | 5 mg/kg | 30% inhibition (at 2 hrs), 24% inhibition (at 4 & 6 hrs) | |
| Edema induced by venous hyperpressure (rat) | Edema | INO-5042 (p.o.) | 5 mg/kg | 38% inhibition |
Experimental Protocols
Detailed experimental protocols for the cited studies are not available in the public domain. The provided information is based on abstracts from a scientific congress.
Signaling Pathways and Experimental Workflows
Due to the limited information available, it is not possible to create detailed diagrams of the signaling pathways or experimental workflows for INO-5042. The available data suggests an interaction with the cyclooxygenase pathway and an inhibitory effect on substance P-mediated actions.
Proposed Mechanism of Action of INO-5042
Caption: Proposed inhibitory effects of INO-5042 on vascular responses.
Conclusion
The available information on INO-5042 is sparse and primarily originates from preclinical studies presented in 1999. These early findings positioned INO-5042 as a compound with potential therapeutic value in conditions characterized by venous insufficiency and inflammation. However, there is a lack of more recent and in-depth research in the public domain to provide a comprehensive technical guide on its role in broader vascular biology. Further research and publication of data would be necessary to fully elucidate its mechanisms of action and potential clinical utility.
References
INO-5042: A Potential Modulator of Neurogenic Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and edema. This form of inflammation is implicated in the pathophysiology of various conditions, including migraine, psoriasis, asthma, and inflammatory pain. The key mediators of neurogenic inflammation are calcitonin gene-related peptide (CGRP), which primarily causes vasodilation, and Substance P, which increases vascular permeability, leading to edema.
This technical guide focuses on INO-5042, a compound that has demonstrated significant inhibitory effects in preclinical models of neurogenic inflammation. While detailed information on INO-5042 is limited, this document synthesizes the available data, provides context through an examination of the underlying signaling pathways, and presents a representative experimental protocol for studying neurogenic inflammation in a preclinical setting.
Quantitative Data Summary
The primary quantitative data for INO-5042 in a neurogenic inflammation model comes from a 1999 preclinical study. The compound was evaluated in a rat model where electrical stimulation of the saphenous nerve was used to induce neurogenic inflammation. The key findings are summarized in the table below.
| Compound | Administration Route | ED50 | Model | Key Outcome |
| INO-5042 | Intravenous (i.v.) | 0.28 ng/kg | Rat Saphenous Nerve Stimulation | Inhibition of Edema |
| INO-5042 | Oral (p.o.) | 1 mg/kg | Rat Saphenous Nerve Stimulation | Inhibition of Edema |
Table 1: Efficacy of INO-5042 in a Rat Model of Neurogenic Inflammation [1]
Signaling Pathways in Neurogenic Inflammation
Neurogenic inflammation is initiated by the activation of primary sensory neurons, leading to the release of neuropeptides from their peripheral terminals. The two principal neuropeptides involved are CGRP and Substance P, which act on distinct receptors to mediate the vascular changes characteristic of this inflammatory response.
CGRP-Mediated Vasodilation
Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator. Upon its release from sensory nerve endings, it binds to the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily located on vascular smooth muscle cells. This interaction triggers a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation.
Caption: CGRP signaling pathway leading to vasodilation.
Substance P-Mediated Edema Formation
Substance P is a tachykinin neuropeptide that plays a crucial role in increasing vascular permeability, which leads to plasma extravasation and edema. It exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is expressed on endothelial cells. The activation of the NK1 receptor initiates a signaling cascade that results in the formation of gaps between endothelial cells, allowing plasma to leak into the surrounding tissue.
Caption: Substance P signaling pathway leading to edema formation.
Experimental Protocols
The following is a representative experimental protocol for a rat saphenous nerve stimulation model of neurogenic inflammation, based on descriptions of similar models in the scientific literature. This protocol is intended as a guide and may require optimization for specific research needs.
Rat Saphenous Nerve Stimulation Model
Objective: To induce and quantify neurogenic inflammation in the rat hind paw through electrical stimulation of the saphenous nerve.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Bipolar platinum electrode
-
Electrical stimulator
-
Evans Blue dye (for measuring plasma extravasation)
-
Saline solution
-
Surgical instruments (scalpel, forceps, retractors)
-
INO-5042 or other test compounds
-
Vehicle for compound administration
-
Spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for the rat saphenous nerve stimulation model.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small incision in the medial thigh to expose the saphenous nerve.
-
-
Compound Administration:
-
Administer INO-5042 or the vehicle control either intravenously (via the tail vein) or orally (via gavage) at the desired dose and pre-treatment time.
-
-
Dye Injection:
-
Inject a solution of Evans Blue dye (e.g., 50 mg/kg in saline) intravenously. Evans Blue binds to plasma albumin and serves as a marker for plasma extravasation.
-
-
Nerve Stimulation:
-
Carefully place the bipolar platinum electrode in contact with the exposed saphenous nerve.
-
Apply electrical stimulation (e.g., 10 V, 5 Hz, 1 ms pulse duration for 5 minutes).
-
-
Tissue Harvesting:
-
At a predetermined time after stimulation (e.g., 30 minutes), euthanize the animal.
-
Carefully dissect the skin from the dorsal side of both the stimulated (ipsilateral) and unstimulated (contralateral) hind paws.
-
-
Dye Extraction:
-
Weigh the skin samples.
-
Place the skin samples in a solution (e.g., formamide) to extract the Evans Blue dye. Incubate at a controlled temperature (e.g., 50-60°C) for a specified period (e.g., 24 hours).
-
-
Quantification:
-
Centrifuge the samples to pellet any tissue debris.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Calculate the amount of Evans Blue dye extravasated per gram of tissue, using a standard curve.
-
Compare the dye extravasation in the INO-5042-treated group to the vehicle-treated group to determine the percent inhibition of edema.
-
Mechanism of Action of INO-5042
Based on the available preclinical data, INO-5042 appears to inhibit neurogenic inflammation by targeting the actions of Substance P. The 1999 study suggests that INO-5042 inhibits edema formation by interfering with the ability of Substance P to increase vascular permeability, rather than by preventing the release of neuropeptides from sensory nerves.[1] The precise molecular target and mechanism of action of INO-5042 require further investigation.
Conclusion
INO-5042 has shown promise as a potent inhibitor of neurogenic inflammation in a preclinical model. Its ability to attenuate edema formation suggests a potential therapeutic role in conditions where neurogenic inflammation is a key pathological driver. Further research is warranted to fully elucidate its mechanism of action, define its pharmacological profile, and evaluate its efficacy and safety in more advanced preclinical and clinical studies. This technical guide provides a foundational understanding of INO-5042 in the context of neurogenic inflammation and offers a framework for future investigations in this area.
References
Methodological & Application
Application Notes and Protocols for INO-5042
For Research Use Only. Not for use in diagnostic procedures.
Abstract
INO-5042 is an experimental compound investigated for its potential therapeutic effects in venous insufficiency. Preclinical studies have demonstrated its activity as a venoconstrictor and anti-inflammatory agent. These application notes provide a summary of the key findings and detailed protocols for in vivo experimental models based on data presented at the 2nd European Congress of Pharmacology in 1999.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of INO-5042 in various animal models.
Table 1: Effect of INO-5042 on Histamine-Induced Increase in Venule Diameter in Hamsters
| Administration Route | Dose Range | Effect |
| Intravenous (i.v.) | 0.028 - 28 µg/kg | Significant inhibition of histamine-induced increase in venule diameter |
| Oral (p.o.) | 0.01 - 50 mg/kg | Significant inhibition of histamine-induced increase in venule diameter |
Table 2: Effect of INO-5042 on Neurogenic Inflammation in Rats
| Administration Route | ED₅₀ | Effect |
| Intravenous (i.v.) | 0.28 ng/kg | Dose-dependent inhibition of edema |
| Oral (p.o.) | 1 mg/kg | Dose-dependent inhibition of edema |
Table 3: Effect of INO-5042 on Zymosan-Induced Extravasation in Rats
| Administration Route | Dose | Inhibition at 2 hours | Inhibition at 4 hours | Inhibition at 6 hours |
| Oral (p.o.) | 5 mg/kg | 30% | 24% | 24% |
Table 4: Effect of INO-5042 on Carrageenan-Induced Paw Edema in Rats
| Administration Route | Dose | Pre-treatment Time | Inhibition of Edema |
| Oral (p.o.) | 5 mg/kg | 1 hour | 18% |
Table 5: Effect of INO-5042 on Edema Induced by Venous Hyperpression in Rats
| Administration Route | Dose | Effect |
| Oral (p.o.) | 5 mg/kg | 38% inhibition of edema |
Proposed Signaling Pathway
Based on preclinical data, INO-5042 appears to exert its effects through the cyclooxygenase (COX) pathway and by inhibiting the action of substance P.[1]
Caption: Proposed mechanism of action for INO-5042.
Experimental Protocols
Histamine-Induced Venule Dilation in Hamsters
This protocol is designed to assess the effect of INO-5042 on venule diameter changes induced by histamine in the microcirculation of conscious hamsters.[1]
Caption: Workflow for hamster venule dilation experiment.
Methodology:
-
Animal Preparation: Anesthetize male golden hamsters and prepare the cheek pouch for intravital microscopy.
-
Baseline Measurement: After a stabilization period, record the baseline diameter of selected venules.
-
Drug Administration:
-
Administer INO-5042 intravenously (0.028-28 µg/kg) or orally (0.01-50 mg/kg).
-
The control group receives a vehicle.
-
-
Histamine Challenge: After a predetermined pre-treatment time, apply histamine topically to the cheek pouch preparation to induce venodilation.
-
Post-Treatment Measurement: Record the venule diameter at various time points after histamine application.
-
Data Analysis: Calculate the percentage change in venule diameter from baseline and compare the results from the INO-5042 treated groups with the control group.
Neurogenic Inflammation in Rats
This protocol evaluates the anti-inflammatory effects of INO-5042 in a rat model of neurogenic inflammation induced by electrical stimulation of the saphenous nerve.[1]
Caption: Workflow for rat neurogenic inflammation experiment.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and surgically expose the saphenous nerve in one hind limb.
-
Drug Administration:
-
Administer INO-5042 intravenously (0.028-2800 ng/kg) or orally (0.5-5 mg/kg).
-
The control group receives a vehicle.
-
-
Nerve Stimulation: After the appropriate pre-treatment time, apply electrical stimulation to the distal end of the cut saphenous nerve.
-
Edema Measurement: Quantify plasma extravasation in the skin of the paw by measuring the accumulation of an intravenously injected dye (e.g., Evans Blue).
-
Data Analysis: Determine the amount of dye extravasation and calculate the percentage inhibition of edema in the INO-5042 treated groups compared to the control group. Calculate the ED₅₀ values.
Zymosan-Induced Extravasation in Rats
This protocol assesses the effect of INO-5042 on zymosan-induced plasma extravasation in the paw of rats.[1]
Caption: Workflow for zymosan-induced extravasation experiment.
Methodology:
-
Drug Administration: Administer INO-5042 orally (0.1-25 mg/kg) to male Wistar rats. The control group receives a vehicle.
-
Zymosan Injection: One hour after drug administration, inject a suspension of zymosan in saline into the plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 2, 4, and 6 hours after the zymosan injection.
-
Data Analysis: Calculate the increase in paw volume and determine the percentage inhibition of edema for the INO-5042 treated groups compared to the control group at each time point.
Carrageenan-Induced Paw Edema in Rats
This is a standard protocol to evaluate the anti-inflammatory activity of INO-5042 against acute inflammation.[1]
Caption: Workflow for carrageenan-induced paw edema experiment.
Methodology:
-
Drug Administration: Administer INO-5042 orally (5 mg/kg) to rats. The control group receives a vehicle.
-
Carrageenan Injection: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of paw edema in the treated groups and compare it with the control group. Determine the percentage inhibition of edema.
References
INO-5042 In Vitro Assay Methods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-5042 is a venoconstrictor and anti-inflammatory agent. Preclinical studies suggest its mechanism of action involves the modulation of the cyclooxygenase (COX) pathway and the inhibition of substance P-induced effects.[1] This document provides detailed application notes and protocols for the in vitro evaluation of INO-5042, designed to assist researchers in characterizing its pharmacological profile. The following protocols are based on established methodologies for assessing cyclooxygenase inhibition and substance P antagonism.
Data Presentation
Quantitative in vitro efficacy data for INO-5042 is not extensively available in the public domain. The tables below are provided as templates for summarizing experimental results.
Table 1: INO-5042 Cyclooxygenase (COX) Inhibition Assay
| Enzyme | Parameter | Value |
| COX-1 | IC50 | Data not available |
| COX-2 | IC50 | Data not available |
| Selectivity Index (COX-2/COX-1) | Data not available |
Table 2: INO-5042 Substance P Receptor (NK1R) Binding Assay
| Assay Type | Parameter | Value |
| Radioligand Binding | Ki | Data not available |
| Functional Antagonism | IC50 | Data not available |
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes (COX-1 and COX-2) are key to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
Caption: Proposed mechanism of INO-5042 via the Cyclooxygenase pathway.
Substance P / Neurokinin-1 Receptor (NK1R) Signaling
Substance P is a neuropeptide that mediates pain and inflammation through its interaction with the neurokinin-1 receptor (NK1R). Antagonism of this receptor can block these pro-inflammatory signals.
Caption: Proposed mechanism of INO-5042 via the Substance P/NK1R pathway.
Experimental Workflow: In Vitro Characterization of INO-5042
This diagram outlines the logical flow of experiments to characterize the in vitro activity of INO-5042 based on its proposed mechanisms.
Caption: Logical workflow for in vitro characterization of INO-5042.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Principle: This assay quantifies the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the oxidation of a probe, resulting in a fluorescent product. The inhibition of this reaction by a test compound is measured to determine its IC50 value.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., Ampliflu Red)
-
Arachidonic acid
-
INO-5042
-
Reference COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Protocol:
-
Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in COX Assay Buffer containing heme.
-
Compound Preparation: Prepare a serial dilution of INO-5042 and reference inhibitors in DMSO.
-
Reaction Setup:
-
To each well of a 96-well plate, add the COX enzyme solution.
-
Add the test compound (INO-5042) or reference inhibitor. Include a vehicle control (DMSO).
-
Add the fluorometric probe.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation of 535 nm and an emission of 587 nm for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Substance P (NK1R) Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the neurokinin-1 receptor (NK1R). The displacement of the radioligand is proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes prepared from a cell line overexpressing human NK1R (e.g., CHO-K1 or U-373 MG)
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors)
-
INO-5042
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of INO-5042 in Binding Buffer.
-
Reaction Setup:
-
In a 96-well plate, add the NK1R-expressing cell membranes.
-
Add the test compound (INO-5042) or vehicle control.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
Add the radiolabeled Substance P to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold Binding Buffer to separate bound from free radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well.
-
Measurement: Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of INO-5042. Plot the percent specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.
Cell-Based Pro-inflammatory Mediator Release Assay (LPS-induced)
Principle: This assay measures the ability of INO-5042 to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), from cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
INO-5042
-
Reference inhibitor (e.g., Dexamethasone)
-
Griess Reagent for NO measurement
-
PGE2 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells or PBMCs into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of INO-5042 or a reference inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Add Griess Reagent to a portion of the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Perform a competitive ELISA for PGE2 on a portion of the supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of NO and PGE2 production for each concentration of INO-5042. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.
Cell Viability Assay (Concurrent with Mediator Release Assay): It is crucial to assess the cytotoxicity of INO-5042 at the tested concentrations to ensure that the observed inhibition of mediator release is not due to cell death. This can be performed on the remaining cells in the plate using assays such as MTT, MTS, or CellTiter-Glo®.
References
Application Notes & Protocols for INO-5401 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a representative in vivo study design for INO-5401, a synthetic DNA immunotherapy. The information is synthesized from publicly available clinical trial data, primarily focusing on its application in glioblastoma (GBM).
Introduction to INO-5401
INO-5401 is an investigational cancer immunotherapy composed of three synthetic DNA plasmids.[1] These plasmids encode for three distinct tumor-associated antigens (TAAs):
-
hTERT (human Telomerase Reverse Transcriptase)
-
WT1 (Wilms' Tumor 1)
-
PSMA (Prostate-Specific Membrane Antigen)
These antigens are known to be over-expressed in various cancers, including glioblastoma.[2][3] The therapy is based on the principle of generating a targeted, de novo T-cell response against cancer cells expressing these antigens.[4][5]
Mechanism of Action: INO-5401 is delivered into the patient's cells via intramuscular (IM) injection followed by electroporation (EP) using a proprietary device, the CELLECTRA®. The electroporation process temporarily increases cell membrane permeability, facilitating the uptake of the DNA plasmids. Once inside the cells, the DNA is transcribed and translated, leading to the expression of the hTERT, WT1, and PSMA antigens. These newly synthesized antigens are then presented to the immune system, activating robust, antigen-specific CD8+ T-cell responses capable of recognizing and destroying tumor cells.
To enhance the immune response, INO-5401 is typically co-administered with INO-9012 , a synthetic plasmid encoding for Interleukin-12 (IL-12), a potent immune-stimulating cytokine. Furthermore, to overcome the immunosuppressive tumor microenvironment, this combination is often evaluated alongside an immune checkpoint inhibitor, such as a PD-1 inhibitor (e.g., cemiplimab or atezolizumab).
Representative In Vivo Study Design: Glioblastoma Multiforme (GBM)
The following protocol outlines a Phase 1/2 clinical trial design, which is a human in vivo study, for newly diagnosed GBM patients. This design integrates INO-5401 with standard-of-care (SoC) treatment.
Study Objectives:
-
Primary: To evaluate the safety and tolerability of INO-5401 and INO-9012 administered with a PD-1 inhibitor in combination with standard-of-care chemoradiation.
-
Secondary: To assess the immunogenicity of the treatment and evaluate preliminary efficacy, including Overall Survival (OS) and Progression-Free Survival (PFS).
Patient Population:
-
Adult patients with newly diagnosed, histologically confirmed glioblastoma.
-
Patients are often stratified into two cohorts based on the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) promoter, a key biomarker in GBM:
-
Cohort A: MGMT promoter unmethylated.
-
Cohort B: MGMT promoter methylated.
-
Experimental Protocols
a. Treatment Regimen
The multi-faceted treatment protocol involves the administration of the DNA immunotherapy, a checkpoint inhibitor, and the standard of care (radiation and chemotherapy).
Protocol Details:
-
DNA Immunotherapy Administration:
-
INO-5401: 9 mg, administered intramuscularly (IM).
-
INO-9012: 1 mg, administered IM.
-
Delivery: Both are delivered followed by electroporation with the CELLECTRA® 2000 device.
-
Schedule: Every 3 weeks for the first 4 doses, then every 9 weeks for subsequent doses.
-
-
Immune Checkpoint Inhibitor:
-
Agent: Cemiplimab (or other PD-1 inhibitor).
-
Dose: 350 mg, administered intravenously (IV).
-
Schedule: Every 3 weeks.
-
-
Standard of Care (SoC):
-
Radiation Therapy (RT): Standard fractionated radiation, e.g., 40 Gy over 3 weeks.
-
Chemotherapy (Temozolomide - TMZ):
-
Administered concurrently with radiation for all patients.
-
Adjuvant TMZ is continued for patients in the MGMT methylated cohort (Cohort B) for up to six cycles.
-
-
b. Immunogenicity Assessment Protocol
Evaluating the immune response is critical to understanding the mechanism of action.
Protocol Details:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline and at multiple time points following vaccination.
-
Assay: Interferon-gamma (IFN-γ) ELISpot assay is used to quantify antigen-specific T-cell responses.
-
Procedure:
-
Isolate PBMCs from blood samples.
-
Stimulate PBMCs in vitro with peptide pools corresponding to the hTERT, WT1, and PSMA antigens encoded by INO-5401.
-
A negative control (no peptide) and a positive control (phytohemagglutinin) are included.
-
After an incubation period, the number of IFN-γ-secreting cells (spot-forming units) is quantified. An increase from baseline indicates a positive T-cell response.
-
-
Flow Cytometry: Multi-parameter flow cytometry can be used for a more detailed characterization of the T-cell response, including identifying the phenotype (e.g., CD8+ vs. CD4+), activation markers (e.g., CD137), and cytotoxic potential (e.g., Granzyme B, Perforin expression).
Data Presentation and Endpoints
Quantitative data from the study should be collected and organized for clear analysis.
Table 1: Key Study Endpoints and Metrics
| Endpoint Category | Specific Endpoint | Metric | Time Point(s) |
|---|---|---|---|
| Safety & Tolerability | Adverse Events (AEs) | Incidence, nature, and grade of AEs and Serious AEs (SAEs) | Throughout the study |
| Efficacy | Overall Survival (OS) | Percentage of patients alive | 12 and 18 months |
| Median Overall Survival | Time in months | Final analysis | |
| Progression-Free Survival (PFS) | Percentage of patients without disease progression | 6 months | |
| Immunogenicity | T-Cell Response | Fold-increase in IFN-γ spot-forming units over baseline | Pre- and post-vaccination |
| | Immune Cell Infiltration | T-cell markers in tumor tissue (optional, via biopsy) | Pre- and post-treatment |
Table 2: Representative Efficacy Data from Phase 1/2 GBM Trial
| Cohort (MGMT Status) | Number of Patients | Overall Survival at 12 Months (OS12) | Overall Survival at 18 Months (OS18) | Median Overall Survival (mOS) |
|---|---|---|---|---|
| A (Unmethylated) | 32 | 84.4% | 50% | 17.9 months |
| B (Methylated) | 20 | 85% | 70% | 32.5 months |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for a GBM clinical trial of INO-5401.
References
- 1. INO-5401 by Inovio Pharmaceuticals for Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Inovio Pharmaceuticals, Inc. - INOVIO Announces Survival Results for INO-5401 + INO-9012 in Combination with Libtayo® (cemiplimab) in Patients with Newly Diagnosed GBM at ASCO Annual Meeting 2022 [ir.inovio.com]
- 3. INOVIO Presents Clinical Results of its DNA Medicines INO-5401 + INO-9012 in Novel Combination with PD-1 Inhibitor Libtayo® (cemiplimab) in the Treatment of Newly Diagnosed Glioblastoma Multiforme at Society for Neuro-Oncology 2020 Annual Meeting [prnewswire.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Inovio Pharmaceuticals, Inc. - INOVIO Presents Clinical Results of its DNA Medicines INO-5401 + INO-9012 in Novel Combination with PD-1 Inhibitor Libtayo® (cemiplimab) in the Treatment of Newly Diagnosed Glioblastoma Multiforme at Society for Neuro-Oncology 2020 Annual Meeting [ir.inovio.com]
Application Notes and Protocols for Preclinical Testing of INO-5150 Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-5150 is a synthetic DNA immunotherapy designed for the treatment of prostate cancer. It is comprised of plasmids encoding for two key tumor-associated antigens: Prostate-Specific Antigen (PSA) and Prostate-Specific Membrane Antigen (PSMA).[1][2] The immunotherapy is delivered via intramuscular injection followed by in vivo electroporation using the CELLECTRA® device, which enhances the uptake of the DNA plasmids into cells.[1][2] This technology is designed to stimulate a patient's immune system to recognize and eliminate prostate cancer cells that express PSA and PSMA by inducing robust, targeted CD8+ killer T-cell responses.[1] Preclinical evaluation of INO-5150 has been conducted in both small and large animal models to assess its immunogenicity and preliminary efficacy.
Animal Models
Mouse Model
A key preclinical model for evaluating the immunogenicity of INO-5150 has been the mouse model. Studies have demonstrated that the co-delivery of DNA vaccines encoding PSA and PSMA via electroporation induces potent antigen-specific cellular immune responses in mice.
Non-Human Primate Model
To assess the immunogenicity of INO-5150 in a large animal model with a more analogous immune system to humans, non-human primates (monkeys) have been utilized. These studies have shown that INO-5150 generates strong and robust T-cell immune responses.
Experimental Protocols
Mouse Immunogenicity Study Protocol
This protocol is based on the methodology described by Ferraro et al. in Human Vaccines (2011).
3.1.1 Materials
-
Animal Model: Female BALB/c mice (6-8 weeks old)
-
DNA Plasmids:
-
pPSA (encoding Prostate-Specific Antigen)
-
pPSMA (encoding Prostate-Specific Membrane Antigen)
-
-
Electroporation Device: CELLECTRA® System (Inovio Pharmaceuticals)
-
Reagents for ELISpot Assay:
-
Murine IFN-γ ELISpot kit
-
PSA and PSMA peptide pools
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
-
Reagents for Flow Cytometry:
-
Fluorescently-labeled antibodies against murine CD3, CD4, CD8, IFN-γ, and TNF-α
-
Brefeldin A
-
Fixation/Permeabilization buffers
-
3.1.2 Experimental Workflow
References
INO-5401: Application Notes and Protocols for Preclinical Research
Disclaimer: Publicly available information on the specific dosage and administration of INO-5401 in rat models is limited. The following application notes and protocols are based on data from human clinical trials and general principles of DNA vaccine administration in animal models. Researchers should consider this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific rat models.
Introduction
INO-5401 is an investigational DNA immunotherapy designed to elicit a targeted T-cell response against specific tumor-associated antigens.[1] It is a combination of three synthetic DNA plasmids, each encoding for a different antigen: human telomerase reverse transcriptase (hTERT), Wilms tumor gene-1 (WT1), and prostate-specific membrane antigen (PSMA).[1] These antigens are commonly overexpressed in various cancers, including glioblastoma multiforme (GBM).[1] INO-5401 is often co-administered with INO-9012, a DNA plasmid encoding for the immune activator Interleukin-12 (IL-12), to enhance the induced immune response.[2]
The delivery of INO-5401 is facilitated by in vivo electroporation using the CELLECTRA® device, which applies brief electrical pulses to the injection site to increase the permeability of cell membranes, thereby enhancing the uptake of the DNA plasmids by the cells.[2]
Mechanism of Action
The proposed mechanism of action for INO-5401 involves the introduction of DNA plasmids into host cells, leading to the transcription and translation of the encoded tumor-associated antigens. These antigens are then presented to the immune system, primarily through the MHC class I pathway, which activates a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens. The co-administration of INO-9012 (IL-12) is intended to further stimulate this T-cell response.
Dosage and Administration in Human Clinical Trials (for reference)
The following tables summarize the dosage and administration schedule of INO-5401 and INO-9012 as used in human clinical trials for glioblastoma multiforme. This information can serve as a guide for designing preclinical studies in rats, with appropriate scaling and optimization.
Table 1: Dosage Information from Human Clinical Trials
| Investigational Agent | Dosage | Formulation |
| INO-5401 | 9 mg | Mixture of three synthetic DNA plasmids (hTERT, WT1, PSMA) |
| INO-9012 | 1 mg | Synthetic DNA plasmid expressing human IL-12 |
Table 2: Administration Protocol in Human Clinical Trials
| Parameter | Description |
| Route of Administration | Intramuscular (IM) injection followed by electroporation |
| Delivery Device | CELLECTRA® 2000 |
| Dosing Schedule | Every 3 weeks for 4 doses, then every 6 weeks for 6 additional doses, and then every 12 weeks. |
Experimental Protocol for Administration in a Rat Model (Hypothetical)
This hypothetical protocol is a starting point and must be adapted and optimized for the specific research context.
Materials:
-
INO-5401 solution (concentration to be determined)
-
INO-9012 solution (concentration to be determined)
-
Sterile syringes and needles (e.g., 28-30 gauge)
-
CELLECTRA® device or equivalent electroporator with appropriate electrodes for rats
-
Anesthesia (e.g., isoflurane)
-
Clippers and disinfectant for the injection site
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Site Preparation: Shave the fur from the target muscle (e.g., tibialis anterior) and disinfect the skin.
-
Injection: Administer the appropriate volume of INO-5401 and INO-9012 solution via intramuscular injection into the target muscle. The volume should be appropriate for the size of the muscle to avoid excessive pressure.
-
Electroporation: Immediately following the injection, apply the electroporation electrodes to the injection site and deliver the electrical pulses according to the optimized parameters for the specific device and animal model.
-
Post-Procedure Monitoring: Monitor the animal for any adverse reactions at the injection site (e.g., swelling, redness) and for systemic signs of distress until fully recovered from anesthesia.
Data Presentation and Analysis
To evaluate the efficacy and immunogenicity of INO-5401 in a rat model, researchers should collect and analyze various data points.
Table 3: Recommended Data Collection for Preclinical Studies
| Data Category | Specific Parameters |
| Tumor Growth | Tumor volume, tumor weight, survival rate |
| Immunological Response | T-cell proliferation assays (e.g., ELISpot), cytokine profiling (e.g., ELISA, flow cytometry), immunohistochemistry of tumor tissue for T-cell infiltration |
| Safety and Toxicology | Body weight, clinical observations, hematology, serum chemistry, histopathology of major organs and injection site |
Conclusion
References
- 1. Inovio Pharmaceuticals, Inc. - INOVIO Announces Survival Results for INO-5401 + INO-9012 in Combination with Libtayo® (cemiplimab) in Patients with Newly Diagnosed GBM at ASCO Annual Meeting 2022 [ir.inovio.com]
- 2. Inovio Pharmaceuticals, Inc. - INOVIO Presents Clinical Results of its DNA Medicines INO-5401 + INO-9012 in Novel Combination with PD-1 Inhibitor Libtayo® (cemiplimab) in the Treatment of Newly Diagnosed Glioblastoma Multiforme at Society for Neuro-Oncology 2020 Annual Meeting [ir.inovio.com]
Application Notes and Protocols for Cyclooxygenase (COX) Inhibitors
A Representative Guide Based on the Profile of INO-5042
Disclaimer: Specific experimental data for the compound designated INO-5042 is not available in the public domain. The following application notes and protocols are based on the reported activity of INO-5042 as a cyclooxygenase (COX) pathway inhibitor with anti-inflammatory and venoconstrictor properties.[1] These guidelines are intended for researchers, scientists, and drug development professionals working with poorly soluble COX inhibitors.
Solubility of COX Inhibitors
Many cyclooxygenase inhibitors are poorly soluble in aqueous solutions, which presents a challenge for in vitro and in vivo experimental formulations.[1][2][3][4] The solubility of a compound is dependent on the physicochemical properties of both the compound and the solvent. Co-solvents are often employed to enhance the solubility of these compounds. Below is a table summarizing the solubility of common COX-2 inhibitors in various solvents to serve as a guide for formulation development.
Table 1: Solubility of Representative COX-2 Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Celecoxib | Water | Poorly soluble | |
| Ethanol | Soluble | ||
| Polyethylene Glycol 400 (PEG 400) | High solubility | ||
| PEG 400-Ethanol Mixture | High solubilization potential | ||
| Rofecoxib | Water | Poorly soluble | |
| Ethanol | Soluble | ||
| Propylene Glycol | Soluble | ||
| PEG 400 | High solubility | ||
| Meloxicam | Water | Poorly soluble | |
| Ethanol | Soluble | ||
| Propylene Glycol | Soluble | ||
| PEG 400 | High solubility | ||
| Nimesulide | Water | Poorly soluble | |
| Ethanol | Soluble | ||
| PEG 400 | Good solubility | ||
| Alkaline Buffer (pH > 7) | Increased solubility |
Formulation for Experiments
Formulation for In Vitro Assays
For in vitro experiments, it is crucial to prepare a stock solution of the test compound at a high concentration in a suitable organic solvent. This stock solution can then be diluted in the aqueous assay buffer to the final desired concentration. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Protocol for Preparation of a 10 mM Stock Solution of a Poorly Soluble COX Inhibitor (e.g., Celecoxib):
-
Weigh out the required amount of the compound. For a 10 mM solution of Celecoxib (Molecular Weight: 381.37 g/mol ), this would be 3.81 mg for 1 mL of solvent.
-
Dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Formulation for In Vivo Experiments
For in vivo studies in animal models, the formulation should be non-toxic and effectively deliver the compound to the target site. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).
Example Protocol for Oral (p.o.) Formulation of a Poorly Soluble COX Inhibitor (e.g., Indomethacin):
A common vehicle for oral administration of poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.
-
Weigh the required amount of the test compound.
-
Triturate the compound with a small amount of a wetting agent, such as Tween 80 or Cremophor EL, to form a paste.
-
Gradually add the aqueous vehicle, such as 0.5% carboxymethyl cellulose (CMC) in saline, while continuously triturating to form a uniform suspension.
-
The final concentration of the compound should be adjusted based on the required dose and the dosing volume for the animal model.
-
The suspension should be prepared fresh daily and vortexed before each administration to ensure homogeneity.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This protocol is for a colorimetric or fluorometric screening assay to determine the inhibitory activity of a test compound against the COX-2 enzyme. These assays typically measure the peroxidase activity of the COX enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compound stock solution
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare all reagents and dilute the test compound and positive control to the desired concentrations in assay buffer.
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank wells: Assay Buffer and Heme.
-
Enzyme control wells (100% activity): Assay Buffer, Heme, and COX-2 enzyme.
-
Inhibitor control wells: Assay Buffer, Heme, COX-2 enzyme, and positive control inhibitor.
-
Test compound wells: Assay Buffer, Heme, COX-2 enzyme, and test compound.
-
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the colorimetric or fluorometric probe to all wells.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells except the blank wells.
-
Immediately read the absorbance or fluorescence in kinetic mode for 5-10 minutes at the appropriate wavelength (e.g., 590 nm for the colorimetric assay using TMPD).
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for the test compound and the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Test compound formulated for in vivo administration
-
Positive control (e.g., Indomethacin, 5-10 mg/kg)
-
Vehicle control
-
1% w/v Carrageenan solution in sterile saline
-
Pletysmometer
Protocol:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the test compound, positive control, or vehicle control to the respective groups of animals via the desired route (e.g., p.o. or i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume from the initial measurement.
-
Measurement of Prostaglandin E2 (PGE2) Levels by ELISA
This protocol describes the quantification of PGE2, a key downstream product of COX-2 activity, in biological samples (e.g., serum, plasma, cell culture supernatants) using a competitive ELISA kit.
Materials:
-
PGE2 ELISA Kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Biological samples (serum, plasma, or cell culture supernatant)
-
96-well microplate coated with a capture antibody
-
Microplate reader
Protocol:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add the PGE2 standards and samples to the appropriate wells of the microplate.
-
Add the PGE2-HRP conjugate to each well.
-
Add the primary antibody to each well.
-
Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.
Visualizations
References
Application Notes and Protocols for Efficacy Measurement of a DNA-PK Inhibitor
A Note on INO5042: Initial searches for "this compound" indicate a historical preclinical compound with venoconstrictor and anti-inflammatory properties, appearing to act on the cyclooxygenase pathway. This differs from the context of DNA-PK inhibition that is often associated with modern cancer therapeutic development. The following application notes and protocols are therefore provided for a representative DNA-dependent protein kinase (DNA-PK) inhibitor, a class of molecules under investigation for their potential to enhance the efficacy of cancer treatments.
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs)[1]. In many cancer cells, this pathway is overactive, contributing to resistance against DNA-damaging therapies like radiation and certain chemotherapies[1]. By inhibiting DNA-PK, novel therapeutic agents aim to prevent cancer cells from repairing induced DNA damage, leading to increased cell death (apoptosis) and sensitization to standard cancer treatments[1]. These application notes provide detailed protocols for measuring the efficacy of a DNA-PK inhibitor in preclinical settings.
I. Biochemical and Cellular Assays
A crucial first step in evaluating a DNA-PK inhibitor is to determine its activity in biochemical and cellular assays. These assays confirm the inhibitor's mechanism of action and its effects on cancer cell viability.
Table 1: In Vitro Efficacy of a Representative DNA-PK Inhibitor
| Assay Type | Cell Line | Treatment | IC50 / EC50 | Key Finding |
| DNA-PK Kinase Assay | N/A (Enzyme Assay) | Inhibitor Alone | 15 nM | Potent inhibition of DNA-PK enzymatic activity. |
| Cell Viability (MTT Assay) | HeLa (Cervical Cancer) | Inhibitor Alone | 5 µM | Moderate single-agent cytotoxicity. |
| Cell Viability (MTT Assay) | HeLa (Cervical Cancer) | Inhibitor + Doxorubicin | 0.5 µM | Significant sensitization to chemotherapy. |
| NHEJ Activity Assay | U2OS (Osteosarcoma) | Inhibitor Alone | 50 nM | Direct inhibition of the NHEJ pathway in cells.[1] |
Protocol 1: DNA-PK Kinase Activity Assay
This protocol measures the direct inhibitory effect of a compound on DNA-PK's enzymatic activity.
Materials:
-
Purified DNA-PK enzyme
-
Biotinylated peptide substrate
-
³²P-ATP
-
Kinase reaction buffer
-
Test inhibitor
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Pre-incubate the test inhibitor with the DNA-PK enzyme in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the peptide substrate and ³²P-ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and transfer the mixture to streptavidin-coated plates to capture the biotinylated peptide substrate.
-
Wash the plates to remove unbound ³²P-ATP.
-
Quantify the incorporated ³²P using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol assesses the inhibition of DNA-PK autophosphorylation, a marker of its activation, in cellular contexts.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Test inhibitor
-
Agent to induce DNA damage (e.g., ionizing radiation)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-DNA-PKcs Ser2056, anti-total DNA-PKcs, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the DNA-PK inhibitor for a specified time, followed by induction of DNA damage.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa)
-
96-well plates
-
Test inhibitor
-
DNA-damaging agent (e.g., doxorubicin, etoposide, or radiation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with the DNA-PK inhibitor alone or in combination with a DNA-damaging agent.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
II. Assessment of Cellular Fate
Beyond initial viability, it is crucial to understand how the DNA-PK inhibitor affects cell cycle progression and induces apoptosis, particularly in combination with DNA-damaging agents.
Table 2: Cellular Effects of a Representative DNA-PK Inhibitor in Combination with Ionizing Radiation (IR)
| Assay | Cell Line | Treatment | Result | Interpretation |
| Cell Cycle Analysis | HCT116 (Colon Cancer) | Inhibitor + IR | 45% increase in G2/M arrest | Inhibition of DNA repair leads to cell cycle checkpoint activation. |
| Annexin V/PI Staining | HCT116 (Colon Cancer) | Inhibitor + IR | 60% increase in apoptotic cells | Enhanced cell death in response to DNA damage. |
| Comet Assay | HCT116 (Colon Cancer) | Inhibitor + IR | 3-fold increase in tail moment | Accumulation of unrepaired DNA double-strand breaks. |
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test inhibitor and/or DNA-damaging agent
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells as required, then harvest and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptotic cells.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cancer cell line
-
Test inhibitor and/or DNA-damaging agent
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells as required, then harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
III. In Vivo Efficacy Studies
The ultimate test of a drug's efficacy is its performance in a living organism. Xenograft models are commonly used to evaluate the anti-tumor activity of DNA-PK inhibitors.
Table 3: In Vivo Efficacy of a Representative DNA-PK Inhibitor in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Key Finding |
| Nude Mice | FaDu (Head and Neck Cancer) | Inhibitor + Radiotherapy | 85% | Significant potentiation of radiotherapy in vivo. |
| SCID Mice | SW620 (Colorectal Cancer) | Inhibitor + Doxorubicin | 70% | Enhanced efficacy of chemotherapy in a different tumor model. |
Protocol 6: In Vivo Xenograft Study
This protocol outlines a typical workflow for assessing the efficacy of a DNA-PK inhibitor in combination with radiotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation (e.g., FaDu)
-
Test inhibitor formulated for in vivo administration
-
Access to an irradiator
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flanks of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, inhibitor alone, radiotherapy alone, inhibitor + radiotherapy).
-
Administer the test inhibitor and/or radiotherapy according to the study design.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and general health to assess toxicity.
-
Determine efficacy by comparing tumor growth delay or regression in the combination treatment group to the single-agent and vehicle control groups.
IV. Visualizations
Signaling Pathway and Experimental Workflows
References
Application Note and Protocol: Evaluation of a Test Compound in a Histamine-Induced Edema Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the efficacy of a test compound in a histamine-induced edema model, a common in vivo assay for screening potential anti-inflammatory and anti-allergic agents. Detailed methodologies for animal preparation, induction and measurement of edema, and data analysis are described. Additionally, visual representations of the histamine signaling pathway and the experimental workflow are included to facilitate understanding.
Introduction
Histamine is a key mediator in the early phase of acute inflammation and allergic reactions.[1][2] Released from mast cells, histamine binds to its receptors, primarily the H1 receptor on endothelial cells, leading to increased vascular permeability, vasodilation, and the subsequent leakage of fluid and plasma proteins into the surrounding tissue, resulting in edema.[3][4][5] The histamine-induced edema model in rodents is a well-established and rapid in vivo screening method to assess the anti-edematous potential of novel compounds, particularly those targeting the histamine signaling pathway. This application note details the protocol for utilizing this model to evaluate the efficacy of a test compound.
Histamine Signaling Pathway in Edema Formation
Upon release, histamine binds to H1 receptors on vascular endothelial cells. This interaction triggers a signaling cascade involving Gαq/11, which activates phospholipase C, leading to an increase in intracellular calcium levels. This cascade ultimately results in the contraction of endothelial cells and the disruption of adherens junctions (e.g., VE-cadherin), increasing the gaps between cells. This increased vascular permeability allows for the extravasation of fluid and plasma proteins from the blood vessels into the interstitial space, manifesting as edema.
Experimental Protocols
This protocol describes the histamine-induced paw edema assay in rats. A similar protocol can be adapted for mice with appropriate adjustments in dosing and volumes.
Materials and Reagents
-
Test Compound
-
Vehicle for Test Compound (e.g., 0.5% Carboxymethylcellulose)
-
Histamine dihydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% Saline
-
Positive Control: Chlorpheniramine (H1 receptor antagonist) or similar antihistamine
-
Plethysmometer (Ugo Basile or equivalent) or a digital caliper
-
Animal balance
-
Syringes and needles (e.g., 27-30 gauge)
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimation: At least 5-7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Fasting: Animals should be fasted overnight before the experiment with free access to water.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives vehicle + intraplantar histamine.
-
Group 2 (Positive Control): Receives Chlorpheniramine (e.g., 10 mg/kg, i.p.) + intraplantar histamine.
-
Group 3-5 (Test Compound): Receives Test Compound (e.g., low, medium, high doses) + intraplantar histamine.
-
-
Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer before any treatment.
-
Drug Administration:
-
Administer the vehicle, positive control, or test compound via the intended route (e.g., intraperitoneally (i.p.) or orally (p.o.)).
-
The volume of administration is typically 5-10 mL/kg.
-
-
Induction of Edema:
-
30-60 minutes after drug administration (depending on the route), inject 100 µL of 0.1% histamine solution in sterile saline into the subplantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at various time points after histamine injection, typically at 30, 60, 120, and 180 minutes.
-
Experimental Workflow
Data Presentation and Analysis
The collected data should be organized to clearly present the effects of the test compound on histamine-induced paw edema.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | N | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 60 min |
| 30 min | 60 min | |||
| Vehicle Control | - | 6 | 0.55 ± 0.04 | 0.72 ± 0.05 |
| Positive Control | 10 | 6 | 0.21 ± 0.03 | 0.25 ± 0.04 |
| Test Compound | Low | 6 | ||
| Test Compound | Medium | 6 | ||
| Test Compound | High | 6 | ||
| Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary. |
Data Analysis
-
Calculate the increase in paw volume (edema): Edema (mL) = Vt - V₀ Where Vt is the paw volume at time 't' and V₀ is the initial paw volume.
-
Calculate the percentage inhibition of edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Conclusion
The histamine-induced edema assay is a valuable and straightforward model for the preliminary in vivo assessment of compounds with potential anti-inflammatory or anti-allergic properties. This application note provides a detailed protocol and the necessary framework for conducting the assay and analyzing the resulting data. Successful inhibition of histamine-induced edema by a test compound suggests a mechanism of action that may involve the antagonism of histamine receptors or the stabilization of mast cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INO-5042 in Microcirculation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-5042 is a novel venoconstrictor agent with demonstrated efficacy in preclinical models of venous insufficiency and inflammation.[1] These application notes provide a comprehensive overview of the use of INO-5042 in microcirculation research, summarizing key preclinical findings and providing detailed protocols for relevant experimental models. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of INO-5042 in conditions characterized by microvascular dysfunction.
The primary proposed mechanisms of action for INO-5042 involve the cyclooxygenase (COX) pathway and the inhibition of substance P-induced effects.[1] This document outlines experimental approaches to investigate these mechanisms and their impact on microcirculatory parameters such as venule diameter, edema formation, and vascular permeability.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of INO-5042.
Table 1: Effect of INO-5042 on Histamine-Induced Increase in Venule Diameter in Conscious Hamsters [1]
| Administration Route | Dose Range | Effect |
| Intravenous (i.v.) | 0.028-28 mcg/kg | Significant inhibition of histamine-induced increase in venule diameter, particularly in the first phase. |
| Oral (p.o.) | 0.01-50 mg/kg | Significant inhibition of histamine-induced increase in venule diameter, particularly in the first phase. |
INO-5042 had no effect on non-stimulated venule diameter.[1]
Table 2: Anti-inflammatory Effects of INO-5042 in Rat Models [1]
| Model | Administration Route | Dose Range | Effect | ED50 |
| Neurogenic Inflammation (Substance P-induced edema) | Intravenous (i.v.) | 0.028-2800 ng/kg | Dose-dependent inhibition of edema. | 0.28 ng/kg |
| Oral (p.o.) | 0.5-5 mg/kg | Dose-dependent inhibition of edema. | 1 mg/kg | |
| Zymosan-Induced Extravasation | Oral (p.o.) | 0.1-25 mg/kg | Dose-dependent inhibition. At 5 mg/kg, inhibition was 30% (2h), 24% (4h), and 24% (6h). | Not Reported |
| Carrageenan-Induced Paw Edema | Oral (p.o.) | 5 mg/kg | 18% inhibition of paw edema. | Not Reported |
| Edema Induced by Venous Hyperpression | Oral (p.o.) | 5 mg/kg | 38% inhibition of edema. | Not Reported |
INO-5042 was found to be more effective and potent than other compounds like diosmin, naftazone, and calcium dobesylate in the zymosan-induced extravasation model.
Signaling Pathways
The preclinical data suggests that INO-5042 exerts its effects through modulation of the cyclooxygenase and substance P signaling pathways.
Experimental Protocols
The following are detailed protocols for key in vivo models relevant to the study of INO-5042 in microcirculation. These are generalized procedures and should be adapted and optimized for specific experimental questions.
Histamine-Induced Venule Dilation in the Hamster Cheek Pouch (Intravital Microscopy)
Objective: To visualize and quantify the effect of INO-5042 on histamine-induced changes in venular diameter in the microcirculation.
Materials:
-
Golden Syrian hamsters (male, 80-120 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Tracheostomy tube
-
Intravital microscope with a water immersion objective
-
Video camera and recording system
-
Image analysis software
-
FITC-dextran (fluorescein isothiocyanate-dextran) for plasma labeling
-
Histamine solution
-
INO-5042 solution (for i.v. or p.o. administration)
-
Saline solution (vehicle control)
-
Micropipettes and superfusion system
Procedure:
-
Anesthetize the hamster and perform a tracheostomy to ensure a clear airway.
-
Cannulate a femoral vein for intravenous administration of FITC-dextran, INO-5042, or vehicle. For oral administration, deliver INO-5042 or vehicle via gavage at the appropriate time before the experiment.
-
Exteriorize the cheek pouch and mount it on a specially designed microscope stage, keeping the tissue moist and warm with a continuous superfusion of bicarbonate-buffered saline at 37°C.
-
Administer a bolus of FITC-dextran intravenously to visualize the plasma and clearly delineate the vessel walls.
-
Select a field of view containing post-capillary venules and record baseline images and vessel diameters for a stabilization period.
-
Administer INO-5042 or vehicle at the desired dose and route.
-
After the appropriate pretreatment time, introduce histamine into the superfusion solution to induce venular dilation.
-
Record the changes in venule diameter continuously for a specified period.
-
Analyze the recorded images to measure venular diameter at different time points before and after histamine application.
Data Analysis: Calculate the percentage change in venule diameter from baseline in response to histamine in both control and INO-5042-treated groups.
Neurogenic Inflammation in the Rat Hind Paw
Objective: To assess the inhibitory effect of INO-5042 on edema formation induced by electrical stimulation of the saphenous nerve.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., urethane)
-
Dissecting microscope
-
Platinum stimulating electrodes
-
Electrical stimulator
-
Evans blue dye (for measuring plasma extravasation)
-
Formamide
-
Spectrophotometer
-
INO-5042 solution (for i.v. or p.o. administration)
-
Saline solution (vehicle control)
Procedure:
-
Anesthetize the rat. For oral administration, deliver INO-5042 or vehicle via gavage at the appropriate time before the experiment.
-
Expose the saphenous nerve in one hind limb.
-
For intravenous administration, cannulate a jugular vein for the administration of INO-5042 or vehicle, followed by Evans blue dye.
-
Place the stimulating electrodes on the distal end of the saphenous nerve.
-
Administer INO-5042 or vehicle.
-
After the designated pretreatment time, administer Evans blue dye intravenously.
-
Immediately begin electrical stimulation of the saphenous nerve (e.g., 10 V, 1 ms, 10 Hz for 5 minutes).
-
After stimulation, wait for a specified time (e.g., 30 minutes) to allow for plasma extravasation.
-
Euthanize the animal and dissect the skin from both the stimulated and contralateral (control) hind paws.
-
Extract the Evans blue dye from the skin samples using formamide.
-
Measure the absorbance of the formamide extracts using a spectrophotometer to quantify the amount of dye extravasation, which is an index of edema.
Data Analysis: Compare the amount of Evans blue dye extravasation in the stimulated paw between the INO-5042-treated and vehicle-treated groups.
Zymosan-Induced Extravasation in the Rat
Objective: To evaluate the effect of INO-5042 on zymosan-induced plasma extravasation in the rat peritoneal cavity.
Materials:
-
Male Wistar rats (180-220 g)
-
Zymosan A from Saccharomyces cerevisiae
-
Saline solution
-
Evans blue dye
-
INO-5042 solution (for p.o. administration)
-
Vehicle control
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Administer INO-5042 or vehicle orally at the desired doses.
-
After 1 hour, inject zymosan (e.g., 1 mg in 1 ml saline) intraperitoneally to induce inflammation.
-
Simultaneously, inject Evans blue dye intravenously to label the plasma albumin.
-
At various time points after zymosan injection (e.g., 2, 4, and 6 hours), euthanize the animals.
-
Collect the peritoneal fluid by washing the peritoneal cavity with a known volume of saline.
-
Centrifuge the peritoneal lavage fluid to remove cells.
-
Measure the concentration of Evans blue dye in the supernatant using a spectrophotometer to quantify plasma extravasation.
Data Analysis: Calculate the amount of extravasated dye in the peritoneal cavity at each time point and compare the results between the INO-5042-treated and control groups.
Carrageenan-Induced Paw Edema in the Rat
Objective: To determine the anti-inflammatory effect of INO-5042 on acute inflammation induced by carrageenan.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
INO-5042 solution (for p.o. administration)
-
Vehicle control
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer INO-5042 or vehicle orally.
-
After 1 hour, inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The difference between the initial and subsequent paw volumes represents the degree of edema.
Data Analysis: Calculate the percentage of edema inhibition for the INO-5042-treated group compared to the vehicle-treated group at each time point.
Conclusion
INO-5042 has shown promising preclinical activity in models of microvascular dysfunction, primarily through its proposed actions on the cyclooxygenase and substance P pathways. The experimental protocols and data presented in these application notes provide a foundation for further investigation into the therapeutic potential of INO-5042. Researchers are encouraged to adapt and refine these methodologies to explore the efficacy and mechanism of action of INO-5042 in various disease models characterized by microcirculatory disturbances. Further studies, including those investigating the potential interaction with the nitric oxide pathway, will be crucial in fully characterizing the pharmacological profile of this compound.
References
INO-5042: Application Notes and Protocols for Pharmacological Research
Disclaimer: The following information on INO-5042 is based on limited preclinical data presented at a scientific conference in 1999. Publicly available information regarding its further development, detailed pharmacological profile, and comprehensive experimental protocols is scarce. These notes are intended for informational purposes for researchers and scientists and should be interpreted with caution.
Introduction
INO-5042 is a novel investigational compound identified as a venoconstrictor with anti-inflammatory properties. Preclinical studies suggest its potential therapeutic application in conditions associated with venous insufficiency and certain types of inflammation. Its mechanism of action is thought to involve the cyclooxygenase (COX) pathway and the inhibition of substance P-induced effects.
Pharmacological Profile
Based on early preclinical findings, INO-5042 exhibits a dual mechanism of action contributing to its therapeutic potential. It appears to directly counteract histamine-induced venous dilation and mitigate neurogenic inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical animal models.
Table 1: Effect of INO-5042 on Histamine-Induced Venule Dilation in Hamsters
| Administration Route | Dose Range | Effect |
| Intravenous (i.v.) | 0.028 - 28 mcg/kg | Significant inhibition of histamine-induced increase in venule diameter |
| Oral (p.o.) | 0.01 - 50 mg/kg | Significant inhibition of histamine-induced increase in venule diameter |
Table 2: Anti-inflammatory Effects of INO-5042 in Rats
| Model | Administration Route | Dose | Efficacy |
| Neurogenic Inflammation (Edema) | Intravenous (i.v.) | ED₅₀: 0.28 ng/kg | Dose-dependent inhibition of edema |
| Neurogenic Inflammation (Edema) | Oral (p.o.) | ED₅₀: 1 mg/kg | Dose-dependent inhibition of edema |
| Zymosan-Induced Extravasation | Oral (p.o.) | 0.1 - 25 mg/kg | Dose-dependent inhibition |
| 5 mg/kg | 30% inhibition at 2 hrs, 24% at 4 and 6 hrs | ||
| Carrageenan-Induced Paw Edema | Oral (p.o.) | 5 mg/kg | 18% inhibition |
| Venous Hyperpressure-Induced Edema | Oral (p.o.) | 5 mg/kg | 38% inhibition |
Proposed Mechanism of Action
INO-5042 is suggested to exert its effects through modulation of the cyclooxygenase pathway and by inhibiting the extravasation induced by substance P.[1] The similarity of its effects to cyclooxygenase inhibitors like mefenamic acid and indomethacin in certain models supports the involvement of this pathway.[1] Furthermore, its efficacy in a neurogenic inflammation model where a FLAP inhibitor was also effective suggests a potential role in modulating leukotriene synthesis or action, which is downstream of substance P.[1]
Caption: Proposed mechanism of INO-5042 action.
Experimental Protocols
Detailed experimental protocols for INO-5042 are not publicly available. The following outlines are based on the methodologies briefly described in the preclinical study report.[1]
Histamine-Induced Venule Dilation in Conscious Hamsters
This in vivo model assesses the effect of a compound on the microcirculation.
Workflow:
Caption: Workflow for hamster microcirculation model.
Methodology Highlights:
-
Animal Model: Conscious hamsters with a microcirculation observation setup.
-
Treatment: INO-5042 administered intravenously (0.028-28 mcg/kg) or orally (0.01-50 mg/kg).
-
Induction: Histamine is used to induce an increase in venule diameter.
-
Endpoint: Measurement of changes in venule diameter, particularly during the initial phase of the histamine response.
Rat Model of Neurogenic Inflammation
This model evaluates the anti-inflammatory effects of a compound on edema formation induced by nerve stimulation.
Methodology Highlights:
-
Animal Model: Anesthetized rats.
-
Induction: Electrical stimulation of the saphenous nerve to induce arteriolar dilatation (via CGRP release) and edema formation (via substance P-induced venular extravasation).
-
Treatment: Pretreatment with INO-5042 intravenously (0.028-2800 ng/kg) or orally (0.5-5 mg/kg) prior to electrical stimulation.
-
Endpoint: Measurement of edema formation, with calculation of ED₅₀ values.
Rat Paw Edema and Zymosan-Induced Extravasation Models
These are standard models for assessing anti-inflammatory and anti-edema activity.
Methodology Highlights:
-
Carrageenan-Induced Paw Edema:
-
Animal Model: Rats.
-
Treatment: Oral administration of INO-5042 (5 mg/kg) one hour prior to carrageenan injection.
-
Induction: Injection of carrageenan into the paw.
-
Endpoint: Measurement of paw edema volume and calculation of percent inhibition.
-
-
Zymosan-Induced Extravasation:
-
Animal Model: Rats.
-
Treatment: Oral administration of INO-5042 (0.1-25 mg/kg).
-
Induction: Zymosan injection to induce extravasation.
-
Endpoint: Measurement of extravasation at various time points (e.g., 2, 4, and 6 hours) post-treatment.
-
Applications in Pharmacological Research
Based on its preliminary profile, INO-5042 could be a valuable tool for researchers in the following areas:
-
Vascular Biology: Studying the mechanisms of venoconstriction and the role of the cyclooxygenase pathway in regulating venous tone.
-
Inflammation Research: Investigating the interplay between substance P, neurogenic inflammation, and edema formation.
-
Drug Development: Serving as a reference compound for the development of new treatments for venous insufficiency and inflammatory disorders.
Conclusion
INO-5042 shows promise as a venoconstrictor and anti-inflammatory agent in preclinical models.[1] However, the limited availability of data necessitates further research to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety. The provided notes and conceptual protocols are intended to guide researchers in designing studies to further investigate this compound, with the strong recommendation to consult more detailed literature on the specific experimental models.
References
Troubleshooting & Optimization
INO5042 experimental variability and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing INO-5401 in experimental settings. Given that INO-5401 is a clinical-stage immunotherapy, this guide extrapolates from its known composition, mechanism of action, and associated technologies to address potential sources of experimental variability and offer solutions.
Frequently Asked Questions (FAQs)
Q1: What is INO-5401?
A1: INO-5401 is an investigational immunotherapy consisting of three synthetic DNA plasmids. Each plasmid is designed to express a specific tumor-associated antigen (TAA): human telomerase reverse transcriptase (hTERT), Wilms tumor gene-1 (WT1), and prostate-specific membrane antigen (PSMA)[1][2]. These antigens are commonly over-expressed in various cancers, including glioblastoma. The therapy is designed to elicit a T-cell response against cancer cells expressing these antigens[2][3].
Q2: How is INO-5401 administered in experimental models?
A2: In clinical trials, INO-5401 is administered via intramuscular (IM) injection, immediately followed by electroporation (EP) using the CELLECTRA® delivery device. This method enhances the uptake of the DNA plasmids into the cells. For preclinical animal models, a similar IM injection followed by in vivo electroporation with appropriate parameters is the recommended approach.
Q3: Why is INO-5401 often administered with INO-9012?
A3: INO-9012 is a synthetic DNA plasmid that encodes for the cytokine Interleukin-12 (IL-12). IL-12 is a potent immune activator that enhances the T-cell response generated by the antigens encoded in INO-5401. Co-administration of INO-9012 is intended to amplify the overall anti-tumor immune effect of the therapy.
Q4: What is the fundamental mechanism of action of INO-5401?
A4: Once the INO-5401 plasmids enter the host's cells via electroporation, the cellular machinery transcribes and translates the DNA, producing the hTERT, WT1, and PSMA antigens. These newly synthesized antigens are then processed by antigen-presenting cells (APCs), such as dendritic cells. The APCs present fragments of these antigens on their surface via MHC class I and II molecules, which in turn activates CD8+ and CD4+ T-cells, respectively, to recognize and attack tumor cells expressing these antigens.
Troubleshooting Guide
Experimental variability with DNA vaccines like INO-5401 can arise from plasmid handling, the electroporation procedure, or the methods used to assess the immune response.
Plasmid Handling and Formulation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no immune response | Plasmid degradation due to improper storage or handling. | Store plasmids at recommended temperatures (typically -20°C or below). Avoid multiple freeze-thaw cycles. Thaw on ice before use. Do not vortex plasmid solutions; mix gently by tapping the tube. |
| Contamination of plasmid preparation (e.g., endotoxins, residual RNA, or microbial contamination). | Use high-quality, endotoxin-free plasmid preparations. Confirm plasmid purity and integrity via gel electrophoresis and measure A260/A280 ratio (should be ~1.8). | |
| Inconsistent results between experiments | Inconsistent plasmid concentration. | Accurately quantify plasmid concentration before each experiment using a spectrophotometer. Ensure the final formulation for injection is homogenous. |
| Variability in plasmid formulation if co-administering with INO-9012 or other agents. | Prepare a master mix of the plasmid solution to ensure consistent ratios and concentrations for all subjects within an experimental group. |
Electroporation Procedure
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in immune response within the same group | Inconsistent injection technique or electroporation application. | Ensure consistent injection depth and volume. Apply electroporation electrodes consistently to the injection site. Ensure good contact between the electrodes and the tissue. |
| Sub-optimal electroporation parameters (voltage, pulse duration, number of pulses). | Optimize electroporation parameters for the specific animal model and tissue. Different devices and animal strains may require different settings. Start with parameters cited in relevant literature for DNA vaccine delivery. | |
| Tissue damage at the injection site | Electroporation parameters are too high. | Reduce voltage or pulse duration. Ensure the correct parameters are set on the electroporator. |
| Low transfection efficiency | Presence of salts or buffers in the DNA solution that interfere with electroporation. | Ensure the plasmid DNA is suspended in a low-salt buffer or sterile water suitable for in vivo electroporation. |
| Air bubbles between electrodes and tissue. | Ensure a conductive gel (if applicable) is used and that there are no air gaps to prevent arcing and ensure efficient current delivery. |
Immune Response Assessment
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in ELISpot assay | Inadequate washing steps. | Carefully wash the plate, including both sides of the membrane, to remove residual reagents. |
| Too many cells per well. | Optimize the number of cells plated per well. | |
| No or weak signal in ELISpot or Flow Cytometry | Insufficient stimulation of cells. | Ensure the peptides used for re-stimulation are of high quality and used at the optimal concentration. |
| Poor cell viability. | Handle cells gently, especially after thawing cryopreserved samples. Use a viability dye in flow cytometry to exclude dead cells from the analysis. | |
| Incorrect antibody panels or gating strategy in flow cytometry. | Carefully design antibody panels to minimize spectral overlap and use appropriate controls for setting gates. | |
| Inconsistent replicates | Inaccurate pipetting or clumping of cells. | Ensure accurate pipetting and a homogenous cell suspension before plating. |
Data Presentation
The following tables summarize key quantitative data from clinical trials involving INO-5401 in patients with newly diagnosed glioblastoma (GBM).
Table 1: Overall Survival (OS) in Glioblastoma Patients Treated with INO-5401 + INO-9012 and Cemiplimab
| Cohort | MGMT Promoter Status | Number of Patients | Median OS (months) | 12-Month OS Rate | 18-Month OS Rate |
| A | Unmethylated | 32 | 17.9 | 84.4% | 50% |
| B | Methylated | 20 | 32.5 | 85% | 70% |
Data compiled from clinical trial results.
Table 2: Progression-Free Survival (PFS) at 6 Months
| MGMT Promoter Status | Number of Patients | 6-Month PFS Rate |
| Unmethylated | 32 | 75% |
| Methylated | 20 | 80% |
Data from interim analysis of a Phase 2 study.
Experimental Protocols
In Vivo Administration and Electroporation in a Murine Model
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Preparation:
-
Thaw INO-5401 and INO-9012 plasmids on ice.
-
Dilute the plasmids to the desired concentration in sterile, injection-grade saline or water. A typical dose might range from 10-50 µg of each plasmid per mouse.
-
Load the injection volume (e.g., 50 µL) into an insulin syringe.
-
-
Administration:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Administer the plasmid solution via intramuscular injection into the quadriceps muscle.
-
-
Electroporation:
-
Immediately following injection, place the electroporation electrodes (e.g., caliper or needle array) over the injection site, ensuring good contact.
-
Deliver the optimized electrical pulses. Example parameters could be a series of low-voltage pulses (e.g., 8 pulses of 100V/50ms). Note: These parameters are highly dependent on the specific electroporation device and must be optimized.
-
-
Post-Procedure:
-
Monitor the animal until it has recovered from anesthesia.
-
Observe the injection site for any adverse reactions.
-
IFN-γ ELISpot Assay for T-Cell Response
This protocol outlines the key steps for measuring the antigen-specific T-cell response.
-
Plate Preparation:
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Cell Plating and Stimulation:
-
Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control animals.
-
Plate the cells at an optimized density (e.g., 2-5 x 10^5 cells/well).
-
Add the relevant peptide antigens for hTERT, WT1, or PSMA to the corresponding wells to re-stimulate the T-cells.
-
Include positive (e.g., PHA or anti-CD3) and negative (medium only) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add a substrate solution (e.g., AEC or BCIP/NBT) to develop the spots.
-
-
Analysis:
-
Stop the development by washing with water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of INO-5401 from delivery to T-cell-mediated tumor cell killing.
Experimental Workflow
Caption: A typical experimental workflow for evaluating INO-5401 in a preclinical model.
References
Technical Support Center: Challenges in Heterocyclic Compound Synthesis
Disclaimer: As of November 2025, specific details regarding the chemical synthesis of INO-5042 are not publicly available in scientific literature or chemical databases. Therefore, this technical support center provides guidance on the synthesis of novel nitrogen-containing heterocyclic compounds, a class to which a compound like INO-5042 might belong. The following troubleshooting guides and FAQs address general challenges encountered during the synthesis of such molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a substituted pyridine is giving a low yield and multiple side products. What are the common causes?
A1: Low yields in pyridine synthesis, such as in the Hantzsch synthesis, can often be attributed to several factors. One common issue is the formation of side products due to the harsh conditions required for the aromatization of the dihydropyridine intermediate. The use of strong oxidizing agents like nitric acid can lead to oxidative dealkylation, where a substituent is lost.[1] To mitigate this, consider using milder oxidizing agents. Additionally, self-condensation of enamine starting materials can produce impurities that are difficult to separate.[1] Optimizing reaction temperature and solvent can also be crucial in favoring the desired product.[1]
Q2: I am having difficulty with the final purification of my heterocyclic product. What techniques are most effective?
A2: The purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel. Standard column chromatography on silica gel is a common starting point. For compounds that are difficult to separate, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. Recrystallization is another powerful technique, especially for obtaining highly pure crystalline products.[2] A specialized method involves dissolving the compound in an aqueous ammonia solution and then crystallizing the purified product by cooling.[2]
Q3: How can I improve the reaction rate of my cyclization reaction to form a pyrrole?
A3: In reactions like the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, the reaction rate can be influenced by several factors. While the reaction can proceed under neutral conditions, the addition of a weak acid, such as acetic acid, can accelerate the process. However, strongly acidic conditions (pH < 3) should be avoided as they can favor the formation of furan byproducts. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields compared to conventional heating.
Q4: After my workup, I can't find my product. What are the possible reasons?
A4: There are several potential reasons for product loss after workup. Your product might be more soluble in the aqueous layer than anticipated; it's always a good practice to check the aqueous layer by TLC before discarding it. The product could also be volatile and may have been lost during solvent evaporation under reduced pressure. Another possibility is that the product is unstable to the acidic or basic conditions used during the workup, leading to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of heterocyclic compounds.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incorrect reaction conditions (temperature, pressure, solvent). | Optimize reaction parameters systematically. Microwave synthesis can sometimes improve yields by allowing for higher temperatures and shorter reaction times. |
| Inactive or degraded reagents. | Verify the purity and activity of starting materials and reagents. | |
| Reaction has not gone to completion. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Multiple Spots on TLC (Impure Product) | Formation of side products (e.g., dimers, isomers). | Adjust the stoichiometry of reactants. Use milder reagents to increase selectivity. |
| Degradation of product during reaction or workup. | Test the stability of your product under the reaction and workup conditions. Consider a less harsh workup procedure. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | Choose a solvent from which the product is likely to precipitate upon cooling or addition of an anti-solvent. |
| Formation of an emulsion during aqueous workup. | Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. | |
| Inconsistent Results / Poor Reproducibility | Sensitivity to air or moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Variations in reagent quality. | Use reagents from the same batch for a series of experiments to ensure consistency. |
This table contains generalized troubleshooting advice and is intended as a starting point for addressing common synthesis challenges.
Experimental Protocols
The following is a generalized experimental protocol for the Paal-Knorr synthesis of a substituted pyrrole, a common method for constructing five-membered heterocyclic rings.
General Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave reactor with appropriate vials
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an organic solvent like ethyl acetate.
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway
INO-5042 is reported to act on the cyclooxygenase (COX) pathway. This pathway is central to inflammation and involves the conversion of arachidonic acid into prostaglandins.
Caption: The cyclooxygenase (COX) signaling pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during chemical synthesis.
Caption: A general troubleshooting workflow for chemical synthesis.
References
Technical Support Center: Improving INO-5042 Stability in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address common stability issues encountered with the novel kinase inhibitor, INO-5042, in solution.
Frequently Asked Questions (FAQs)
Q1: My INO-5042 precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like INO-5042. Here are several steps you can take to address this:
-
Decrease the Final Concentration: INO-5042 may have exceeded its aqueous solubility limit. Consider lowering the final concentration in your assay.
-
Optimize the DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH.[1] Experimenting with different pH values may help find the optimal range for INO-5042's solubility.
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
-
Prepare a Fresh Dilution: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of INO-5042?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for the initial solubilization of novel inhibitors due to its strong solubilizing power for a wide range of organic molecules. It is crucial to use high-purity, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of certain compounds. For compounds that are difficult to dissolve, gentle warming or sonication can be employed.
Q3: How should I store my INO-5042 stock solutions to ensure stability?
A3: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor. For INO-5042, we recommend the following:
| Storage Condition | Solid (Lyophilized Powder) | DMSO Stock Solution |
| Temperature | -20°C | -80°C (preferred for long-term) or -20°C |
| Duration | Up to 3 years | Up to 6 months at -80°C; Up to 1 month at -20°C |
| Handling | Store in a tightly sealed vial in a desiccator to protect from moisture and light. | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation. Use anhydrous DMSO. |
Q4: My INO-5042 solution has changed color. What does this indicate?
A4: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Troubleshooting Guide
Issue 1: Inconsistent experimental results and a gradual loss of INO-5042 activity.
This is a common problem arising from the degradation of the small molecule inhibitor in solution. The following systematic approach can help troubleshoot this issue.
-
Possible Cause: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Review the storage conditions of your stock solutions. Ensure they are stored at the recommended temperature and protected from light.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.
-
-
-
Possible Cause: Instability in the aqueous experimental buffer.
-
Troubleshooting Steps:
-
Assess the pH of your buffer, as the stability of many compounds is pH-dependent.
-
Consider performing a time-course experiment to determine the stability of INO-5042 in your specific assay medium at the experimental temperature.
-
-
Issue 2: Precipitation is observed in the frozen stock solution upon thawing.
-
Possible Cause: The compound's solubility limit is exceeded at lower temperatures, or the solvent is not suitable for cryogenic storage.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using high-purity, anhydrous DMSO.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.
-
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of INO-5042 in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve INO-5042 in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at the experimental temperature for a relevant period (e.g., 2 hours). Visually inspect the wells for any signs of precipitation.
-
Quantification (Optional): Use a plate reader to measure the turbidity of each well. An increase in absorbance or light scattering indicates precipitation.
Protocol 2: Chemical Stability Assay using HPLC
This protocol outlines a general method for monitoring the chemical stability of INO-5042 in a specific solvent or buffer over time.
Methodology:
-
Solution Preparation: Prepare a solution of INO-5042 in the desired solvent or buffer at a known concentration (e.g., 100 µM).
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. Analyze by HPLC to determine the initial peak area of INO-5042.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution, process it as described in step 2, and analyze by HPLC.
-
Data Analysis: Compare the peak area of INO-5042 at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation of the compound.
Visual Guides
Caption: Troubleshooting workflow for addressing compound precipitation.
References
Technical Support Center: Optimizing INO-5042 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of INO-5042 for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is INO-5042 and what is its mechanism of action?
INO-5042 is a venoconstrictor and anti-inflammatory agent. Preclinical studies suggest that it acts on the cyclooxygenase (COX) pathway.[1] The cyclooxygenase enzymes are key to the inflammatory process through the synthesis of prostaglandins.
Q2: What are the recommended starting dosages for INO-5042 in preclinical animal models?
Based on early preclinical data, the following dosages have been used in hamsters and rats:
-
Intravenous (i.v.) administration: Doses have ranged from 0.028 to 28 mcg/kg in hamsters for inhibiting histamine-induced increases in venule diameter. In a rat model of neurogenic inflammation, i.v. doses ranged from 0.028 to 2800 ng/kg, with an ED50 of 0.28 ng/kg for inhibition of edema.[1]
-
Oral (p.o.) administration: In hamsters, oral doses of 0.01 to 50 mg/kg have been shown to be effective.[1] In rats, oral doses of 0.5 to 5 mg/kg were used to inhibit neurogenic inflammation, with an ED50 of 1 mg/kg.[1] Furthermore, oral administration of 5 mg/kg in rats resulted in 18% inhibition of carrageenan-induced paw edema.[1]
It is crucial to perform a dose-response study in your specific animal model and for your intended biological endpoint to determine the optimal dosage.
Q3: How should INO-5042 be formulated for in vivo administration?
The solubility of INO-5042 is not well-documented in recent literature. For novel or poorly water-soluble small molecule inhibitors, a systematic approach to formulation is necessary.
-
Stock Solutions: Initially, prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF.
-
Working Solutions: For administration, the stock solution should be diluted in a vehicle compatible with your animal model and route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween® 80 or cyclodextrins. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid toxicity. A vehicle control group is essential in your experiments.
Q4: What are the potential off-target effects of INO-5042?
While the primary target is suggested to be the cyclooxygenase pathway, all small molecule inhibitors have the potential for off-target effects. If you observe a phenotype inconsistent with COX inhibition, consider the following:
-
Perform a dose-response analysis to see if the potency for the observed phenotype differs significantly from the on-target effect.
-
Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.
-
Conduct a rescue experiment by overexpressing the intended target.
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Precipitation
Problem: The compound precipitates out of solution upon dilution into an aqueous buffer for in vivo administration.
dot
References
Technical Support Center: Investigating Off-Target Effects of INO-5401
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential off-target effects of INO-5401, a DNA vaccine designed to elicit an immune response against human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA).
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a DNA vaccine like INO-5401?
A1: Unlike small molecule inhibitors, the primary concern for off-target effects with a DNA vaccine is not unintended kinase inhibition but rather undesired immunological responses. These can include:
-
Autoimmunity: The induction of an immune response against healthy tissues that may express low levels of the target antigens (hTERT, WT1, PSMA).
-
Immune-related Adverse Events (irAEs): A range of inflammatory side effects that can affect various organs.
-
Cross-reactivity: T-cells activated by the vaccine may recognize and attack healthy tissues that share similar peptide epitopes with the target antigens.
-
Insertional Mutagenesis: A theoretical risk where the DNA plasmid integrates into the host genome, potentially disrupting gene function. However, this is considered a very low-risk event for non-integrating plasmids.
Q2: Our preclinical in vivo studies with INO-5401 show unexpected toxicities in certain tissues. How can we determine if this is an off-target immune response?
A2: A key first step is to perform a comprehensive histopathological analysis of the affected tissues. Look for signs of immune cell infiltration (e.g., lymphocytes, macrophages) and tissue damage. This should be followed by immunohistochemistry or immunofluorescence to characterize the infiltrating immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, B cells). Concurrently, performing an ELISpot or intracellular cytokine staining assay on cells isolated from these tissues can help determine if the infiltrating T cells are reactive to the vaccine antigens.
Q3: We are observing T-cell responses to our target antigens in preclinical models, but also significant inflammatory markers. How can we differentiate between a robust on-target response and a problematic off-target inflammatory cascade?
A3: This requires a multi-pronged approach. First, quantify the antigen-specific T-cell response and correlate it with anti-tumor efficacy. A strong on-target response should be associated with tumor control. Second, perform a broad cytokine and chemokine profiling from serum or plasma to identify the nature of the inflammatory signature. An excessive or prolonged elevation of pro-inflammatory cytokines without a corresponding increase in regulatory markers may indicate a problematic off-target response. Finally, in vivo depletion of specific immune cell subsets can help to mechanistically link a particular cell type to the observed inflammation.
Troubleshooting Guides
Issue 1: High background in ELISpot assays when screening for off-target T-cell reactivity.
-
Possible Cause: Non-specific activation of T-cells due to the peptide library used for screening.
-
Troubleshooting Steps:
-
Peptide Quality: Ensure high purity of the peptide library.
-
Optimize Peptide Concentration: Titrate the peptide concentration to find the optimal balance between specific activation and background noise.
-
Cell Viability: Ensure high viability of peripheral blood mononuclear cells (PBMCs) or splenocytes used in the assay.
-
Pre-stimulation: Avoid non-specific pre-stimulation of cells before the assay.
-
Negative Controls: Include multiple negative controls, including wells with no peptide and wells with irrelevant peptides.
-
Issue 2: Inconsistent results in cytotoxicity assays to assess off-target killing of healthy cells.
-
Possible Cause: Variability in target cell lines or primary cells.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate all cell lines used.
-
Passage Number: Use cells within a consistent and low passage number range.
-
Target Antigen Expression: Confirm the expression level of hTERT, WT1, and PSMA on your target cells by flow cytometry or qPCR.
-
Effector to Target Ratio: Optimize the effector to target cell ratio for each cell line.
-
Assay Controls: Include positive control effector cells (e.g., T-cells activated with a strong mitogen) and negative control target cells (lacking antigen expression).
-
Data Presentation
Table 1: Summary of Hypothetical Off-Target Cytotoxicity Data
| Target Cell Line | Tissue of Origin | hTERT Expression (Relative Units) | WT1 Expression (Relative Units) | PSMA Expression (Relative Units) | % Lysis by INO-5401-induced T-cells (E:T 50:1) |
| K562 | Leukemia (Tumor) | 120 | 250 | 2 | 75% |
| PC-3 | Prostate (Tumor) | 80 | 10 | 300 | 82% |
| HUVEC | Endothelial | 5 | 1 | 0 | 2% |
| RPTEC | Renal Proximal Tubule | 8 | 15 | 1 | 4% |
| PBMCs | Blood | 2 | 1 | 0 | <1% |
Table 2: Hypothetical Cytokine Release Profile in Response to INO-5401
| Cytokine | Pre-treatment (pg/mL) | Post-treatment (Day 7) (pg/mL) | Fold Change |
| IFN-γ | 1.2 | 55.8 | 46.5 |
| TNF-α | 2.5 | 30.1 | 12.0 |
| IL-2 | 0.8 | 25.4 | 31.8 |
| IL-6 | 3.1 | 15.2 | 4.9 |
| IL-10 | 4.5 | 12.3 | 2.7 |
Experimental Protocols
Protocol 1: Screening for Off-Target T-cell Reactivity using a Peptide Library
-
Objective: To identify potential off-target reactivity of INO-5401-induced T-cells against a library of human peptides.
-
Materials:
-
PBMCs from INO-5401-treated subjects.
-
A library of overlapping peptides covering proteins with homology to hTERT, WT1, and PSMA.
-
IFN-γ ELISpot plates.
-
Cell culture medium and supplements.
-
-
Methodology:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate 2x10^5 PBMCs per well in a pre-coated IFN-γ ELISpot plate.
-
Add peptide pools from the library to the respective wells at a final concentration of 1-5 µg/mL per peptide.
-
Include positive (phytohemagglutinin) and negative (DMSO vehicle) controls.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Develop the ELISpot plate according to the manufacturer's instructions.
-
Count the spots using an automated ELISpot reader. A positive hit is defined as a spot count significantly above the background.
-
Protocol 2: In Vitro Cytotoxicity Assay Against Healthy Primary Cells
-
Objective: To assess the potential for INO-5401-induced T-cells to kill healthy primary cells.
-
Materials:
-
INO-5401-induced cytotoxic T-lymphocytes (CTLs) as effector cells.
-
Healthy primary cells from various tissues (e.g., renal proximal tubule epithelial cells, hepatocytes) as target cells.
-
Calcein-AM or other viability dye.
-
Fluorometer or fluorescence microscope.
-
-
Methodology:
-
Label the target cells with Calcein-AM.
-
Co-culture the labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence of the supernatant.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
-
Mandatory Visualization
interpreting unexpected results with INO5042
Welcome to the technical support center for INO5042. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. This compound is a selective inhibitor of the Serine/Threonine Kinase 17A (STK17A), a kinase implicated in cellular stress responses and apoptosis. While it is a potent tool for research, unexpected outcomes can occur. This guide provides troubleshooting workflows, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound. Each guide is presented in a question-and-answer format to directly address the issue and provide a logical troubleshooting workflow.
Issue 1: Paradoxical Increase in Cell Proliferation at Specific Concentrations
Question: I am treating my cancer cell line (e.g., A549) with this compound and expecting to see a decrease in cell viability. However, in a narrow concentration range (e.g., 10-100 nM), I observe a small but reproducible increase in cell proliferation compared to the vehicle control. Why is this happening?
Possible Cause: This phenomenon, known as paradoxical activation, can occur with kinase inhibitors.[1][2][3][4] It is often caused by the inhibitor inducing a conformational change in the target kinase or a related protein, leading to the activation of a parallel signaling pathway that promotes proliferation.[5] In the case of this compound, this could involve the transactivation of a related kinase or the disruption of a negative feedback loop.
Troubleshooting Workflow:
-
Confirm the Observation: Repeat the cell viability assay (e.g., MTT, MTS) with a finer titration of this compound concentrations around the paradoxical range. Ensure the effect is dose-dependent and reproducible.
-
Analyze Downstream Signaling: Investigate key proliferation pathways such as MAPK/ERK and PI3K/AKT via Western blot. Look for an increase in the phosphorylation of key proteins (e.g., p-ERK, p-AKT) at the same concentrations that cause paradoxical proliferation.
-
Kinase Profiling: Consider a broad kinase profiling assay to determine if this compound has significant off-target activity at the paradoxical concentrations. This can reveal if another kinase is being inadvertently activated.
-
Orthogonal Assay: Use an alternative method to measure cell proliferation that is not based on metabolic activity, such as direct cell counting or a DNA synthesis assay (e.g., BrdU incorporation), to rule out artifacts from metabolic reprogramming.
Caption: Workflow for investigating paradoxical cell proliferation.
Issue 2: High Variability in IC50 Values Between Experiments
Question: My calculated IC50 value for this compound in my cell line varies significantly between experimental runs (e.g., 200 nM in one experiment, 800 nM in the next). What could be causing this inconsistency?
Possible Cause: Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple experimental variables. These include variations in cell health and passage number, reagent stability, and minor differences in protocol execution.
Troubleshooting Workflow:
-
Standardize Cell Culture:
-
Passage Number: Use cells from a narrow passage number range for all experiments.
-
Cell Health: Ensure cells are in the logarithmic growth phase and have high viability before seeding.
-
Seeding Density: Optimize and strictly control the cell seeding density, as this can greatly impact drug response.
-
-
Check Reagents:
-
Compound Aliquots: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.
-
Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for a set of comparative experiments, as batch-to-batch variability can alter cell growth and drug sensitivity.
-
-
Refine Assay Protocol:
-
Incubation Times: Standardize all incubation times, especially the drug treatment duration and the final incubation with the viability reagent (e.g., MTT).
-
Pipetting: Calibrate pipettes regularly and use consistent technique to minimize volume errors.
-
Plate Layout: Avoid using the outer wells of the 96-well plate, which are prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media instead.
-
Hypothetical Data on IC50 Variability:
| Experiment # | Cell Passage | Seeding Density (cells/well) | IC50 (nM) |
| 1 | 5 | 5,000 | 215 |
| 2 | 15 | 5,000 | 780 |
| 3 | 5 | 10,000 | 650 |
| 4 | 5 | 5,000 | 230 |
This table illustrates how factors like cell passage and seeding density can contribute to IC50 value variability.
Issue 3: Unexpected Off-Target Cytotoxicity in Control Cell Lines
Question: I am using a non-cancerous cell line (e.g., primary hepatocytes) as a negative control, and I'm observing significant cytotoxicity at concentrations where my cancer cell line is unaffected. Why would a control cell line be more sensitive?
Possible Cause: Off-target effects are a known characteristic of many kinase inhibitors. This compound, while selective for STK17A, may inhibit other kinases or cellular proteins that are essential for the survival of specific cell types. For example, a control cell line might have a higher dependence on a particular kinase that is weakly inhibited by this compound.
Troubleshooting Workflow:
-
Confirm Target Expression: Verify the expression level of STK17A in both your cancer cell line and the sensitive control cell line via Western blot or qPCR. If the control line expresses very low levels of the target, the observed effect is likely off-target.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment. This could involve overexpressing the suspected off-target or adding a downstream product of its pathway to see if the cytotoxicity can be reversed.
-
Evaluate Apoptosis: Use assays like Annexin V/PI staining or caspase-3/7 activity measurement to determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Consult Kinase Profiling Data: Review any available broad-spectrum kinase profiling data for this compound to identify potential off-target kinases that might be highly expressed or critical in your control cell line.
Caption: Potential mechanism for off-target cytotoxicity in control cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase 17A (STK17A). By inhibiting STK17A, this compound is designed to block downstream signaling related to stress response and promote apoptosis in cancer cells that are dependent on this pathway.
Q2: How should I prepare and store this compound? A2: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Can this compound be used for in vivo studies? A3: Yes, this compound has been formulated for in vivo use in preclinical models. However, formulation, dosage, and administration route should be optimized for your specific animal model. Please consult the specific product datasheet for preliminary in vivo data and formulation guidelines.
Q4: Are there any known resistance mechanisms to this compound? A4: While research is ongoing, potential resistance mechanisms could include mutations in the STK17A kinase domain that prevent this compound binding, or the upregulation of bypass signaling pathways that compensate for the inhibition of STK17A.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Authenticated cell line in logarithmic growth phase.
-
Complete culture medium.
-
This compound stock solution (in DMSO).
-
Sterile 96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in key signaling pathways after this compound treatment.
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
1X PBS, ice-cold.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-STK17A, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with this compound for the desired time. Wash cells with ice-cold PBS and then lyse them by adding 100 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples. Denature the protein by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., Actin).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: INO-5401 Delivery for Animal Studies
This technical support center provides guidance for researchers using INO-5401 in preclinical animal studies. The primary and most effective method for delivering INO-5401, a DNA-based immunotherapy, is through intramuscular (IM) injection followed by in vivo electroporation (EP). This combination dramatically enhances the uptake of DNA plasmids into cells, leading to a more robust immune response.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is INO-5401 and how is it delivered?
A1: INO-5401 is an investigational immunotherapy consisting of synthetic DNA plasmids designed to express specific tumor-associated antigens: hTERT, WT-1, and PSMA.[4][5] It is delivered directly into muscle tissue via intramuscular injection, immediately followed by electroporation using a specialized device, such as the CELLECTRA® system. This process of using brief electrical pulses to increase cell permeability is crucial for effective DNA uptake.
Q2: Why is electroporation necessary for INO-5401 delivery?
A2: Standard intramuscular injection of "naked" DNA plasmids results in very low levels of cellular uptake and subsequent antigen expression. Electroporation transiently opens pores in the cell membranes, facilitating a significant increase in DNA uptake by the muscle cells. This enhanced delivery can boost gene expression by 100 to 1,000 times compared to injection alone, leading to a much stronger and more consistent immune response.
Q3: Can INO-5401 be delivered to tissues other than muscle?
A3: While intramuscular delivery is the most common and well-documented route for INO-5401 and similar DNA vaccines, the skin (intradermal delivery) is also a highly immunocompetent tissue and a viable target for electroporation-mediated DNA delivery. However, protocols and electroporation parameters must be optimized specifically for the target tissue, as skin and muscle have different physiological properties.
Q4: What is INO-9012 and why is it often co-administered with INO-5401?
A4: INO-9012 is a DNA plasmid that encodes for Interleukin-12 (IL-12), a cytokine that acts as a potent immune activator. It is often administered with INO-5401 to function as an immune adjuvant, enhancing the T-cell response generated by the INO-5401 antigens.
Q5: Is electroporation safe for laboratory animals?
A5: When performed correctly with optimized parameters, in vivo electroporation is considered safe and is widely used in preclinical research. It is essential to follow established protocols to minimize tissue damage and animal discomfort. Side effects are generally limited to mild, transient local inflammation at the injection site.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Immune Response | 1. Inefficient DNA Delivery: DNA was not injected directly into the muscle belly or was added after electroporation pulses.2. Suboptimal EP Parameters: Voltage, pulse duration, or number of pulses are not optimized for the specific animal model or muscle group.3. Incorrect Electrode Placement/Contact: Poor contact between electrodes and the skin, or incorrect orientation relative to muscle fibers.4. Plasmid Degradation: Improper storage or handling of the DNA plasmids. | 1. Ensure the needle is fully in the target muscle before injection. Always inject the DNA before applying the electric pulses.2. Consult literature for validated EP parameters for your animal model. Start with established settings and optimize if necessary.3. Ensure good electrical contact using conductive gel. For limb muscles, place electrodes perpendicular to the direction of the muscle fibers to minimize damage.4. Store plasmids at the recommended temperature and handle them aseptically. |
| High Variability Between Animals | 1. Inconsistent Injection Technique: Variable injection depth or volume.2. Inconsistent EP Application: Variation in electrode pressure or placement between animals.3. Animal-Specific Factors: Differences in animal age, weight, or underlying health. | 1. Use a consistent injection technique for all animals, ensuring the same muscle group and depth.2. Use calipers or guides to ensure consistent electrode placement and pressure.3. Standardize animal groups by age and weight. Ensure all animals are healthy before the procedure. |
| Excessive Tissue Damage at Injection Site | 1. EP Parameters Too High: Voltage or pulse duration is excessive, causing thermal damage.2. Incorrect Electrode Type: Using needle electrodes that are too large for the target muscle.3. Repeated Injections at the Same Site: Causes cumulative tissue stress and damage. | 1. Reduce the voltage or shorten the pulse duration. The goal is reversible electroporation, not irreversible damage.2. Use plate or caliper electrodes for smaller animals where possible. If using needle electrodes, select a size appropriate for the muscle mass.3. Rotate injection sites if the protocol requires multiple administrations. |
| Electroporator Malfunction or Error | 1. Low Battery or Power Supply Issue. 2. Poor Electrode Connection. 3. Device Error Code. | 1. Ensure the device is fully charged or properly connected to a power source.2. Check that electrodes are securely connected to the pulse generator.3. Consult the electroporator's user manual to diagnose and resolve the specific error code. |
Experimental Protocols & Data
Representative Protocol: IM Delivery of INO-5401 in Mice
This protocol is a representative example based on common practices for intramuscular DNA vaccine delivery with electroporation in murine models. Researchers must adapt dosages and EP parameters based on their specific equipment and experimental goals.
-
Animal Preparation:
-
Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).
-
Shave the fur over the target muscle (e.g., tibialis anterior) to ensure good electrode contact.
-
Apply a small amount of conductive gel to the skin over the injection site.
-
-
DNA Injection:
-
Prepare the INO-5401 solution at the desired concentration in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Using an insulin syringe, inject the plasmid DNA (e.g., 25-50 µg in 30-50 µL volume) directly into the belly of the target muscle.
-
-
Electroporation:
-
Immediately following injection, place the electrodes (e.g., caliper or plate electrodes) over the injection site, ensuring they are oriented perpendicular to the muscle fibers.
-
Deliver the electrical pulses using a pre-determined program.
-
Example Electroporation Parameters for Different Animal Models
The optimal electroporation settings vary significantly depending on the animal model, target tissue, and specific equipment used. The following table provides a summary of parameters cited in the literature for DNA vaccine delivery, which can serve as a starting point for optimization.
| Animal Model | Target Tissue | Voltage (V/cm) | Pulse Details | Electrode Type | Reference |
| Mouse | Tibialis Muscle | ~100 V | 8 pulses, 20 ms/pulse , 200 ms interval | Needle/Caliper | |
| Guinea Pig | Skin (Intradermal) | 100-200 V | 2 pulses, 50 ms/pulse | Non-invasive plate | |
| Rabbit | Muscle | ~80 V | 1 HV pulse (800 V/cm, 0.1 ms) + 1 LV pulse (80 V/cm, 400 ms) | Needle | |
| Rhesus Macaque | Muscle | N/A | 3 pulses, 0.5 A, 52 ms/pulse , 1s interval | Needle |
Note: "V/cm" refers to the voltage-to-electrode distance ratio. Some devices use constant current (Amperes) instead of voltage.
Visualized Workflows and Pathways
Below are diagrams illustrating the experimental workflow and the logical pathway of the immune response following INO-5401 delivery.
Caption: Experimental workflow for INO-5401 delivery in animal studies.
Caption: Simplified signaling pathway of immune activation by INO-5401.
References
- 1. What you always needed to know about electroporation based DNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroporation Delivery of DNA Vaccines: Prospects for Success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. LTBK-01. INO-5401 AND INO-9012 DELIVERED INTRAMUSCULARLY (IM) WITH ELECTROPORATION (EP) IN COMBINATION WITH CEMIPLIMAB (REGN2810) IN NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INO-5401 by Inovio Pharmaceuticals for Glioblastoma Multiforme (GBM): Likelihood of Approval [pharmaceutical-technology.com]
Technical Support Center: Overcoming Poor Solubility of INO-5042 (GW843682X)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of INO-5042, also known as GW843682X.
Frequently Asked Questions (FAQs)
Q1: What is INO-5042 and what is its mechanism of action?
A1: INO-5042 is more commonly known in scientific literature as GW843682X.[1][2] It is a potent and selective, ATP-competitive small molecule inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3), with IC₅₀ values of 2.2 nM and 9.1 nM, respectively.[3] PLK1 is a critical regulator of the cell cycle, particularly during mitosis.[4] By inhibiting PLK1, GW843682X disrupts mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death) in cancer cells.
Q2: What are the recommended solvents for preparing stock solutions of INO-5042?
A2: INO-5042 (GW843682X) is practically insoluble in water. Therefore, high-concentration stock solutions must be prepared using organic solvents. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but it achieves a lower maximum concentration.
Table 1: Solubility Data for INO-5042 (GW843682X)
| Solvent | Reported Solubility | Molar Concentration (M.Wt: 477.46 g/mol ) | Source(s) |
|---|---|---|---|
| DMSO | 33.33 - 95 mg/mL | ~70 mM - 199 mM | |
| Ethanol | 3 - 4 mg/mL | ~6.3 mM - 8.4 mM |
| Water | Insoluble | N/A | |
Note: Solubility can vary between batches and is highly dependent on solvent purity and conditions.
Q3: My INO-5042 is not dissolving completely in DMSO. What should I do?
A3: This is a common issue that can often be resolved by following a systematic troubleshooting workflow. The primary causes are often related to solvent quality, concentration, or insufficient energy to break down the compound's crystal lattice.
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its ability to dissolve hydrophobic compounds. Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle for preparing stock solutions.
-
Apply Energy: To aid dissolution, you can employ several techniques.
-
Vortexing: Mix the solution vigorously for several minutes.
-
Sonication: Use a water bath sonicator for 10-15 minutes to break up compound aggregates.
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This increases kinetic energy to help dissolve the compound. Avoid excessive or prolonged heating, which could lead to degradation.
-
-
Reduce Concentration: If the above steps fail, your target concentration may be exceeding the compound's solubility limit under your specific conditions. Try preparing a more dilute stock solution (e.g., if 50 mM fails, attempt 25 mM or 10 mM).
Q4: My INO-5042 precipitates when I dilute the DMSO stock into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous medium is the most common challenge with hydrophobic compounds like INO-5042. This occurs when the compound's low kinetic solubility in the aqueous buffer is exceeded. The key is to keep the compound dispersed and below its solubility limit in the final solution.
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of INO-5042 in your assay.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant to your aqueous buffer can help form micelles that keep the compound soluble. Commonly used options include 0.01-0.1% Tween-20 or Triton X-100.
-
Use a Co-solvent: Including a small percentage of a water-miscible organic solvent in your final assay buffer can increase solubility. Ensure the final concentration of the co-solvent (including the DMSO from the stock) is low (typically <0.5% to 1%) to avoid off-target effects on cells or enzymes.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes prevent the rapid change in solvent polarity that causes the compound to crash out of solution.
Q5: What is the signaling pathway targeted by INO-5042?
A5: INO-5042 (GW843682X) targets Polo-like kinase 1 (PLK1), a key enzyme that promotes entry into the M-phase (mitosis) of the cell cycle. PLK1 activates the phosphatase Cdc25 and promotes the degradation of the kinase Wee1. Both of these events lead to the activation of Cyclin-dependent kinase 1 (CDK1), the master regulator of mitotic entry. By inhibiting PLK1, INO-5042 prevents CDK1 activation, thus causing cells to arrest in the G2 phase and preventing them from dividing. This G2/M arrest ultimately triggers apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for solubilizing INO-5042 (GW843682X) in DMSO to create a stock solution.
Materials:
-
INO-5042 (GW843682X) solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Allow the vial of INO-5042 and the bottle of DMSO to come to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of INO-5042 powder and place it into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 20 mM).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes. Visually inspect for undissolved particles.
-
Sonication: If particles remain, place the vial in a water bath sonicator for 10-15 minutes. Ensure the water level is high enough to cover the solvent in the vial.
-
Gentle Warming (Optional): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C, protected from light.
Protocol 2: Method for Diluting DMSO Stock into Aqueous Buffer for In Vitro Assays
This protocol provides a method to minimize precipitation when preparing working solutions for cell-based or enzymatic assays. This example includes the use of a surfactant.
Materials:
-
Prepared INO-5042 stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, DMEM, RPMI-1640)
-
Surfactant (e.g., 10% Tween-20 stock solution)
-
Sterile polypropylene tubes
Procedure:
-
Prepare Assay Buffer: Prepare the final aqueous buffer that will be used in the experiment. Add a surfactant like Tween-20 to a final concentration of 0.01%. Mix well. The surfactant should be added to the buffer before the compound.
-
Thaw Stock Solution: Thaw an aliquot of the INO-5042 DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in pure DMSO or in the final assay buffer. This gradual change in polarity can prevent precipitation.
-
Final Dilution: For the final step, rapidly add the required volume of the INO-5042 stock (or intermediate dilution) to the prepared aqueous buffer while vortexing or actively mixing the buffer. This ensures the compound is dispersed quickly.
-
Final Concentration Check: Ensure the final concentration of DMSO in the assay is non-toxic to your system (typically ≤ 0.5%).
-
Use Immediately: Use the freshly prepared working solution as soon as possible, as the compound may still precipitate over time, even with these precautions.
References
Potential Toxicity Assessment of INO-5042: Technical Support Center
Disclaimer: The information provided in this technical support center is for informational purposes only and does not constitute medical advice. Researchers, scientists, and drug development professionals should always refer to the primary literature and conduct their own risk assessments before working with any investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is INO-5042 and what is its primary mechanism of action?
Based on available preclinical data, INO-5042 is an investigational venoconstrictor and anti-inflammatory agent. Its mechanism of action appears to be related to the cyclooxygenase pathway.[1] It has been shown to inhibit histamine-induced increases in venule diameter and edema formation in animal models.[1]
Q2: What are the known toxicities associated with INO-5042 from preclinical studies?
Preclinical studies have provided initial insights into the safety profile of INO-5042. The primary dose-limiting toxicity observed in early studies was thrombocytopenia.[2] It is important to note that these findings are from non-human studies and may not directly translate to humans.
Q3: Are there any ongoing or completed clinical trials for INO-5042?
Currently, there is limited publicly available information regarding clinical trials specifically for a compound designated as "INO-5042." It is possible that the compound is in the very early stages of preclinical development, or the designation may have been changed. For the most current information, it is recommended to consult clinical trial registries and publications from the developing organization.
Troubleshooting Guides for In Vitro and In Vivo Experiments
This section provides guidance on potential issues that may arise during the experimental evaluation of INO-5042.
In Vitro Assays
Issue: High background or inconsistent results in cyclooxygenase (COX) activity assays.
Potential Causes & Solutions:
-
Reagent Purity: Ensure the purity and stability of INO-5042 and all assay reagents. Impurities can interfere with the assay.
-
Cell Line Viability: Confirm the health and viability of the cell lines used. Stressed or unhealthy cells can lead to variable results.
-
Assay Conditions: Optimize assay parameters such as incubation time, substrate concentration, and temperature.
Issue: Unexpected cytotoxicity observed in cell-based assays.
Potential Causes & Solutions:
-
Off-Target Effects: Investigate potential off-target effects of INO-5042. The compound may interact with other cellular pathways leading to toxicity.
-
Solvent Toxicity: Ensure the solvent used to dissolve INO-5042 is not contributing to cytotoxicity at the concentrations tested. Include appropriate solvent controls.
-
Assay Sensitivity: The chosen cytotoxicity assay may be overly sensitive. Consider using multiple, mechanistically distinct cytotoxicity assays to confirm findings.
In Vivo Studies
Issue: Significant thrombocytopenia observed in animal models.
Potential Causes & Solutions:
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship for thrombocytopenia. It may be possible to identify a therapeutic window with acceptable safety margins.
-
Mechanism of Thrombocytopenia: Investigate the underlying mechanism of the observed thrombocytopenia (e.g., decreased production, increased destruction). This can inform risk mitigation strategies.
-
Species Differences: Be aware of potential species-specific differences in drug metabolism and toxicity.
Experimental Protocols
Note: These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
-
Cell Culture: Culture appropriate cells (e.g., macrophages, endothelial cells) in suitable media.
-
Treatment: Pre-incubate cells with varying concentrations of INO-5042 or a vehicle control for a specified period.
-
Stimulation: Induce COX activity by adding a stimulus such as arachidonic acid or lipopolysaccharide (LPS).
-
Measurement: Measure the production of prostaglandins (e.g., PGE2) in the cell supernatant using an ELISA kit.
-
Data Analysis: Calculate the IC50 value of INO-5042 for COX inhibition.
Rat Paw Edema Model (In Vivo)
-
Acclimatization: Acclimate male Wistar rats to the experimental conditions for at least one week.
-
Treatment: Administer INO-5042 or a vehicle control orally or intravenously at various doses.
-
Induction of Edema: After a specified pretreatment time, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of experimental processes and potential mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro toxicity assessment of INO-5042.
Caption: Putative signaling pathway of INO-5042 in inflammation.
References
Technical Support Center: Troubleshooting INO5042 in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing INO5042 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a venoconstrictor and anti-inflammatory compound.[1] Preclinical studies suggest that this compound acts on the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[1]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible causes?
Several factors could contribute to a lack of effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Potential reasons include:
-
Compound inactivity: The compound may have degraded.
-
Incorrect concentration: The concentration of this compound may be too low to elicit a response.
-
Cellular permeability: this compound may not be effectively entering the cells.
-
Assay sensitivity: The assay may not be sensitive enough to detect the effects of the inhibitor.
-
Cell line resistance: The chosen cell line may not express the target enzyme (cyclooxygenase) or may have redundant pathways that compensate for its inhibition.
Q3: I am observing significant cell death in my cultures treated with this compound, even at low concentrations. What could be the reason?
Unexpected cellular toxicity can be a sign of off-target effects, where the inhibitor interacts with proteins other than its intended target.[2] It is also possible that the observed toxicity is an on-target effect in your specific cell model. To investigate this, consider performing a dose-response curve to determine the concentration at which toxicity occurs and comparing it to the concentration required for the desired biological effect.
Q4: My results with this compound are not reproducible between experiments. What are some common sources of variability?
Lack of reproducibility in cell-based assays is a common challenge.[3] Key factors to consider include:
-
Cell passage number: Using cells of a high passage number can lead to genetic drift and altered phenotypes.
-
Cell density: Inconsistent cell seeding density can affect cell health and responsiveness.
-
Compound preparation: Variations in dissolving and diluting the compound can lead to inconsistent final concentrations.
-
Incubation times: Inconsistent incubation times with the compound can affect the observed outcome.
-
Reagent variability: Using different batches of media, serum, or other reagents can introduce variability.
Troubleshooting Guide
Problem 1: No or Weak Activity of this compound
| Possible Cause | Suggested Solution |
| Compound Degradation | Use a fresh stock of this compound. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range. Titrate this compound over a broad range of concentrations (e.g., from nanomolar to micromolar). |
| Poor Cell Permeability | If the target is intracellular, assess cell permeability using methods like mass spectrometry on cell lysates. Consider using a different cell line with potentially higher permeability. |
| Assay Insensitivity | Optimize the assay protocol. This may include adjusting incubation times, substrate concentrations, or the detection method.[4] |
| Inappropriate Cell Model | Confirm that your chosen cell line expresses the target cyclooxygenase isozyme (COX-1 or COX-2) at sufficient levels using techniques like Western blotting or qPCR. |
Problem 2: High Background or Off-Target Effects
| Possible Cause | Suggested Solution |
| High Compound Concentration | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. |
| Non-specific Binding | Include appropriate controls, such as a structurally related but inactive compound, to assess non-specific effects. |
| Off-Target Activity | Use orthogonal validation methods, such as using a structurally different COX inhibitor, to see if the same phenotype is observed. Consider genetic approaches like siRNA or CRISPR to validate that the observed effect is due to inhibition of the intended target. |
| Assay Interference | Test for compound interference with the assay readout (e.g., autofluorescence in fluorescence-based assays). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Prostaglandin E2 (PGE2) Immunoassay
This protocol is designed to measure the concentration of this compound required to inhibit the production of PGE2, a downstream product of the cyclooxygenase pathway, by 50% (IC50).
-
Cell Seeding: Plate your cells of interest (e.g., A549, macrophages) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inducer of the COX pathway, such as arachidonic acid or lipopolysaccharide (LPS), and incubate for a specific duration (e.g., 30 minutes to 24 hours, depending on the cell type and stimulus).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to verify that a compound binds to its intended target protein in a cellular environment.
-
Cell Treatment: Treat cultured cells with either this compound at a concentration expected to be effective or a vehicle control.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble cyclooxygenase in the supernatant using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Quantitative Data Summary
The following tables present hypothetical data that should be generated to characterize the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Human COX-1 | Enzyme Activity Assay | 150 |
| Human COX-2 | Enzyme Activity Assay | 25 |
Table 2: Cellular Activity of this compound in A549 Cells
| Assay | Endpoint | IC50 (nM) |
| PGE2 Production | Inhibition of PGE2 release | 75 |
| Cell Viability | Reduction in cell number | >10,000 |
Visualizations
Caption: Troubleshooting decision tree for this compound in cell-based assays.
Caption: Simplified diagram of the cyclooxygenase signaling pathway.
Caption: General experimental workflow for validating this compound in cells.
References
Validation & Comparative
A Comparative Efficacy Analysis of INO5042 and Diosmin in the Management of Venous Insufficiency
For Immediate Release
This guide provides a detailed comparison of the preclinical and clinical efficacy of INO5042 and diosmin, two compounds investigated for the treatment of venous insufficiency. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available experimental data and therapeutic potential of these agents. While diosmin has a long history of clinical use and a well-documented efficacy profile, data for this compound is limited to preclinical findings from the late 1990s.
Executive Summary
Diosmin is a well-established flavonoid with extensive clinical evidence supporting its efficacy in treating chronic venous insufficiency (CVI). It is often used in a micronized purified flavonoid fraction (MPFF) and demonstrates significant improvements in venous tone, inflammation, and symptoms such as leg pain, heaviness, and edema. In contrast, this compound is a venoconstrictor agent with limited available data, confined to preclinical animal models. A 1999 study reported this compound to be more potent than diosmin in a specific preclinical model of edema. However, the lack of clinical trials for this compound prevents a direct comparison of their therapeutic efficacy in humans.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and diosmin. It is important to note the disparity in the nature of the data: preclinical for this compound versus extensive clinical trial data for diosmin.
Table 1: Preclinical Efficacy of this compound vs. Diosmin in Animal Models
| Parameter | Animal Model | This compound Dose | This compound Efficacy | Diosmin Dose | Diosmin Efficacy | Source |
| Inhibition of Edema | Rat model of venous hyperpressure | 5 mg/kg p.o. | 38% inhibition | 100 mg/kg p.o. | Ineffective | [1] |
| Inhibition of Zymosan-Induced Extravasation | Rat | 5 mg/kg p.o. | 30% inhibition (at 2h) | Not specified | Less effective and potent | [1] |
| Inhibition of Carrageenan-Induced Paw Edema | Rat | 5 mg/kg p.o. | 18% inhibition | Not specified | Not specified | [1] |
Table 2: Clinical Efficacy of Diosmin in Patients with Chronic Venous Insufficiency
| Parameter | Study Population | Diosmin Formulation & Dose | Treatment Duration | Efficacy Outcome | Source |
| Leg Pain Reduction | Patients with CVD | MPFF 1000 mg/day | 8 weeks | Significant reduction in pain score (p < 0.01) | [2] |
| Reduction in Leg Swelling Sensation | Patients with CVD | Non-micronized diosmin 600 mg vs. MPFF 1000 mg | 1 month | Significant and comparable decrease of ~1.2 points (0-5 scale) | [3] |
| Improvement in Quality of Life (VEINES-QOL/Sym) | Patients with CVD post-endovenous ablation | High-dose micronized diosmin combination | 1 month | Significant improvement from 55.2 to 39.2 (p=0.001) | |
| Reduction in Calf Circumference | Patients with CVD post-endovenous ablation | High-dose micronized diosmin combination | 2 months | Significant reduction from 41.7 cm to 38.3 cm (p=0.001) | |
| Reduction in Global CVD Symptom Intensity | Patients with CVD | Non-micronized diosmin 600 mg vs. MPFF 1000 mg | 1 to 6 months | Significant reduction of up to ~50% with no statistical difference between groups |
Mechanism of Action
This compound
The mechanism of action for this compound is not fully elucidated but preclinical studies suggest it acts as a venoconstrictor and has anti-inflammatory properties. It appears to inhibit the histamine-induced increase in venule diameter, likely through the cyclooxygenase pathway. Additionally, it has been shown to inhibit edema in a rat model of neurogenic inflammation, suggesting an inhibitory effect on substance P-induced extravasation.
Diosmin
Diosmin exerts its therapeutic effects through a multi-faceted mechanism of action that addresses various aspects of chronic venous disease. Its primary actions include:
-
Improving Venous Tone: Diosmin prolongs the vasoconstrictor effect of norepinephrine on the venous wall, leading to increased venous tone and reduced venous capacitance, distensibility, and stasis.
-
Anti-inflammatory Effects: It reduces the expression of pro-inflammatory mediators such as prostaglandins, thromboxanes, and cytokines like TNF-alpha and IL-6. This helps to decrease inflammation and edema associated with venous disorders.
-
Enhancing Lymphatic Drainage: Diosmin improves lymphatic function by increasing the frequency and intensity of lymphatic contractions, which aids in the clearance of fluid from the interstitial space.
-
Antioxidant Properties: It acts as a scavenger of free radicals, protecting endothelial cells from oxidative damage.
-
Improving Microcirculation: Diosmin decreases capillary hyperpermeability and increases capillary resistance.
Signaling Pathways and Experimental Workflows
Diosmin's Anti-inflammatory Signaling Pathway
Caption: Diosmin's inhibition of key inflammatory processes in CVI.
General Experimental Workflow for Clinical Trials in Chronic Venous Disease
Caption: A typical workflow for a randomized controlled trial in CVI.
Experimental Protocols
Preclinical Evaluation of this compound (as described in the 1999 report)
-
Zymosan-Induced Extravasation in Rats: This model induces an inflammatory response characterized by plasma extravasation. This compound was administered orally at doses of 0.1-25 mg/kg, and the inhibition of extravasation was measured at 2, 4, and 6 hours post-administration.
-
Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating anti-inflammatory activity. This compound (5 mg/kg) was given orally one hour before the injection of carrageenan into the rat's paw, and the resulting edema was measured.
-
Edema Induced by Venous Hyperpressure in Rats: This model more closely mimics the conditions of venous insufficiency. This compound (5 mg/kg p.o.) or diosmin (100 mg/kg p.o.) was administered, and the inhibition of edema was quantified.
Clinical Evaluation of Diosmin (General Protocol from various studies)
-
Study Design: Most studies are randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients diagnosed with chronic venous disease, often classified according to the Clinical-Etiology-Anatomy-Pathophysiology (CEAP) system, are enrolled.
-
Intervention: Typically involves the administration of a specific formulation of diosmin (e.g., MPFF 1000 mg daily) or a placebo for a defined period (e.g., 4 to 8 weeks).
-
Efficacy Endpoints:
-
Primary endpoints often include changes in symptoms such as pain, leg heaviness, and sensation of swelling, frequently measured using a Visual Analog Scale (VAS).
-
Secondary endpoints may include changes in quality of life (assessed with validated questionnaires like VEINES-QOL/Sym), and objective measurements like ankle and calf circumference.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy endpoints between the treatment and placebo groups.
Conclusion
Based on the currently available scientific literature, diosmin is a well-characterized and clinically proven agent for the management of chronic venous insufficiency. Its multifaceted mechanism of action and extensive clinical data support its therapeutic use. This compound showed promise in preclinical models, demonstrating greater potency than diosmin in one specific animal study. However, the absence of any publicly available clinical development data for this compound for over two decades makes a direct and meaningful comparison of its efficacy with the established clinical profile of diosmin impossible. Further research and clinical trials would be necessary to determine the therapeutic potential of this compound in humans.
References
A Comparative Guide to INO-5042 and Naftazone for the Treatment of Venous Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Chronic Venous Insufficiency (CVI) is a progressive medical condition characterized by venous hypertension, typically in the lower limbs, resulting from venous valve incompetence and/or obstruction of venous flow. The pathophysiology of CVI is complex, involving a cascade of events including endothelial dysfunction, inflammation, and vein wall remodeling, which collectively lead to symptoms such as pain, edema, skin changes, and in severe cases, ulceration.[1][2] This guide provides an objective comparison of two investigational compounds, INO-5042 and naftazone, for the treatment of venous insufficiency, based on available preclinical and clinical data.
Pathophysiology of Chronic Venous Insufficiency
The underlying mechanism of CVI involves a cascade of events initiated by venous hypertension. This sustained increase in pressure leads to endothelial activation and dysfunction. Activated endothelial cells upregulate the expression of adhesion molecules, facilitating the recruitment and transmigration of leukocytes into the venous wall and surrounding tissues.[3] These inflammatory cells release a variety of mediators, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to the degradation of the extracellular matrix, further weakening the vein wall and exacerbating valvular incompetence. This chronic inflammatory state perpetuates a cycle of venous hypertension, inflammation, and tissue damage.
Comparative Analysis of INO-5042 and Naftazone
This section details the available information on the mechanism of action, preclinical, and clinical data for both INO-5042 and naftazone.
Mechanism of Action
INO-5042: Preclinical data suggests that INO-5042 is a venoconstrictor with anti-inflammatory properties.[4] Its mechanism of action appears to involve the cyclooxygenase (COX) pathway.[4] It has been shown to inhibit histamine-induced increases in venule diameter and edema formation in animal models. Notably, its anti-edema effect seems to be mediated through the inhibition of substance P-induced extravasation.
Naftazone: Naftazone is a synthetic naphthoquinone derivative with a multi-faceted mechanism of action. It exhibits vasoprotective and anti-inflammatory properties. Its therapeutic effects are attributed to its ability to enhance venous tone, reduce capillary permeability, and improve lymphatic circulation. Naftazone has been shown to mitigate inflammatory processes by reducing leukocyte activation and their adhesion to the endothelium. It also improves blood rheology by reducing blood viscosity and platelet aggregation. Furthermore, naftazone may protect endothelial cells and influence signaling pathways associated with inflammation and vascular remodeling.
Preclinical Data
Direct comparative preclinical studies between INO-5042 and naftazone are limited. However, one study from 1999 reported that INO-5042 was more effective and potent than naftazone, diosmin, and calcium dobesylate in inhibiting zymosan-induced extravasation in rats.
| Parameter | INO-5042 | Naftazone | Reference |
| Model | Zymosan-induced extravasation in rats | Zymosan-induced extravasation in rats | |
| Dosage | 0.1-25 mg/kg p.o. | Not specified in direct comparison | |
| Effect | Dose-dependent inhibition of extravasation (30%, 24%, and 24% inhibition at 5 mg/kg at 2, 4, and 6 hours respectively) | Less effective and potent than INO-5042 | |
| Model | Carrageenan-induced paw edema in rats | Not specified in direct comparison | |
| Dosage | 5 mg/kg p.o. | Not specified in direct comparison | |
| Effect | 18% inhibition of paw edema | Not specified in direct comparison | |
| Model | Edema induced by venous hyperpressure in rats | Not specified in direct comparison | |
| Dosage | 5 mg/kg p.o. | Not specified in direct comparison | |
| Effect | 38% inhibition of edema | Not specified in direct comparison |
Table 1: Comparative Preclinical Efficacy Data
Clinical Data
For naftazone, a placebo-controlled trial in women with primary uncomplicated symptomatic varicose veins showed that naftazone was more effective than placebo in improving clinical symptoms. A large-scale nationwide study in Korea provided comparative data on the safety and adherence of several venoactive drugs, including naftazone. This study found that the rates of adverse events were significantly lower in the naftazone and diosmin groups compared to other venoactive drugs. However, drug adherence was significantly lower for naftazone, diosmin, and MPFF compared to sulodexide.
| Study | Drug | Comparison | Key Findings | Reference |
| Vayssairat et al., 1997 | Naftazone | Placebo | Naftazone was more effective than placebo for the clinical improvement of women with primary uncomplicated symptomatic varicose veins. | |
| Nationwide Korean Study | Naftazone | Other venoactive drugs | Significantly lower rates of adverse events compared to some other venoactive drugs. Lower drug adherence compared to sulodexide. |
Table 2: Summary of Clinical Data for Naftazone
Experimental Protocols
Zymosan-Induced Extravasation in Rats (as described for INO-5042)
-
Objective: To evaluate the effect of the test compound on inflammation-induced vascular permeability.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., INO-5042 at 0.1-25 mg/kg) or vehicle is administered orally (p.o.).
-
One hour after treatment, zymosan (1 mg in 0.1 mL saline) is injected into the plantar aponeurosis of the right hind paw to induce inflammation and increase vascular permeability.
-
At various time points post-zymosan injection (e.g., 2, 4, and 6 hours), animals are euthanized.
-
The amount of extravasated dye (e.g., Evans blue, injected intravenously prior to zymosan) in the paw is quantified spectrophotometrically to assess the degree of vascular leakage.
-
-
Data Analysis: The percentage inhibition of extravasation by the test compound is calculated by comparing the amount of extravasated dye in the treated group to the vehicle-treated control group.
Conclusion
Both INO-5042 and naftazone show promise as therapeutic agents for venous insufficiency, albeit with a significant disparity in the available data. Naftazone has a more established profile with a multi-faceted mechanism of action and some clinical safety and efficacy data. INO-5042, based on limited preclinical information, appears to be a potent anti-inflammatory and anti-edema agent, potentially acting through the cyclooxygenase pathway.
A significant gap in the literature is the absence of direct comparative studies, particularly robust, large-scale clinical trials, to definitively evaluate the relative efficacy and safety of these two compounds. Further research is warranted to elucidate the precise signaling pathways of INO-5042 and to conduct head-to-head comparisons with other venoactive agents like naftazone. Such studies are crucial for drug development professionals to make informed decisions about the therapeutic potential of these molecules in the management of chronic venous insufficiency.
References
An Objective Comparison of INO-5401 and Calcium Dobesilate for Researchers and Drug Development Professionals
In the landscape of therapeutic development, diverse molecular entities are engineered to address a wide array of pathological conditions. This guide provides a detailed comparative analysis of two distinct therapeutic agents: INO-5401, a DNA-based immunotherapy primarily investigated for oncology indications, and calcium dobesilate, a small molecule vasoprotective agent used in the management of vascular disorders. This comparison, supported by experimental data, aims to offer researchers, scientists, and drug development professionals a clear understanding of their respective mechanisms, clinical applications, and investigational frameworks.
Physicochemical Properties and Therapeutic Overview
INO-5401 and calcium dobesilate represent fundamentally different approaches to disease modification, a distinction reflected in their chemical nature and therapeutic targets.
| Feature | INO-5401 | Calcium Dobesilate |
| Chemical Class | DNA Plasmid-Based Immunotherapy | Synthetic Small Molecule (Calcium salt of dobesilic acid) |
| Molecular Formula | Not applicable (mixture of 3 DNA plasmids) | C₁₂H₁₀CaO₁₀S₂[1] |
| Primary Therapeutic Area | Oncology (e.g., Glioblastoma Multiforme)[2] | Vascular Disorders (e.g., Diabetic Retinopathy, Chronic Venous Insufficiency)[1][3] |
| Route of Administration | Intramuscular injection followed by electroporation[2] | Oral |
Mechanism of Action
The mechanisms of action for INO-5401 and calcium dobesilate are disparate, targeting distinct biological pathways.
INO-5401 is a DNA immunotherapy designed to elicit a targeted T-cell response against cancer cells. It consists of three separate DNA plasmids that encode for specific tumor-associated antigens: human telomerase reverse transcriptase (hTERT), Wilms' tumor gene-1 (WT1), and prostate-specific membrane antigen (PSMA). When administered via intramuscular injection followed by electroporation, the plasmids are taken up by host cells, which then express these antigens. This in vivo production of tumor antigens is intended to prime the immune system to recognize and attack cancer cells that express these same antigens.
Calcium dobesilate exerts its therapeutic effects through multiple mechanisms primarily centered on the microvasculature. It is known to reduce capillary permeability, inhibit platelet aggregation, and decrease blood viscosity. Its vasoprotective actions are attributed to its ability to improve endothelial function and reinforce the capillary basement membrane. Additionally, calcium dobesilate exhibits anti-inflammatory properties by modulating the production of pro-inflammatory mediators. Recent studies also suggest it may have a role in reducing oxidative stress and improving endothelium-dependent relaxation through increased nitric oxide synthesis.
Signaling and Mechanistic Pathways
The distinct mechanisms of INO-5401 and calcium dobesilate can be visualized through the following signaling pathway diagrams.
Clinical Efficacy and Safety Data
As there are no direct comparative studies, the following tables summarize key findings from separate clinical investigations of INO-5401 and calcium dobesilate in their respective primary indications.
INO-5401 in Newly Diagnosed Glioblastoma (GBM)
The clinical development of INO-5401 has focused on its use in combination with INO-9012 (an IL-12 immune activator) and a PD-1 inhibitor in patients with newly diagnosed GBM.
| Study Phase | Population | Intervention | Key Efficacy Endpoints | Safety and Tolerability |
| Phase 1/2 | 52 patients with newly diagnosed GBM, stratified by MGMT promoter methylation status. | INO-5401 + INO-9012 with cemiplimab, radiation, and temozolomide. | Overall Survival (OS) at 12 months: 84.4% in MGMT unmethylated cohort and 85% in MGMT methylated cohort. Median OS: 17.9 months in MGMT unmethylated cohort. | The combination was reported to be tolerable, with an adverse event profile consistent with the individual agents. |
Calcium Dobesilate in Diabetic Retinopathy (DR)
A meta-analysis of randomized controlled trials has evaluated the efficacy of calcium dobesilate in patients with diabetic retinopathy.
| Study Design | Population | Intervention | Key Efficacy Endpoints |
| Meta-analysis of randomized controlled trials | Patients with diabetic retinopathy. | Calcium dobesilate vs. control/placebo. | Retinal Microaneurysms: Significant improvement (RR: 0.62). Retinal Hemorrhages: Significant improvement (RR: 0.39). Exudates: Significant improvement (RR: 0.31). Blood Viscosity: Significant reduction in whole blood and plasma viscosity. Intraocular Pressure: Significant reduction. |
Experimental Protocols and Methodologies
The evaluation of INO-5401 and calcium dobesilate requires distinct experimental designs tailored to their therapeutic modalities.
Typical Clinical Trial Protocol for a DNA Immunotherapy (e.g., INO-5401)
A representative clinical trial for a DNA immunotherapy like INO-5401 typically involves a multi-center, open-label study design.
1. Patient Population: Patients with a confirmed diagnosis of the target cancer (e.g., newly diagnosed GBM), often stratified by relevant biomarkers (e.g., MGMT promoter methylation status).
2. Treatment Regimen:
-
Administration of the DNA vaccine (e.g., INO-5401) and an immune adjuvant (e.g., INO-9012) via intramuscular injection followed by electroporation at specified intervals.
-
Concomitant administration of standard-of-care therapy, which may include chemotherapy, radiation, and/or checkpoint inhibitors.
3. Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events throughout the study.
-
Immunogenicity: Measurement of antigen-specific T-cell responses using techniques such as ELISpot and flow cytometry.
-
Efficacy: Evaluation of clinical outcomes such as overall survival, progression-free survival, and tumor response.
References
A Comparative Analysis of INO-5042 and Indomethacin in Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of INO-5042 and indomethacin, focusing on their mechanisms and efficacy as cyclooxygenase (COX) inhibitors. While extensive data is available for the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin, information on INO-5042 is limited to early preclinical findings. This document summarizes the current state of knowledge for both compounds to aid researchers in understanding their relative profiles.
Introduction to Cyclooxygenase Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is typically induced by inflammatory stimuli and is the primary target for anti-inflammatory therapies. The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects.
INO-5042: An Investigational Agent
INO-5042 is a compound that was investigated by Innothera for its potential effects on venous insufficiency. Preclinical studies from 1999 suggested that INO-5042's mechanism of action involves the cyclooxygenase pathway. In animal models, its effects were compared to those of known COX inhibitors, including indomethacin. However, to date, specific quantitative data on the inhibitory activity of INO-5042 against COX-1 and COX-2 (such as IC50 values) have not been published in the public domain. Further research is required to fully characterize its COX inhibition profile.
Indomethacin: A Potent, Non-Selective COX Inhibitor
Indomethacin is a well-characterized NSAID that has been in clinical use for decades. It is known to be a potent, non-selective inhibitor of both COX-1 and COX-2. This non-selective action accounts for both its therapeutic anti-inflammatory effects and its common side effects, such as gastrointestinal irritation. Indomethacin's inhibition of COX enzymes is time-dependent and functionally irreversible.
Quantitative Comparison of COX Inhibition
The following table summarizes the available quantitative data for indomethacin's inhibitory activity against COX-1 and COX-2. Due to the lack of publicly available data, the corresponding values for INO-5042 are not provided.
| Compound | Target Enzyme | IC50 Value | Source |
| INO-5042 | COX-1 | Data Not Available | - |
| COX-2 | Data Not Available | - | |
| Indomethacin | COX-1 | 0.0090 µM | [1] |
| COX-2 | 0.31 µM | [1] |
Note: IC50 values for indomethacin can vary between studies depending on the specific assay conditions.
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the general mechanism of action for COX inhibitors like indomethacin. These agents block the conversion of arachidonic acid to prostaglandins by binding to the active site of the COX enzymes.
References
A Comparative Analysis of INO5042: Evaluating its Preclinical Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-inflammatory agent INO5042 against established alternatives, supported by available experimental data. The information is intended to offer a retrospective analysis for researchers in the field of inflammation and drug discovery.
Executive Summary
This compound, a novel venoconstrictor, demonstrated notable anti-inflammatory and anti-edema effects in preclinical studies. Data from a 1999 European Congress of Pharmacology presentation indicated its potential in managing edema associated with venous insufficiency and neurogenic inflammation. The compound appeared to exert its effects through modulation of the cyclooxygenase pathway and inhibition of substance P-induced actions. This guide will delve into the available data for this compound and compare its performance with other anti-inflammatory agents in similar preclinical models.
Data Presentation: this compound vs. Comparators
The following tables summarize the quantitative data from preclinical studies on this compound and its comparators.
Table 1: Efficacy of this compound in a Neurogenic Inflammation Model (Rat) [1]
| Compound | Administration Route | ED50 |
| This compound | Intravenous (i.v.) | 0.28 ng/kg |
| This compound | Oral (p.o.) | 1 mg/kg |
| Indomethacin | Intravenous (i.v.) | Ineffective at 5 mg/kg |
| MK-886 (FLAP inhibitor) | Intravenous (i.v.) | Significantly inhibited inflammation at 50 mcg/kg |
Table 2: Efficacy of this compound in a Zymosan-Induced Extravasation Model (Rat) [1]
| Compound | Dose (p.o.) | Inhibition of Extravasation |
| This compound | 5 mg/kg | 30% (at 2 hours), 24% (at 4 and 6 hours) |
| Diosmin | Not specified | Less effective than this compound |
| Naftazone | Not specified | Less effective than this compound |
| Calcium Dobesylate | Not specified | Less effective than this compound |
Table 3: Efficacy of this compound in a Carrageenan-Induced Paw Edema Model (Rat) [1]
| Compound | Dose (p.o.) | Inhibition of Paw Edema |
| This compound | 5 mg/kg | 18% |
Table 4: Efficacy of this compound in a Venous Hyperpressure-Induced Edema Model (Rat) [1]
| Compound | Dose (p.o.) | Inhibition of Edema |
| This compound | 5 mg/kg | 38% |
| Diosmin | 100 mg/kg | Ineffective |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Carrageenan-Induced Paw Edema in Rats
This widely used and reproducible model assesses acute inflammation.
-
Animal Preparation: Male Wistar rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intravenously (i.v.) at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A 0.1 mL injection of a 1% carrageenan suspension in saline is administered into the sub-plantar surface of the right hind paw.[2]
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Neurogenic Inflammation Model in Rats
This model investigates inflammation mediated by the release of neuropeptides from sensory nerves.
-
Animal Preparation: Anesthetized rats are used. The saphenous nerve is carefully dissected for electrical stimulation.
-
Induction of Neurogenic Inflammation: Electrical stimulation of the saphenous nerve induces the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP). This leads to arteriolar dilatation and plasma extravasation (edema) in the innervated skin of the lower limb.
-
Compound Administration: The test compound is administered intravenously (i.v.) or orally (p.o.) prior to electrical stimulation.
-
Quantification of Plasma Extravasation: Plasma leakage is quantified by measuring the extravasation of a previously injected dye (e.g., Evans blue) into the skin tissue.
-
Data Analysis: The amount of extravasated dye in the treated groups is compared to the control group to determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: The Cyclooxygenase Pathway.
Caption: Substance P Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow.
Concluding Remarks
References
INO5042 (Bafetinib): A Comparative Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of INO5042, also known as INNO-406 and Bafetinib. Developed as a second-generation tyrosine kinase inhibitor (TKI), this compound primarily targets the BCR-ABL fusion protein and the SRC family kinase LYN, both implicated in chronic myeloid leukemia (CML). Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects. This document compiles available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a thorough comparison of this compound's interactions with other compounds.
Comparative Selectivity Profile of this compound
This compound was designed for increased potency and selectivity against BCR-ABL, including some imatinib-resistant mutations, and LYN kinase, which is often overexpressed in imatinib-resistant CML. Its cross-reactivity has been assessed through in vitro kinase assays and chemical proteomics.
The primary targets of this compound are:
A comprehensive study by Rix et al. (2009) investigated the broader kinase selectivity of this compound (referred to as INNO-406) using a panel of 272 recombinant kinases and chemical proteomics in CML cells[3]. This study revealed a target profile that is broader than first-generation inhibitors like imatinib and nilotinib, yet more selective than other second-generation inhibitors such as dasatinib and bosutinib.
Key Off-Target Kinases:
Beyond its primary targets, this compound has been shown to inhibit other kinases, which could contribute to its therapeutic effects or potential side effects. The most significant identified off-targets include:
-
ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase)
-
DDR1/2 (Discoidin Domain Receptors 1 and 2)
-
Ephrin Receptors
The study by Rix et al. indicated that this compound does not significantly inhibit all SRC family kinases or most TEC family kinases, which is a distinguishing feature compared to dasatinib and bosutinib. Notably, the oxidoreductase NQO2, a known off-target of imatinib and nilotinib, is not a relevant target of this compound.
The following table summarizes the known inhibitory activities of this compound. Due to the limited availability of comprehensive, publicly accessible quantitative screening data, this table includes both quantitative IC50 values for primary targets and qualitative information on key off-targets.
| Target Family | Kinase | IC50 (nM) | Notes |
| Primary Targets | BCR-ABL | 5.8 | Potent inhibition of the primary oncogenic driver in CML. |
| LYN | 19 | Dual inhibitor, also targeting a key kinase in imatinib resistance. | |
| Identified Off-Targets | ZAK | Data not available | Identified as a specific binder through chemical proteomics. |
| DDR1/2 | Data not available | Identified as specific binders through chemical proteomics. | |
| Ephrin Receptors | Data not available | Identified as a target class in large-scale kinase screening. | |
| Not Significantly Inhibited | Most SRC family kinases | - | More selective compared to dasatinib and bosutinib. |
| Most TEC family kinases | - | More selective compared to dasatinib and bosutinib. | |
| NQO2 | - | Not a relevant target, unlike imatinib and nilotinib. |
Signaling Pathways
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary targets and key off-targets.
Experimental Protocols
The cross-reactivity profile of this compound has been determined using two primary experimental approaches: chemical proteomics for target discovery and in vitro kinase assays for quantifying inhibitory activity. While the specific, detailed protocols from the seminal study by Rix et al. are not publicly available, the following sections describe standardized and widely accepted methodologies for these types of experiments.
Chemical Proteomics using Kinobeads for Target Identification
This method is used to identify the protein targets of a kinase inhibitor from a complex cell lysate. It relies on the principle of competitive binding between the inhibitor of interest and a broad-spectrum kinase inhibitor immobilized on beads ("kinobeads").
Generalized Protocol:
-
Cell Lysis: Culture and harvest cells (e.g., K562 CML cell line). Lyse the cells under non-denaturing conditions to maintain native protein conformations.
-
Lysate Preparation: Centrifuge the lysate to remove cellular debris and determine the protein concentration.
-
Competitive Binding: Aliquots of the cell lysate are incubated with varying concentrations of this compound. A control sample with no inhibitor is also prepared.
-
Affinity Capture: The pre-incubated lysates are then added to kinobeads and incubated to allow for the binding of kinases that are not inhibited by this compound.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound kinases are eluted from the beads, typically using a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
-
Data Analysis: The abundance of each identified kinase in the this compound-treated samples is compared to the control. A dose-dependent decrease in the amount of a kinase captured on the beads indicates that it is a target of this compound.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a purified recombinant kinase and the ability of an inhibitor to block this activity. It is considered a gold standard for determining the IC50 of kinase inhibitors.
Generalized Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Prepare a stock solution of a specific peptide substrate for the kinase of interest.
-
ATP Mix: Prepare a solution of unlabeled ATP at the desired concentration (often at the Km for the specific kinase) and spike it with [γ-³²P]ATP.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a reaction tube, combine the recombinant kinase, the peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the [γ-³²P]ATP mix.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81). The phosphorylated peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove the unbound radiolabeled ATP.
-
-
Detection and Quantification:
-
Dry the phosphocellulose paper.
-
Quantify the amount of incorporated ³²P using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound (Bafetinib) is a potent dual inhibitor of BCR-ABL and LYN kinases with a distinct cross-reactivity profile. While more promiscuous than early-generation TKIs like imatinib, it demonstrates greater selectivity compared to other second-generation inhibitors such as dasatinib. Its off-target activity against kinases like ZAK, DDR1/2, and ephrin receptors may contribute to its overall cellular effects and should be considered in its therapeutic application and in the design of future kinase inhibitors. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of the selectivity and potential polypharmacology of this compound and other kinase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 3. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of INO-5042 Derivatives: A Review of Available Data
Despite a comprehensive review of scientific literature and publicly available data, no derivatives of the compound INO-5042 have been identified. Research on INO-5042 appears to be limited to initial preclinical studies, and information regarding the development of any subsequent analogs or derivatives is not available in the public domain. Therefore, a comparative analysis of INO-5042 derivatives, as requested, cannot be provided.
INO-5042: Summary of Known Information
INO-5042 is a compound that was investigated for its potential as a venoconstrictor and anti-inflammatory agent. The primary mechanism of action appears to be related to the cyclooxygenase pathway.[1] Preclinical studies, primarily from 1999, demonstrated that INO-5042 could inhibit histamine-induced increases in venule diameter and substance P-induced edema in animal models.[1]
The compound was compared to other agents such as mefenamic acid, indomethacin, diosmin, naftazone, and calcium dobesylate, showing some efficacy in preclinical models of venous insufficiency and inflammation.[1]
Lack of Publicly Available Data on Derivatives
Extensive searches for "INO-5042 derivatives," "INO-5042 analogs," "INO-5042 structure-activity relationship," and related terms did not yield any relevant results. This suggests that either the development of INO-5042 did not advance to the stage of creating and testing derivatives, or any such research has not been published in publicly accessible formats.
It is important to note that other compounds with the "INO" prefix, such as Inotuzumab ozogamicin (an antibody-drug conjugate) and various DNA medicines from Inovio Pharmaceuticals (e.g., INO-3107), are unrelated to INO-5042 and its initial therapeutic target.
Conclusion
Due to the absence of any identified derivatives of INO-5042, it is not possible to create a comparative guide that includes data presentation, experimental protocols, and visualizations as requested. The available information is restricted to the early-stage preclinical evaluation of the parent compound, INO-5042.
References
Navigating the Preclinical Landscape of Glioblastoma Immunotherapies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for INO-5401 and alternative immunotherapeutic strategies for glioblastoma (GBM). Due to the limited public availability of specific quantitative preclinical data for INO-5401, this guide focuses on its mechanism of action and offers a comparison with other modalities where more detailed preclinical information is accessible.
Introduction to INO-5401
INO-5401 is an investigational DNA immunotherapy designed to treat newly diagnosed glioblastoma. It consists of three synthetic DNA plasmids that encode for human telomerase reverse transcriptase (hTERT), Wilms' tumor gene 1 (WT1), and prostate-specific membrane antigen (PSMA).[1] These antigens are overexpressed in many cancers, including glioblastoma, making them targets for the immune system.[1][2][3] INO-5401 is administered intramuscularly followed by electroporation to enhance the uptake of the DNA plasmids into cells.[1] It is often co-administered with INO-9012, a DNA plasmid encoding for the immune-boosting cytokine Interleukin-12 (IL-12), to further stimulate the anti-tumor immune response.
While detailed quantitative preclinical data from in vivo animal models for INO-5401 is not extensively published in peer-reviewed literature, it has been noted that in preclinical studies, targeting WT1, PSMA, and hTERT induced robust cellular immune responses and slowed tumor growth in murine models.
Comparative Preclinical Data
This section compares the available information on INO-5401 with preclinical data from two alternative immunotherapeutic approaches for glioblastoma: CAR-T cell therapy targeting EGFRvIII and oncolytic virus therapy with G207.
| Therapy | Mechanism of Action | Preclinical Model(s) | Key Efficacy Endpoints | Quantitative Results |
| INO-5401 | DNA vaccine encoding hTERT, WT1, and PSMA antigens to generate a T-cell response against tumor cells. Often administered with IL-12-encoding plasmid (INO-9012). | Murine tumor implantation and ALL models | Immune response, tumor growth inhibition | Slowed tumor growth and robust cellular immune responses observed. Specific quantitative data is not publicly available. |
| CAR-T Cell Therapy (EGFRvIII-targeted) | Genetically engineered T cells expressing a chimeric antigen receptor (CAR) that recognizes the EGFRvIII mutation on glioblastoma cells, leading to direct tumor cell killing. | Orthotopic xenograft mouse models (patient-derived and cell line-derived) | Tumor regression, survival | Curative responses and long-term survival in mouse models. Significant reduction in tumor burden. |
| Oncolytic Virus Therapy (G207) | Genetically engineered herpes simplex virus-1 (HSV-1) that selectively replicates in and lyses tumor cells, while also stimulating an anti-tumor immune response. | Orthotopic mouse models of pediatric high-grade glioma | Survival, tumor growth inhibition, immune cell infiltration | Median survival increased by 44% in a medulloblastoma model. Converted immunologically "cold" tumors to "hot" by increasing tumor-infiltrating lymphocytes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for INO-5401 are not publicly available. Below are generalized protocols for the alternative therapies based on published preclinical studies.
EGFRvIII-Targeted CAR-T Cell Therapy Protocol (Generalized)
-
Cell Lines and Culture: Patient-derived glioblastoma cells or established cell lines (e.g., U87) engineered to express EGFRvIII are cultured in appropriate media. T cells are isolated from healthy human donors.
-
CAR Construct and T-cell Transduction: A lentiviral vector encoding the EGFRvIII-specific CAR is used to transduce activated human T cells. Transduced T cells (CAR-T cells) are then expanded in culture.
-
In Vitro Cytotoxicity Assay: EGFRvIII-positive glioblastoma cells are co-cultured with EGFRvIII-targeted CAR-T cells at various effector-to-target ratios. Tumor cell lysis is measured over time using methods like IncuCyte live-cell imaging or chromium-51 release assays.
-
Orthotopic Mouse Model: Immunodeficient mice (e.g., NSG mice) are intracranially injected with EGFRvIII-positive glioblastoma cells. Tumor growth is monitored by bioluminescence or MRI imaging.
-
CAR-T Cell Administration and Monitoring: Once tumors are established, mice are treated with a single intravenous injection of EGFRvIII-targeted CAR-T cells. Control groups receive non-transduced T cells or saline.
-
Efficacy Assessment: Tumor burden is monitored regularly using imaging. Animal survival is recorded, and Kaplan-Meier survival curves are generated. At the study endpoint, brains are harvested for histological and immunohistochemical analysis to assess tumor infiltration by CAR-T cells.
G207 Oncolytic Virus Therapy Protocol (Generalized)
-
Virus and Cell Lines: G207, a genetically engineered oncolytic HSV-1, is propagated and titered. Pediatric high-grade glioma cell lines are used for in vitro and in vivo experiments.
-
In Vitro Viral Cytotoxicity: Glioma cells are infected with G207 at various multiplicities of infection (MOI). Cell viability is assessed at different time points post-infection to determine the oncolytic activity of the virus.
-
Orthotopic Mouse Model: Immunocompetent or immunodeficient mice are intracranially injected with glioma cells. Tumor establishment is confirmed via imaging.
-
G207 Administration: A single or multiple doses of G207 are administered directly into the tumor (intratumoral injection) via a stereotactically placed catheter. Control animals receive a vehicle control. In some studies, a low dose of radiation is administered 24 hours after G207 injection to enhance viral replication.
-
Efficacy and Immune Response Monitoring: Tumor growth is monitored by imaging. Animal survival is tracked over time. At various time points, tumors and spleens may be harvested to analyze the infiltration and activation of immune cells (e.g., T cells, NK cells) by flow cytometry and immunohistochemistry.
Conclusion
INO-5401 represents a promising DNA immunotherapy approach for glioblastoma by targeting multiple tumor-associated antigens. While comprehensive public preclinical data is sparse, the foundational principle of inducing a T-cell-mediated anti-tumor response is well-established in immunotherapy. Alternative strategies such as EGFRvIII-targeted CAR-T cell therapy and oncolytic virus therapy with G207 have demonstrated significant efficacy in preclinical glioblastoma models, with published data showing tumor regression and prolonged survival. Further publication of detailed preclinical data for INO-5401 will be crucial for a direct and quantitative comparison with these and other emerging therapies for this challenging disease.
References
A Comparative Guide to Venoconstrictor Agents: Profiling INO-5042 Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of venoconstrictor agents, with a special focus on the preclinical profile of INO-5042 in contrast to established drugs used in the management of venous insufficiency. While INO-5042 showed promising preclinical activity in the late 1990s, its development appears to have been discontinued. This guide serves to contextualize its initial findings against the backdrop of current therapeutic options, offering valuable insights for researchers and professionals in the field of vascular pharmacology and drug development.
Executive Summary
Chronic venous insufficiency (CVI) is a prevalent condition characterized by impaired venous return, leading to symptoms such as edema, pain, and in advanced stages, venous ulcers. Venoconstrictor agents, which increase venous tone, are a cornerstone of pharmacological therapy. This guide evaluates the preclinical data of INO-5042, a compound investigated by Innothera, and compares it with established venoactive drugs, including diosmin, naftazone, calcium dobesylate, dihydroergotamine, and etilefrine. The comparison covers mechanisms of action, preclinical efficacy, and available clinical data to provide a comprehensive overview for scientific and research purposes.
Comparative Data of Venoconstrictor Agents
The following tables summarize the available quantitative data for INO-5042 and its comparators. It is important to note that the data for INO-5042 is limited to preclinical findings from 1999.
Table 1: Preclinical Efficacy Data
| Agent | Model | Dosage | Key Findings |
| INO-5042 | Zymosan-induced extravasation (rats) | 5 mg/kg p.o. | 30% inhibition at 2 hours, 24% at 4 and 6 hours[1] |
| Carrageenan-induced paw edema (rats) | 5 mg/kg p.o. | 18% inhibition of paw edema[1] | |
| Edema induced by venous hyperpressure (rats) | 5 mg/kg p.o. | 38% inhibition of edema[1] | |
| Histamine-induced increase in venule diameter (hamsters) | 0.01-50 mg/kg p.o. | Significant inhibition of the histamine-induced increase in venule diameter[1] | |
| Diosmin | Edema induced by venous hyperpressure (rats) | 100 mg/kg p.o. | Ineffective[1] |
| Naftazone | Not available in direct comparison | - | Improves venous tone and reduces capillary permeability |
| Calcium Dobesylate | Not available in direct comparison | - | Decreases capillary permeability and blood viscosity |
Table 2: Clinical Efficacy Data for Established Agents
| Agent | Study Design | Dosage | Key Efficacy Endpoints |
| Diosmin | Randomized, double-blind, placebo-controlled | 600 mg/day | Significant reduction in global intensity of CVI symptoms |
| 1000 mg/day (MPFF) | Significant reduction in pain, leg heaviness, and swelling | ||
| Naftazone | Placebo-controlled trial | Not specified | Improvement in symptoms of primary uncomplicated symptomatic varicose veins |
| Calcium Dobesylate | Double-blind, placebo-controlled | 1500 mg/day | Significant reduction in leg volume and improvement in symptoms (pain, cramps, etc.) |
| Open-label study | 1500 mg/day | Significant reduction in ankle and calf circumference | |
| Dihydroergotamine | Double-blind, randomized, placebo-controlled | 9 mg/day (with troxerutin) | No significant difference from placebo on venous compliance and photoplethysmography |
| Etilefrine | Not available for CVI | - | Primarily used for hypotension, acts as an alpha-1 and beta-1 adrenergic agonist |
Mechanisms of Action and Signaling Pathways
The venoconstrictor agents discussed in this guide exert their effects through various mechanisms, primarily targeting venous smooth muscle contraction and reducing capillary permeability.
INO-5042 (Proposed)
Based on preclinical data, INO-5042 appears to act via the cyclooxygenase pathway and by inhibiting substance P-induced extravasation. This suggests a dual effect on both venous tone and inflammation-related edema.
Established Agents
-
Diosmin: This flavonoid enhances venous tone by prolonging the vasoconstrictor effect of norepinephrine. It also has anti-inflammatory properties and improves lymphatic drainage.
-
Naftazone: This agent is believed to inhibit phosphodiesterase (PDE), leading to increased intracellular cAMP levels, which results in vasodilation in some contexts but is also thought to improve venous tone and reduce capillary permeability in CVI. It also has anti-inflammatory effects.
-
Calcium Dobesylate: This drug acts by decreasing capillary permeability, inhibiting platelet aggregation, and improving blood viscosity. It may also increase endothelium-dependent relaxation through nitric oxide synthesis.
-
Dihydroergotamine (DHE): DHE is a potent venoconstrictor that acts as an agonist at serotonin (5-HT) receptors, particularly 5-HT1D receptors, on venous smooth muscle. It has a long duration of action due to slow dissociation from its receptors.
-
Etilefrine: This sympathomimetic amine stimulates alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased cardiac output. Its primary use is in treating hypotension.
Below are diagrams illustrating the signaling pathways for some of the established venoconstrictor agents.
References
Safety Operating Guide
Navigating the Disposal of INO-5042: A Comprehensive Guide to Laboratory Safety and Waste Management
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel compounds like INO-5042 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of INO-5042, emphasizing safety, regulatory compliance, and environmental stewardship.
I. Characterization of INO-5042 Waste
Prior to disposal, a thorough characterization of the waste stream containing INO-5042 is critical. The nature of the waste will dictate the appropriate disposal pathway. Key characteristics to identify include:
-
Physical State: Solid, liquid, or semi-solid.
-
Chemical Composition: Identify all constituents of the waste, including solvents, reagents, and byproducts.
-
Hazardous Properties: Determine if the waste exhibits any of the following characteristics:
-
Ignitability: Flashpoint of less than 60°C.
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal if ingested or absorbed.
-
II. Quantitative Data for Waste Segregation and Disposal
Proper segregation of chemical waste is crucial for safety and cost-effective disposal. The following table summarizes general quantitative parameters for the segregation and disposal of laboratory waste, which should be adapted based on a specific risk assessment for INO-5042.
| Parameter | Guideline | Disposal Consideration |
| pH Level | 6.0 - 8.0 | For aqueous solutions, neutralization to this pH range is often required before disposal into the sanitary sewer, provided no other hazardous materials are present.[1] |
| Halogenated Solvents | > 1% total halogens | Must be segregated into a dedicated "Halogenated Waste" container due to specific and more costly disposal methods.[1] Examples include chloroform and dichloromethane.[1] |
| Non-Halogenated Solvents | < 1% total halogens | Should be collected in a separate "Non-Halogenated Waste" container.[1] Examples include acetone, ethanol, and hexane.[1] |
| Heavy Metal Content | Varies by regulation (typically in the ppm range) | Waste containing heavy metals must be treated to precipitate the metals into an insoluble form before disposal. The solid precipitate is collected as hazardous waste. |
| High-Temperature Incineration | Recommended for many pharmaceutical wastes | Ideal for the complete destruction of organic compounds. Temperatures should be above 1,200°C. |
| Chemical Decontamination | Agent-specific concentration and contact time | For materials contaminated with biological agents, use an appropriate chemical decontaminant for the recommended contact time (e.g., 30 minutes) before disposal as chemical waste. |
III. Experimental Protocol: Neutralization of Acidic/Basic Waste
This protocol outlines the steps for neutralizing corrosive waste streams that do not contain other hazardous components such as heavy metals or halogenated solvents.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
-
Calibrated pH meter or pH paper.
-
Stir plate and magnetic stir bar.
-
Large borosilicate glass beaker.
-
Neutralizing agent:
-
For acidic waste: Sodium bicarbonate or a dilute solution of sodium hydroxide.
-
For basic waste: A dilute solution of hydrochloric acid or acetic acid.
-
-
Ice bath.
Procedure:
-
Preparation: Don all required PPE and perform the neutralization in a certified chemical fume hood.
-
Dilution: If neutralizing a concentrated acid or base, place the beaker in an ice bath to manage heat generation. Slowly add the corrosive substance to a large volume of cold water while stirring. Always add acid/base to water, never the other way around.
-
Neutralization: While continuously stirring, slowly add the appropriate neutralizing agent.
-
pH Monitoring: Periodically check the pH of the solution. Continue to add the neutralizing agent incrementally until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can be discharged to the sanitary sewer with a copious amount of water, in accordance with institutional and local regulations.
IV. Disposal Workflow and Signaling Pathways
The following diagrams illustrate the decision-making process for the proper disposal of INO-5042 waste and a conceptual signaling pathway for initiating the disposal process within a laboratory setting.
Caption: Workflow for the disposal of INO-5042 waste.
Caption: Signaling pathway for initiating waste disposal.
V. General Best Practices and Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling INO-5042 and its waste products.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Container Management: Keep waste containers securely closed except when adding waste. Use compatible containers to prevent reactions.
-
Storage: Store waste in a designated satellite accumulation area away from incompatible materials.
-
Spill Management: Be prepared for spills. Have a spill kit readily available and be familiar with the institutional procedures for managing chemical spills.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of novel compounds. They can provide information on regulatory requirements and approved disposal vendors.
The proper disposal of chemical waste is a shared responsibility. By following these guidelines, researchers can ensure the safe and compliant management of waste generated from work with INO-5042, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for INO-5042
This document provides crucial safety and logistical information for the handling and disposal of INO-5042, a preclinical venoconstrictor agent. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.
Immediate Safety Information
A specific Safety Data Sheet (SDS) for INO-5042 is not publicly available. Therefore, it must be handled with the caution required for a research chemical with an incomplete toxicological profile. The following guidelines are based on standard laboratory safety protocols for investigational compounds.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating concentrated solutions. | To prevent inhalation of aerosols or fine particles. |
Emergency Procedures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
-
Handling: Handle INO-5042 in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid creating dust or aerosols.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place. Keep away from incompatible materials (strong oxidizing agents are a general consideration for organic compounds).
Disposal Plan
Dispose of INO-5042 and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols and Data
INO-5042 has been investigated for its effects on venous insufficiency and neurogenic inflammation.[1]
Preclinical Efficacy Data: [1]
| Animal Model | Treatment | Dosage | Effect |
| Conscious Hamster (Histamine-induced venule dilation) | Intravenous (i.v.) | 0.028-28 mcg/kg | Significantly inhibited the increase in venule diameter. |
| Oral (p.o.) | 0.01-50 mg/kg | Significantly inhibited the increase in venule diameter. | |
| Rat (Neurogenic inflammation) | Intravenous (i.v.) | 0.028-2800 ng/kg | Dose-dependent inhibition of edema (ED50 = 0.28 ng/kg). |
| Oral (p.o.) | 0.5-5 mg/kg | Dose-dependent inhibition of edema (ED50 = 1 mg/kg). |
Experimental Methodologies: [1]
-
Histamine-Induced Venule Dilation in Hamsters:
-
Conscious hamsters were used to observe the microcirculation.
-
Histamine was administered to induce an increase in venule diameter.
-
INO-5042 was administered either intravenously or orally at the specified doses.
-
The change in venule diameter was measured to assess the inhibitory effect of INO-5042.
-
-
Neurogenic Inflammation in Rats:
-
Anesthetized rats were used.
-
The saphenous nerve was electrically stimulated to induce arteriolar dilatation and edema formation.
-
INO-5042 was administered either intravenously or orally prior to electrical stimulation.
-
The resulting edema was quantified to determine the dose-dependent inhibitory effect of INO-5042.
-
Signaling Pathway and Mechanism of Action
The preclinical data suggests that INO-5042's mechanism of action involves the cyclooxygenase pathway and inhibition of substance P-induced effects.[1]
Caption: Proposed inhibitory action of INO-5042 on inflammatory pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
